6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Description
BenchChem offers high-quality 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-2-(4-nitrophenyl)-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-14-7-9-16-12(10-14)4-8-15(21-16)11-2-5-13(6-3-11)17(18)19/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLKHYLCBXAVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390767 | |
| Record name | 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-88-4 | |
| Record name | 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, a molecule of interest within the broader class of 2H-1-benzopyrans (2H-chromenes). These heterocyclic compounds are significant scaffolds in medicinal chemistry and materials science. This document details a robust two-step synthesis commencing with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an acid-catalyzed intramolecular cyclization. The guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and critical experimental considerations to ensure reproducibility and high yield.
Introduction: The Significance of the 2H-1-Benzopyran Scaffold
The 2H-1-benzopyran ring system is a prevalent motif in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The specific target molecule, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, incorporates a methoxy group and a nitrophenyl moiety, which can significantly influence its physicochemical properties and biological interactions. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group create a polarized molecule with potential for diverse applications. A clear and efficient synthetic route is paramount for the further investigation and development of this and related compounds.
Overall Synthesis Pathway
The synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is most effectively achieved through a two-step sequence. The first step involves the base-catalyzed Claisen-Schmidt condensation of 2-hydroxy-5-methoxybenzaldehyde and 4-nitroacetophenone to yield the intermediate, (E)-1-(2-hydroxy-5-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (a 2'-hydroxychalcone). The second step is the acid-catalyzed intramolecular cyclization of this chalcone to afford the final 2H-1-benzopyran product.
Figure 1: Overall two-step synthesis pathway for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Step 1: Synthesis of (E)-1-(2-hydroxy-5-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)
Underlying Principle: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[2][3] In this synthesis, 4-nitroacetophenone possesses α-hydrogens and, in the presence of a base, forms a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[2] The use of an aromatic aldehyde without α-hydrogens prevents self-condensation, leading to a higher yield of the desired crossed product.
Figure 2: Simplified mechanism of the Claisen-Schmidt condensation.
Experimental Protocol
Protocol 1: Conventional Base-Catalyzed Condensation [4]
-
Materials:
-
2-hydroxy-5-methoxybenzaldehyde
-
4-nitroacetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of 2-hydroxy-5-methoxybenzaldehyde and 4-nitroacetophenone in a minimal amount of 95% ethanol.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the reactants at room temperature. A color change and the formation of a precipitate are typically observed.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by the slow addition of dilute HCl until a neutral pH is achieved.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic salts.
-
Recrystallize the crude product from hot ethanol to obtain the pure chalcone.
-
Dry the purified crystals in a desiccator.
-
Protocol 2: Solvent-Free Grinding Method (Green Chemistry Approach) [5]
-
Materials:
-
2-hydroxy-5-methoxybenzaldehyde
-
4-nitroacetophenone
-
Solid NaOH or KOH
-
Mortar and pestle
-
-
Procedure:
-
Place equimolar amounts of 2-hydroxy-5-methoxybenzaldehyde, 4-nitroacetophenone, and solid NaOH or KOH into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will likely form a paste and change color.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add cold water to the mortar and continue to grind to break up the solid mass.
-
Transfer the mixture to a beaker and neutralize with a cold 10% HCl solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
-
Data and Expected Results
| Parameter | Expected Value |
| Appearance | Yellow to orange crystalline solid |
| Yield | 70-90% |
| Melting Point | Dependent on purity, but expected to be sharp |
Step 2: Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Underlying Principle: Acid-Catalyzed Intramolecular Cyclization
The cyclization of 2'-hydroxychalcones can proceed through different pathways depending on the reaction conditions.[6] To favor the formation of the 2H-1-benzopyran (a 2H-chromene), an acid-catalyzed intramolecular nucleophilic attack of the phenolic hydroxyl group on the α,β-unsaturated ketone system is desired. Protonation of the carbonyl oxygen by the acid catalyst activates the conjugated system, making the β-carbon more electrophilic. The phenolic hydroxyl group then attacks this carbon, leading to a six-membered ring intermediate. Subsequent dehydration yields the stable 2H-1-benzopyran. It is crucial to select reaction conditions that favor this pathway over the formation of the isomeric flavanone, which can arise from a Michael-type addition.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. PubChemLite - 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, a heterocyclic compound belonging to the chromene class of molecules. Chromenes and their derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] This document, structured to provide both foundational knowledge and practical insights, details the synthesis, spectroscopic characterization, and key physicochemical parameters of this specific benzopyran derivative. Given the limited direct experimental data for this compound in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to present a robust predictive profile. All predicted data is clearly identified, ensuring scientific integrity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzopyran scaffold.
Introduction: The Significance of the Benzopyran Scaffold
Benzopyrans are a class of organic compounds that feature a benzene ring fused to a pyran ring.[3] This core structure is prevalent in a vast array of natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[1] The versatility of the benzopyran scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[2] The specific compound of interest, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, incorporates a methoxy group at the 6-position and a 4-nitrophenyl substituent at the 2-position of the 2H-1-benzopyran core. These substitutions are anticipated to significantly influence its electronic properties, reactivity, and biological interactions.
Molecular Structure:
Caption: Molecular structure of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Synthesis and Purification
A robust and efficient synthesis of 2-aryl-3-nitro-2H-chromenes can be achieved through a cascade oxa-Michael–Henry reaction.[4][5] This methodology is a powerful tool for the construction of the 2H-1-benzopyran ring system.
Proposed Synthetic Pathway
The synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran can be accomplished by the reaction of 5-methoxysalicylaldehyde with (E)-1-nitro-4-phenyl-1-ene (β-nitrostyrene) in the presence of a suitable base catalyst.
Caption: Proposed synthetic pathway for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Experimental Protocol (Predictive)
This protocol is based on established procedures for the synthesis of analogous 3-nitro-2H-chromenes.[4][6]
Materials:
-
5-Methoxysalicylaldehyde
-
(E)-1-nitro-4-phenyl-1-ene (β-nitrostyrene)
-
Potassium Carbonate (K₂CO₃) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol (or solvent-free conditions)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-methoxysalicylaldehyde (1.0 eq) and (E)-1-nitro-4-phenyl-1-ene (1.1 eq).
-
Add the base catalyst (e.g., K₂CO₃, 0.2 eq).
-
The reaction can be performed in ethanol as a solvent or under solvent-free conditions, potentially with ball milling for enhanced reactivity.[4]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₁₆H₁₃NO₄ | Calculation |
| Molecular Weight | 283.28 g/mol | Calculation |
| Appearance | Likely a yellow or pale-yellow solid. | Based on analogous nitro-containing aromatic compounds. |
| Melting Point | Expected to be in the range of 100-150 °C. | Inferred from related 2-aryl-2H-chromene structures. |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. Limited solubility in non-polar solvents like hexane and very low solubility in water. | Based on the general solubility of moderately polar organic compounds. |
| LogP (predicted) | ~3.5 | Computational prediction.[7] |
Spectroscopic and Analytical Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predictive)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.8 (s, 3H): Methoxy protons (-OCH₃).
-
δ ~5.5-6.0 (d, 1H): Proton at C2.
-
δ ~6.2-6.5 (d, 1H): Proton at C3.
-
δ ~6.8-7.5 (m, 5H): Aromatic protons of the benzopyran ring.
-
δ ~7.6 (d, 2H): Aromatic protons ortho to the nitro group on the phenyl ring.
-
δ ~8.2 (d, 2H): Aromatic protons meta to the nitro group on the phenyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~55-56: Methoxy carbon.
-
δ ~75-80: C2 carbon.
-
δ ~115-160: Aromatic and vinylic carbons of the benzopyran and nitrophenyl rings.
-
Infrared (IR) Spectroscopy (Predictive)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (methoxy group) |
| ~1600, ~1480 | C=C stretching (aromatic rings) |
| ~1520, ~1340 | Asymmetric and symmetric N-O stretching (nitro group) |
| ~1250 | C-O stretching (aryl ether) |
Mass Spectrometry (MS) (Predictive)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The fragmentation pattern of 2H-chromenes often involves cleavage of the γ-bond relative to the carbocation center.[8][9]
-
[M+H]⁺: m/z 284.09
-
Major Fragments: Loss of the nitro group (NO₂), and cleavage of the pyran ring are expected fragmentation pathways.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are valuable techniques for assessing the purity of the compound.
HPLC Method (Suggested):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV at 254 nm and 320 nm.
GC-MS Method (Suggested):
-
A non-polar capillary column (e.g., DB-5ms).
-
Temperature programming from 100 °C to 280 °C.
-
Electron ionization (EI) at 70 eV.
Stability and Storage
The stability of benzopyran derivatives can be influenced by factors such as light, heat, and pH. The presence of the nitro group may also affect its stability.
-
Light Sensitivity: Many chromene derivatives are known to be photochromic, undergoing reversible color changes upon exposure to UV light.[10] It is advisable to store the compound protected from light.
-
Thermal Stability: The compound is expected to be reasonably stable at room temperature. However, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Storage Conditions: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Potential Applications in Drug Discovery
The benzopyran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The introduction of a 4-nitrophenyl group can modulate the electronic and steric properties of the molecule, potentially leading to specific biological activities. Derivatives of 2H-benzopyrans have been investigated for a variety of therapeutic applications, including:
-
Anticancer agents
-
Anti-inflammatory agents
-
Antiviral agents
-
Antioxidant agents
The specific biological profile of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran would require dedicated in vitro and in vivo screening.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and analytical characterization of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. While direct experimental data for this specific molecule is scarce, this document offers a comprehensive, predictive profile based on the established chemistry of related benzopyran derivatives. The proposed synthetic route via a cascade oxa-Michael–Henry reaction offers an efficient means of accessing this compound for further investigation. The compiled spectroscopic and physicochemical data will serve as a valuable reference for researchers working with this and similar benzopyran scaffolds, facilitating its potential development in the field of medicinal chemistry. Further experimental validation of the predicted properties is a necessary next step to fully elucidate the characteristics of this promising molecule.
References
-
Alves, M. J., et al. (2004). Electrospray tandem mass spectrometry of 2H-chromenes. Rapid Communications in Mass Spectrometry, 18(24), 2969-75. [Link][8]
-
Yan, M.-C., et al. (2007). Cascade Oxa-Michael–Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis. Synlett, 2007(18), 2845-2848. [Link][5]
-
Alves, M. J., et al. (2004). Electrospray tandem mass spectrometry of 2H-chromenes. ResearchGate. [Link][9]
-
Yan, M.-C., et al. (2005). The Synthesis of 2,2-Disubstituted 3-Nitrochromenes from Salicylaldehyde and 2,2-Disubstituted 1-Nitroalkenes. ResearchGate. [Link][6]
-
Lee, T., & Gong, Y.-D. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5467-5496. [Link][1]
-
Cruz-Almanza, R., et al. (2011). Synthesis of 2H-1-Benzopyrans from Aryllithium and a,b-Unsaturated Aldehydes. Scite.ai. [Link][3]
-
Worlikar, S. A., et al. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(4), 1347-1353. [Link][11]
-
Lee, T., & Gong, Y.-D. (2012). Solid-phase parallel synthesis of drug-like artificial 2H-benzopyran libraries. PubMed. [Link][2]
-
PubChemLite. (n.d.). 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4). Retrieved from [Link][7]
-
Becker, R. S., et al. (1990). Photochemistry of Photochromic Benzopyrans Studied by Time-Resolved Absorption Spectroscopy. The Journal of Physical Chemistry, 94(10), 4078-4083. [Link][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4) [pubchemlite.lcsb.uni.lu]
- 8. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photochemistry of Photochromic Benzopyrans Studied by Time-Resolved Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Investigation of Novel 2-Aryl-2H-1-Benzopyran Derivatives: A Case Study on 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzopyran Scaffold as a Privileged Structure
The benzopyran ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene and a pyran ring, is a core component of numerous natural products, including flavonoids, tocopherols (Vitamin E), and coumarins.[1][3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anticoagulant properties.[1][2][3][4]
The specific compound, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (CAS 887406-88-4) , represents a synthetically accessible yet underexplored molecule. The presence of a methoxy group at the 6-position and a nitrophenyl group at the 2-position provides distinct electronic and steric features that warrant investigation. This guide provides a comprehensive, experience-driven framework for the systematic evaluation of such novel benzopyran derivatives, from initial synthesis to preliminary mechanism of action studies. It is designed not as a rigid protocol, but as a strategic blueprint to empower researchers to unlock the therapeutic potential of this versatile chemical class.
Part 1: Synthesis Strategy for 2-Aryl-2H-1-Benzopyrans
The synthesis of the 2H-chromene core is well-established, with numerous methods available.[5][6] A robust and versatile approach for a compound like 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran involves the acid-catalyzed condensation of a substituted salicylaldehyde with a β-nitrostyrene derivative. This cascade oxa-Michael-Henry reaction is efficient and benefits from readily available starting materials.[7]
The causality for this choice rests on its operational simplicity and tolerance for various functional groups, including the nitro group present in the target molecule.[7] Alternative strategies, such as the ring-closing metathesis of O-allyl salicylaldehydes or metal-catalyzed cyclizations, offer different advantages but may require more complex catalysts or multi-step precursor synthesis.[6][8]
Exemplary Synthetic Workflow
The diagram below outlines a logical workflow for the synthesis and purification of the target compound.
Caption: Workflow for investigating apoptosis induction.
Exploring Upstream Signaling Pathways
Many cellular processes, including apoptosis, are controlled by key signaling pathways like the MAPK/ERK and PI3K/Akt pathways. The 2-aryl benzopyran scaffold has been associated with modulation of these pathways. For example, the related flavone PD-98059 is a known inhibitor of MAP-kinase kinase. [9]Investigating the phosphorylation status of key proteins in these pathways (e.g., ERK, Akt) via Western blotting after compound treatment can provide crucial insights into the upstream mechanism.
Caption: Potential modulation of MAPK/ERK and PI3K/Akt pathways.
Conclusion and Future Directions
This guide outlines a systematic and logical progression for the preclinical investigation of a novel benzopyran derivative. By starting with a robust synthesis, moving to tiered biological screening, and culminating in targeted mechanism-of-action studies, researchers can efficiently characterize the pharmacological profile of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran or any related analogue.
Future work should focus on synthesizing analogues to establish Structure-Activity Relationships (SAR), optimizing for potency and selectivity, and evaluating pharmacokinetic properties to assess the compound's drug-like potential. [10]The benzopyran scaffold remains a fertile ground for discovery, and a strategic research plan is the most critical tool for navigating its vast potential.
References
-
Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. Available at: [Link] [5]2. Lambert, K. M., et al. (2017). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. ACS Catalysis. Available at: [Link] [8]3. Reddy, G. N., et al. (2018). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules. Available at: [Link] [11]4. Bobbili, K. R., et al. (2022). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Catalysts. Available at: [Link] [6]5. Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Available at: [Link] [7]6. Gant, T. G., et al. (2020). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters. Available at: [Link] [10]7. Patel, K., et al. (2014). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. Available at: [Link] [3]8. Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link] [1]9. A review of benzopyran derivatives in pharmacotherapy of breast cancer. (2023). ResearchGate. Available at: [Link] [2]10. Shimada, J., et al. (1991). 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities. Journal of Medicinal Chemistry. Available at: [Link] [12]11. R., A. R., et al. (2013). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link] [13]12. Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. (2021). ResearchGate. Available at: [Link] [14]13. Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. (2015). ResearchGate. Available at: [Link] [4]14. Chilin, A., et al. (2017). Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones. Letters in Drug Design & Discovery. Available at: [Link] [15]26. PubChem. 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. Available at: [Link]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. 2H-Chromene synthesis [organic-chemistry.org]
- 8. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | C16H13NO3 | CID 4713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Guide to the Spectroscopic Characterization of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Executive Summary
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is structured to provide researchers, chemists, and drug development professionals with a predictive and interpretive framework grounded in established spectroscopic principles and data from analogous chemical structures. We will explore the causality behind expected spectral features, outline self-validating experimental protocols, and present a logical workflow for the unambiguous structural elucidation of this and related benzopyran derivatives.
Introduction: The Structural Context
6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran belongs to the flavonoid family, a diverse class of secondary metabolites known for their wide range of biological activities. The structural integrity and purity of such compounds are paramount in research and development, making their thorough characterization non-negotiable. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its covalent structure, identifying functional groups, and establishing its molecular weight.
This guide will systematically deconstruct the expected spectroscopic signature of the title compound by examining the influence of its three key structural motifs: the 6-methoxy-substituted benzopyran core, the chiral center at C-2, and the electron-withdrawing 4-nitrophenyl group.
Figure 1: Chemical structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Expertise in Experimental Design: Protocol & Rationale
The choice of solvent and NMR experiment is critical for acquiring high-quality, interpretable data.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Spectrometer: Utilize a 400 MHz (or higher) spectrometer for optimal signal dispersion and resolution.[1]
-
¹H NMR Acquisition: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire 1024-2048 scans with a 2-second relaxation delay. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR Acquisition: Perform standard Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.
Causality Behind Choices:
-
High-Field Spectrometer (≥400 MHz): For a molecule with multiple aromatic regions, a higher field strength minimizes signal overlap (second-order effects) and simplifies the interpretation of coupling patterns, which is essential for unambiguous assignment.
-
Solvent Selection: The choice between CDCl₃ and DMSO-d₆ can slightly alter chemical shifts. CDCl₃ is less viscous and often gives sharper signals, while DMSO-d₆ is a more powerful solvent for polar compounds.
-
2D NMR (HSQC/HMBC): These experiments are not optional; they are a self-validating system. An HSQC experiment directly links each proton to its attached carbon. The HMBC experiment then builds the molecular skeleton by revealing 2- and 3-bond correlations, confirming the connectivity between different fragments of the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the benzopyran core, the methoxy group, and the nitrophenyl ring.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2' / H-6' | ~8.25 | Doublet (d) | ~8.8 | Deshielded by the adjacent electron-withdrawing NO₂ group. Part of an AA'BB' system.[2] |
| H-3' / H-5' | ~7.60 | Doublet (d) | ~8.8 | Coupled to H-2'/H-6'. Less deshielded than H-2'/H-6'. |
| H-5 | ~7.20 | Doublet (d) | ~2.5 | Meta-coupled to H-7. Deshielded by proximity to the pyran oxygen. |
| H-7 | ~6.85 | Doublet of Doublets (dd) | ~8.5, 2.5 | Ortho-coupled to H-8, meta-coupled to H-5. Shielded by the methoxy group. |
| H-8 | ~6.80 | Doublet (d) | ~8.5 | Ortho-coupled to H-7. Shielded by the methoxy group. |
| H-4 | ~6.60 | Doublet of Doublets (dd) | ~10.0, 3.5 | Olefinic proton, coupled to H-3 and H-2. |
| H-3 | ~5.80 | Doublet of Doublets (dd) | ~10.0, 2.0 | Olefinic proton, coupled to H-4 and H-2. |
| H-2 | ~5.60 | Doublet of Doublets (dd) | ~3.5, 2.0 | Benzylic and allylic proton at the chiral center, coupled to H-3 and H-4. |
| 6-OCH₃ | ~3.80 | Singlet (s) | - | Characteristic chemical shift for an aromatic methoxy group.[3][4] |
Predicted ¹³C NMR Spectrum
The electronic effects of the substituents will be clearly visible in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-4' (NO₂-bearing) | ~148.0 | Strongly deshielded by the nitro group. |
| C-6 (OCH₃-bearing) | ~156.0 | Deshielded by the directly attached oxygen. |
| C-8a | ~149.5 | Quaternary carbon at the ring junction. |
| C-1' | ~145.0 | Quaternary carbon of the phenyl ring attached to C-2. |
| C-4 | ~130.0 | Olefinic carbon. |
| C-2', C-6' | ~128.0 | Aromatic carbons adjacent to the nitro-bearing carbon. |
| C-3', C-5' | ~124.0 | Aromatic carbons ortho to the point of attachment. |
| C-3 | ~122.0 | Olefinic carbon. |
| C-4a | ~118.0 | Quaternary carbon at the ring junction. |
| C-5 | ~117.0 | Aromatic methine carbon. |
| C-7 | ~114.0 | Aromatic methine carbon, shielded by the methoxy group. |
| C-8 | ~113.0 | Aromatic methine carbon, shielded by the methoxy group. |
| C-2 | ~78.0 | Aliphatic carbon bearing two electronegative atoms (oxygen and aryl group). |
| 6-OCH₃ | ~55.8 | Typical shift for an aromatic methoxy carbon.[3] |
Visualization of Key 2D NMR Correlations
An HMBC experiment is crucial for confirming the placement of the substituents. The diagram below illustrates the most informative correlations for validating the structure.
Figure 2: Expected key HMBC (³JHC) correlations for structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing rapid confirmation of key functional groups.
Protocol for Data Acquisition
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its speed and simplicity, requiring only a small amount of material placed directly on the crystal. Alternatively, a KBr pellet can be prepared.
-
Data Collection: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.[5]
-
Background Correction: A background spectrum of the empty ATR crystal or KBr pellet should be run and subtracted from the sample spectrum.
Trustworthiness: ATR-FTIR is a highly reproducible and robust technique. The presence of strong, sharp bands in the predicted regions serves as a reliable validation of the expected functional groups.
Predicted Characteristic Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the benzene rings. |
| 2950 - 2850 | Aliphatic C-H Stretch | Weak | From the methoxy (OCH₃) group. |
| 1520 & 1345 | Asymmetric & Symmetric N-O Stretch | Strong | Diagnostic peaks for the nitro (NO₂) group. [5][6] |
| 1610, 1580, 1490 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the aromatic rings. |
| 1250 | Aryl-O-C Asymmetric Stretch | Strong | Characteristic of the aryl ether linkage (Ar-O-CH₃).[7] |
| 1100 | C-O-C Symmetric Stretch | Medium | From the pyran ring ether linkage. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Analytical Strategy: Ionization and Analysis
Experimental Protocol:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear determination of the molecular weight.[5][8]
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should be used to obtain an accurate mass measurement, allowing for the confident determination of the elemental formula.
-
Tandem MS (MS/MS): The [M+H]⁺ ion (precursor ion) is isolated and subjected to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation spectrum (product ions).
Predicted Molecular Ion and Fragmentation Pathways
The molecular formula is C₁₆H₁₃NO₄, with a monoisotopic mass of 283.08 g/mol . In positive ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 284.09 .
The fragmentation of flavonoids and related benzopyrans is well-documented and often proceeds via characteristic pathways.[8][9] The most significant fragmentation is the Retro-Diels-Alder (RDA) reaction , which cleaves the central pyran ring.
Figure 3: Proposed major fragmentation pathways in positive ion ESI-MS/MS.
Key Predicted Fragments:
-
m/z 269: Loss of a methyl radical (•CH₃) from the methoxy group. This is a common fragmentation for methoxy-substituted aromatics.[10][11]
-
m/z 238: Loss of the nitro group (NO₂).
-
m/z 162: Cleavage of the C2-C1' bond, resulting in the loss of the nitrophenyl radical and retention of the benzopyran moiety.
-
m/z 150 & 134: Resulting from the characteristic Retro-Diels-Alder (RDA) cleavage of the C-ring, which is diagnostic for the flavonoid scaffold.[8][9]
Integrated Workflow for Structural Verification
A robust and defensible structural assignment relies on the synergistic use of all three spectroscopic techniques. The following workflow ensures a logical and self-validating process.
Figure 4: A logical workflow for integrated spectroscopic analysis.
Conclusion
The structural elucidation of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is a systematic process that relies on the interpretation of complementary data from NMR, IR, and MS. By understanding the influence of each structural component—the benzopyran core, the methoxy substituent, and the nitrophenyl moiety—one can predict and confidently assign the complete spectroscopic profile. The ¹H and ¹³C NMR spectra provide the definitive atomic connectivity, IR spectroscopy confirms the presence of critical nitro and ether functional groups, and high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns like the Retro-Diels-Alder cleavage. This integrated, multi-technique approach, grounded in sound experimental design, represents the gold standard for chemical characterization in modern research and development.
References
-
ResearchGate. (2023). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Available at: [Link]
-
Semantic Scholar. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Available at: [Link]
-
ResearchGate. (n.d.). Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols. Available at: [Link]
-
CiteSeerX. (n.d.). H and C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Request PDF. Available at: [Link]
-
Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra of the title compound | Download Scientific Diagram. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Photochemistry of Photochromic Benzopyrans Studied by Time-Resolved Absorption Spectroscopy. Available at: [Link]
-
SpectraBase. (n.d.). 6-Methoxy-2-methyl-2-phenyl-1-benzopyran - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
-
PubChemLite. (n.d.). 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2007). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2019). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]
-
ResearchGate. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Available at: [Link]
-
MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Investigation of Mass Spectra of 3-(substituent)-benzopyran[3.2-c]-[3]-benzopyran-6,7-diones. Available at: [Link]
-
Bohrium. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
An In-Depth Technical Guide to the Crystal Structure of Benzopyran Derivatives for Drug Development Professionals
A note on the subject matter: Initial searches for the specific crystal structure of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (CAS 887406-88-4) did not yield publicly available crystallographic data. To provide a comprehensive and technically accurate guide as requested, this document will focus on the detailed crystal structure of a closely related and structurally significant compound, 6-Methoxyflavone (6-methoxy-2-phenylchromen-4-one), for which high-quality crystallographic data is available. The principles of analysis and the experimental methodologies described herein are directly applicable to the study of the target molecule, should its crystals become available.
Introduction: The Benzopyran Scaffold in Medicinal Chemistry
The benzopyran ring system is a privileged scaffold in drug discovery, forming the core of a vast array of natural products and synthetic molecules with significant pharmacological properties.[1][2] These compounds, particularly the flavonoid subclass to which 6-methoxyflavone belongs, exhibit a wide range of biological activities, including anti-inflammatory, anti-carcinogenic, and anti-oxidant effects.[1] A detailed understanding of the three-dimensional structure of these molecules at the atomic level is paramount for elucidating their mechanism of action, understanding structure-activity relationships (SAR), and designing new, more potent and selective therapeutic agents.
This guide provides a detailed technical overview of the crystal structure of 6-Methoxyflavone, a representative of the 6-methoxy-2-phenyl-1-benzopyran class of compounds. We will delve into the experimental methodology for crystal structure determination, analyze the molecular and supramolecular features of the compound, and discuss the implications of these structural insights for drug development.
Part 1: Synthesis and Crystal Growth
The synthesis of 6-methoxyflavone and related benzopyran derivatives can be achieved through various established synthetic routes. A common and efficient method involves the FeCl3 and ether mediated direct intramolecular acylation of esters.[3]
Experimental Protocol: Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.
-
Solvent Selection: The choice of solvent is critical. A solvent system in which the compound has moderate solubility is ideal. For 6-methoxyflavone, a solution in a suitable organic solvent is prepared.
-
Dissolution: The purified compound is dissolved in the chosen solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution and create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of well-ordered single crystals over a period of several days to weeks.
Part 2: Crystal Structure Analysis of 6-Methoxyflavone
The determination of the crystal structure of 6-methoxyflavone was performed using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and other key structural parameters can be derived.
Crystallographic Data
The crystallographic data for 6-methoxyflavone provides a quantitative description of the crystal lattice and the arrangement of molecules within it.
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₂O₃ | [3] |
| Formula Weight | 252.26 g/mol | [3] |
| Crystal System | Orthorhombic | [3] |
| Space Group | P b c a | [3] |
| Unit Cell Dimensions | a = 13.5324 Å, b = 7.0687 Å, c = 25.6858 Å | [3] |
| α = 90°, β = 90°, γ = 90° | [3] | |
| Volume | 2458.5 ų | |
| Z | 8 | [3] |
| Density (calculated) | 1.362 g/cm³ | |
| Residual Factor (R) | 0.0736 | [3] |
Experimental Workflow for Crystal Structure Determination
The process of determining a crystal structure from a single crystal involves several key steps, as illustrated in the workflow diagram below.
Molecular Structure
The molecular structure of 6-methoxyflavone reveals a planar benzopyran ring system fused to a phenyl ring at the 2-position. The methoxy group is attached at the 6-position of the benzopyran core. The planarity of the flavonoid core is a common feature and is often important for its biological activity, as it can facilitate intercalation into DNA or binding to planar active sites of enzymes.
The dihedral angle between the benzopyran ring system and the appended phenyl ring is a critical parameter that defines the overall conformation of the molecule. In many flavone derivatives, this angle is non-zero, indicating a twisted conformation. This twist can have a significant impact on the molecule's ability to fit into a binding pocket and, consequently, on its pharmacological profile.
Supramolecular Assembly and Intermolecular Interactions
In the crystalline state, molecules of 6-methoxyflavone are organized in a specific three-dimensional arrangement, or crystal packing, which is governed by a network of intermolecular interactions. While 6-methoxyflavone lacks strong hydrogen bond donors, its structure allows for a variety of weaker, yet significant, non-covalent interactions that dictate the supramolecular assembly. These can include:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen and the ether oxygens of the methoxy and pyran rings can act as hydrogen bond acceptors for weak C-H···O interactions with neighboring molecules.
-
π-π Stacking: The planar aromatic rings of the benzopyran and phenyl groups can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions are crucial for the stability of the crystal lattice.
-
van der Waals Forces: These non-specific attractive and repulsive forces also contribute significantly to the overall crystal packing and stability.
The following diagram illustrates the key intermolecular interactions that may be present in the crystal lattice of a benzopyran derivative.
Part 3: Implications for Drug Development
A thorough understanding of the crystal structure of a lead compound like 6-methoxyflavone is a cornerstone of modern drug development.
-
Structure-Based Drug Design: The precise atomic coordinates from the crystal structure can be used to model the interaction of the compound with its biological target (e.g., an enzyme or receptor). This allows for the rational design of new analogues with improved affinity and selectivity.
-
Polymorphism Screening: The ability of a compound to exist in different crystal forms, or polymorphs, is a critical consideration in pharmaceutical development. Different polymorphs can have different physical properties, such as solubility and stability, which can impact the bioavailability and shelf-life of a drug product. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.
-
Intellectual Property: A novel crystal form of a drug substance can be a patentable invention, providing a significant competitive advantage.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 6-methoxyflavone, a representative member of the medicinally important benzopyran class of compounds. The methodologies and principles of analysis described herein are fundamental to the field of structural chemistry and are directly applicable to the characterization of other novel drug candidates, including the originally targeted 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. The insights gained from such studies are invaluable for advancing our understanding of molecular recognition and for the rational design of the next generation of therapeutics.
References
-
Jiang, N., Li, S.-Y., Xie, S.-S., Yao, H., Sun, H., Wang, X.-B., & Kong, L.-Y. (2014). FeCl3 and ether mediated direct intramolecular acylation of esters and their application in efficient preparation of xanthone and chromone derivatives. RSC Advances, 4(109), 63632–63636. [Link]
-
Taylor & Francis. (n.d.). Benzopyran – Knowledge and References. Taylor & Francis Knowledge Centers. Retrieved January 12, 2026, from [Link]
-
Taylor & Francis. (n.d.). Microwave-Assisted Synthesis and Functionalization of Six-Membered Oxygen Heterocycles. Taylor & Francis Knowledge Centers. Retrieved January 12, 2026, from [Link]
Sources
An Investigator's Technical Guide to the Therapeutic Potential of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzopyran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3][4] This technical guide focuses on a specific, yet under-investigated molecule: 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran . While direct pharmacological data for this compound is scarce, its structural motifs—a methoxy-substituted benzopyran ring and a nitrophenyl substituent—suggest a rich potential for therapeutic intervention. This document serves as a comprehensive roadmap for elucidating the therapeutic targets of this compound, drawing upon established knowledge of related benzopyran derivatives. We will explore potential anticancer and anti-inflammatory mechanisms, providing detailed, field-proven experimental protocols to validate these hypotheses. Our approach is grounded in a logical progression from broad screening to specific target identification and validation, empowering researchers to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Benzopyran Scaffold as a Privileged Structure
Benzopyrans are a class of bicyclic heterocyclic compounds that are ubiquitous in nature and synthetic chemistry.[5][6] Their diverse pharmacological profiles have rendered them "privileged structures" in drug discovery, capable of interacting with a wide array of biological targets.[1][4][7] Derivatives of the benzopyran core have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5][6]
The subject of this guide, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, possesses two key features that warrant investigation:
-
The 6-Methoxy Group: Methoxy substitutions on the benzopyran ring are known to influence cytotoxic activity in cancer cell lines by modulating ligand-protein interactions.[8]
-
The 2-(4-nitrophenyl) Group: The presence of a nitrophenyl group can contribute to various biological activities, including anticancer effects.[9][10]
This guide will therefore focus on two primary areas of investigation: oncology and inflammation, where compounds with similar structural features have shown significant promise.
Potential Therapeutic Area 1: Oncology
The anticancer potential of benzopyran derivatives is well-documented, with mechanisms ranging from cell cycle arrest and apoptosis induction to inhibition of key signaling pathways.[7][11] Based on the activities of related compounds, we propose several high-priority targets and pathways for investigation.
Hypothesized Target: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several benzopyran derivatives have been shown to exert their anticancer effects by modulating this pathway.[11]
The inactivation of the Ras/ERK and PI3K/Akt pathways has been observed with novel benzopyran derivatives, leading to antiproliferative activity.[11] The structural components of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran may allow it to bind to key kinases within this pathway, such as PI3K or Akt, thereby inhibiting their activity and downstream signaling.
Caption: Experimental workflow for validating PI3K/Akt pathway inhibition.
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7 or PC-3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (a known PI3K/Akt inhibitor).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to ensure equal loading.
Hypothesized Target: Disruption of the HIF-1α Pathway
Hypoxia is a common feature of solid tumors and is associated with poor prognosis and therapeutic resistance. The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a key mediator of the cellular response to hypoxia. Inhibition of this pathway is a promising anticancer strategy.[12]
A library of 2,2-dimethylbenzopyran derivatives has been shown to inhibit the HIF-1 pathway by disrupting the formation of the p300-HIF-1α complex.[12] The benzopyran core of our compound of interest suggests it may share this mechanism of action.
Caption: Workflow for investigating HIF-1α pathway inhibition.
-
Cell Transfection: Stably or transiently transfect a cancer cell line (e.g., LN229) with a reporter plasmid containing the firefly luciferase gene under the control of a hypoxia-response element (HRE).
-
Cell Plating and Treatment: Plate the transfected cells in a 96-well plate. Treat the cells with a dilution series of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
-
Hypoxia Induction: Place the plate in a hypoxic chamber (e.g., 1% O2) for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value for the inhibition of HRE-driven luciferase expression.
Potential Therapeutic Area 2: Inflammation
Chronic inflammation is a key driver of many diseases, including arthritis, metabolic disorders, and some cancers. Benzopyran derivatives have shown promise as anti-inflammatory agents.[13][14]
Hypothesized Target: Modulation of the NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.
Chalcones, which share structural similarities with our compound, have been shown to exert anti-inflammatory effects by attenuating NF-κB activity and modulating the phosphorylation of ERK and p38 MAPKs.[14] Another prenylated benzopyran demonstrated anti-inflammatory effects through pan-PPAR activity and suppression of p38-MAPK/NF-κB activation.[13] These findings suggest that 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran may also modulate these key inflammatory pathways.
Caption: Workflow for validating anti-inflammatory pathway modulation.
-
Cell Culture and Treatment: Grow RAW 264.7 macrophages on glass coverslips in a 24-well plate. Pre-treat the cells with 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) for 30-60 minutes.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA in PBS. Incubate with a primary antibody against the p65 subunit of NF-κB. Wash and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be primarily in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Assess the ability of the compound to prevent this translocation.
Quantitative Data Summary
As experimental data is generated for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, the following tables should be used to summarize the findings for clear comparison.
Table 1: In Vitro Anticancer Activity
| Cell Line | Assay | IC50 (µM) |
| MCF-7 | MTT | |
| PC-3 | MTT | |
| LN229 | HRE-Luciferase |
Table 2: In Vitro Anti-inflammatory Activity
| Assay | Cell Line | IC50 (µM) |
| NO Production | RAW 264.7 | |
| TNF-α Secretion | RAW 264.7 | |
| IL-6 Secretion | RAW 264.7 |
Conclusion and Future Directions
This technical guide provides a scientifically grounded framework for the initial investigation of the therapeutic potential of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. The proposed targets in oncology and inflammation are based on robust evidence from related benzopyran derivatives. By following the detailed experimental workflows and protocols outlined herein, researchers can systematically evaluate the bioactivity of this compound and elucidate its mechanism of action. Positive findings from these initial studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, and evaluation in more advanced in vivo disease models. The exploration of this and other novel benzopyran derivatives holds significant promise for the discovery of next-generation therapeutics.
References
-
Taylor & Francis Online. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009–2016). [Link]
-
Yasmin, A., Passi, A., et al. (2025). Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential. ChemistrySelect. [Link]
-
ResearchGate. (2023). Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. [Link]
-
ChemRxiv. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]
-
PubMed. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). [Link]
-
PubMed. (2023). Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity. [Link]
-
NIH. (2017). Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. [Link]
-
MDPI. (2021). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. [Link]
-
ResearchGate. (2025). Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review. [Link]
-
MDPI. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
PubMed. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. [Link]
-
PubMed. (2010). Synthesis and docking studies of novel benzopyran-2-ones with anticancer activity. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. [Link]
-
ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. [Link]
-
ACS Publications. (2021). Synthesis of Benzopyran–Phenylpropanoid Hybrids via Matsuda–Heck-Arylation and Allylic Oxidation. [Link]
-
NIH. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. [Link]
-
ResearchGate. (2025). Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5. [Link]
-
IJBPAS. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
-
NIH. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]
-
MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
Indian Journal of Chemistry. (n.d.). View of Biological activity of benzopyran derivatives against some microorganisms. [Link]
-
NIH. (2004). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. [Link]
-
Taylor & Francis. (n.d.). Benzopyran – Knowledge and References. [Link]
-
NIH. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link]
-
ResearchGate. (2025). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. [Link]
-
PubMed. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. [Link]
-
PubMed. (2014). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. [Link]
-
Taylor & Francis. (n.d.). Benzopyran – Knowledge and References. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijbpas.com [ijbpas.com]
- 7. Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran Interactions: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, a member of the biologically active benzopyran class of compounds. Recognizing the therapeutic potential of benzopyran derivatives, which have been implicated in a range of biological activities including anticancer and antimicrobial effects, this document outlines a robust computational workflow to investigate its molecular interactions with a high-value oncology target.[1][2] We will focus on the inhibition of the p300/CBP-HIF-1α protein-protein interaction, a critical node in the hypoxia-inducible factor (HIF) pathway, which is a key driver of tumor progression and angiogenesis.[1][3] This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will leverage a suite of powerful and widely accessible computational tools, including AutoDock Vina for molecular docking, GROMACS for molecular dynamics simulations, and pharmacophore modeling to elucidate the structural determinants of binding.
Introduction: The Therapeutic Potential of Benzopyrans and the Rationale for Targeting the p300-HIF-1α Axis
The benzopyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[1][2] Our compound of interest, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, possesses key structural features that suggest its potential as a therapeutic agent. The exploration of its biological targets is a critical step in the drug discovery process.
The hypoxia-inducible factor-1 (HIF-1) pathway is a central regulator of cellular response to low oxygen conditions, a hallmark of the tumor microenvironment.[3] The transcriptional activity of HIF-1α is dependent on its interaction with the transcriptional coactivators p300 and CREB-binding protein (CBP).[1][3] Specifically, the C-terminal transactivation domain (C-TAD) of HIF-1α binds to the cysteine/histidine-rich 1 (CH1) domain of p300.[4] The disruption of this protein-protein interaction (PPI) is a validated and highly attractive strategy for the development of novel anticancer therapeutics.[3] Given that benzopyran derivatives have been identified as inhibitors of the HIF-1 pathway, we hypothesize that 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran may exert its potential anticancer effects through the direct inhibition of the p300-HIF-1α interaction.
This guide will use the solution NMR structure of the p300 CH1 domain in complex with the HIF-1α C-TAD (PDB ID: 1L8C) as our protein target.[4] We will computationally model the displacement of the HIF-1α peptide by our small molecule of interest.
The In Silico Workflow: A Multi-faceted Approach to Understanding Molecular Interactions
Our computational investigation will proceed through a logical sequence of steps, each providing a deeper level of insight into the potential binding of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran to the p300 CH1 domain.
Figure 1: A high-level overview of the in silico workflow.
Part I: Ligand and Protein Structure Preparation - The Foundation of Accurate Modeling
The fidelity of any in silico study is fundamentally dependent on the quality of the starting structures. This section details the meticulous preparation of both the ligand and the protein receptor.
Ligand Preparation
The 3D structure of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is the starting point for our investigation.
Protocol 1: Ligand Structure Acquisition and Preparation
-
Obtain 3D Structure: Download the 3D structure of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in SDF or MOL2 format from a reputable chemical database such as PubChem or ChemicalBook.[5]
-
Energy Minimization: Employ a force field-based energy minimization to obtain a low-energy conformation of the ligand. This can be performed using software like Avogadro or the PRODRG server. The Generalized Amber Force Field (GAFF) is a suitable choice for small organic molecules.
-
File Format Conversion: Convert the energy-minimized structure to the PDBQT format required by AutoDock Vina. This step involves assigning partial charges (Gasteiger charges are commonly used) and defining rotatable bonds. The AutoDock Tools (ADT) graphical user interface provides a straightforward workflow for this process.[6]
Protein Preparation
We will use the NMR structure of the p300 CH1 domain (PDB ID: 1L8C).[4] This structure is a complex with the HIF-1α C-TAD peptide, which must be removed to create a binding site for our small molecule.
Protocol 2: Protein Structure Preparation for Docking
-
Download PDB Structure: Obtain the PDB file for 1L8C from the RCSB Protein Data Bank.
-
Isolate the Receptor: The PDB file contains an ensemble of NMR structures. For docking, we will select the first model. The file also contains the HIF-1α peptide chain, which needs to be removed. This can be accomplished using a molecular visualization program like PyMOL or UCSF Chimera, or by manually editing the PDB file to remove the ATOM records corresponding to the peptide.
-
Prepare the Protein for Docking:
-
Remove Water Molecules: Water molecules are typically removed from the binding site unless there is strong evidence for their involvement in ligand binding.
-
Add Polar Hydrogens: Hydrogen atoms are often not resolved in experimental structures and must be added computationally. It is crucial to add only polar hydrogens for docking calculations.
-
Assign Charges: Assign Kollman charges to the protein atoms.
-
Convert to PDBQT: Save the prepared protein structure in the PDBQT format. This can be done using AutoDock Tools.[7][8]
-
Part II: Predicting Binding Modes - Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] We will use AutoDock Vina, a widely used and accurate open-source docking program.
Defining the Binding Site
The accuracy of the docking simulation is critically dependent on the definition of the binding site, which is represented by a 3D grid. The binding of the HIF-1α C-TAD to the p300 CH1 domain occurs in a deep hydrophobic groove.[4] We will define our docking grid box to encompass this groove.
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Using AutoDock Tools, define a grid box that encompasses the binding site of the HIF-1α peptide on the p300 CH1 domain. The dimensions of the grid box should be sufficient to allow the ligand to rotate freely.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis of Docking Poses: AutoDock Vina will generate a set of predicted binding poses, each with an associated binding affinity score in kcal/mol. These poses can be visualized and analyzed using PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.[6]
| Parameter | Description | Typical Value |
| receptor | Path to the prepared protein PDBQT file. | p300_prepared.pdbqt |
| ligand | Path to the prepared ligand PDBQT file. | ligand_prepared.pdbqt |
| center_x, center_y, center_z | Coordinates of the center of the grid box. | Determined from the binding site |
| size_x, size_y, size_z | Dimensions of the grid box in Angstroms. | 25 x 25 x 25 |
| out | Name of the output file for docking results. | docking_results.pdbqt |
| exhaustiveness | Controls the thoroughness of the conformational search. | 8 (default) |
| Table 1: Example parameters for an AutoDock Vina configuration file. |
Part III: Assessing Complex Stability - Molecular Dynamics Simulations with GROMACS
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[9][10][11] This provides valuable insights into the stability of the predicted binding mode and the nature of the intermolecular interactions. We will use GROMACS, a versatile and high-performance MD simulation package.[9][10][11]
Figure 3: A generalized workflow for ligand-based pharmacophore model generation.
Based on our docked pose of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran and known inhibitors of the p300-HIF-1α interaction, we can propose a pharmacophore model.
Protocol 6: Pharmacophore Model Generation
-
Feature Identification: Based on the docked pose, identify key interactions and the corresponding chemical features of the ligand. These may include:
-
Hydrogen Bond Acceptors: The oxygen atoms of the methoxy and nitro groups.
-
Hydrogen Bond Donors: None present on the ligand, but interactions with backbone amides of the protein are possible.
-
Aromatic Rings: The benzopyran and nitrophenyl rings.
-
Hydrophobic Features: The phenyl and methyl groups.
-
-
Model Generation: Use a pharmacophore modeling software (e.g., LigandScout, MOE, or the pharmacophore tools within Schrödinger Maestro) to generate a 3D pharmacophore model based on the identified features and their spatial arrangement in the binding pocket.
-
Model Validation: The generated pharmacophore model can be validated by its ability to distinguish known active inhibitors from inactive decoys in a virtual screening experiment.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran with the p300 CH1 domain, a key component of the HIF-1 signaling pathway. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain a multi-faceted understanding of the potential of this compound as an inhibitor of the p300-HIF-1α interaction. The insights gained from these computational studies can guide the rational design and optimization of more potent and selective benzopyran-based inhibitors, ultimately accelerating the drug discovery process for novel anticancer therapeutics. The methodologies described herein are not only applicable to the specific compound and target discussed but also serve as a robust template for the in silico evaluation of other small molecule-protein interactions.
References
-
GROMACS Tutorials. (n.d.). Retrieved from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). YouTube. Retrieved from [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
-
BioExcel Building Blocks. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). Retrieved from [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]
-
GROMACS Tutorial Part 4 | MD Simulation Analysis in VMD | RMSD Calculation & Visualization. (2023, June 1). YouTube. Retrieved from [Link]
-
Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2023, April 8). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Gromacs Tutorial for MD Beginners. Retrieved from [Link]
-
Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2023, April 1). YouTube. Retrieved from [Link]
-
CHARMM Force Field Parameters for Nitroalkanes and Nitroarenes. (2019, August 10). ResearchGate. Retrieved from [Link]
-
6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4). (n.d.). PubChemLite. Retrieved from [Link]
-
Recent Advances in the Discovery of HIF-1α-p300/CBP Inhibitors as Anti-Cancer Agents. (n.d.). Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021, February 14). Finding parameters for a molecule in various forcefields. Retrieved from [Link]
-
1L8C: STRUCTURAL BASIS FOR HIF-1ALPHA/CBP RECOGNITION IN THE CELLULAR HYPOXIC RESPONSE. (2002, April 10). RCSB PDB. Retrieved from [Link]
-
GROMACS 2023.1 documentation. (n.d.). Force fields in GROMACS. Retrieved from [Link]
-
Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. (n.d.). Retrieved from [Link]
-
6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one (6,2',3',4'-tetramethoxyflavone). (2021, August 9). ResearchGate. Retrieved from [Link]
-
Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations. (2023, May 12). PubMed Central. Retrieved from [Link]
-
The different consecutive steps in pharmacophore model generation,... (n.d.). ResearchGate. Retrieved from [Link]
-
Steps of the generation of the multicomplex-based pharmacophore model... (n.d.). ResearchGate. Retrieved from [Link]
-
6-Methoxy-2-(4-nitrophenyl) benzothiazole | C14H10N2O3S | CID 10660852. (n.d.). PubChem. Retrieved from [Link]
-
GROMACS 2023.1 documentation. (n.d.). Force field. Retrieved from [Link]
-
Guide for small molecule molecular docking. (2023, October 10). Retrieved from [Link]
-
How to obtain parameters to run a simulation for benzene using CHARMM forcefield in GROMACS? (2021, February 15). ResearchGate. Retrieved from [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved from [Link]
-
6-Methoxyflavone | C16H12O3 | CID 147157. (n.d.). PubChem. Retrieved from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]
Sources
- 1. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Discovery of HIF-1α-p300/CBP Inhibitors as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | 887406-88-4 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. GROMACS Tutorials [mdtutorials.com]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Introduction
The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Derivatives of 2H-1-benzopyran, in particular, have been investigated for diverse pharmacological applications, including anticancer, anti-inflammatory, and antiarrhythmic properties.[1][4][5][6][7] This document provides a detailed guide for the use of a specific derivative, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, in cell-based assays.
Given its structural features, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is a compound of interest for exploring novel cellular mechanisms and potential therapeutic applications. This guide is intended for researchers in cell biology, pharmacology, and drug discovery. It offers not just step-by-step protocols but also the underlying scientific rationale to empower researchers to critically evaluate their results and troubleshoot potential issues. We will explore its hypothesized mechanism of action and provide detailed protocols for assessing its impact on cell viability, apoptosis, and ion channel activity.
Hypothesized Mechanism of Action: A Potential BK Channel Activator
While the precise mechanism of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is yet to be fully elucidated, its benzopyran core suggests a potential interaction with ion channels. Specifically, many small molecules with this scaffold have been found to modulate the activity of large-conductance Ca2+-activated potassium (BK) channels.[8][9]
BK channels are crucial regulators of cellular excitability and are activated by both membrane depolarization and increases in intracellular calcium concentration.[10][11][12] Activation of BK channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane, making it less excitable.[8] This mechanism is vital in various physiological processes, including the regulation of smooth muscle tone, neuronal firing rates, and neurotransmitter release.[8][10][12]
We hypothesize that 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran may act as a BK channel agonist. By binding to the channel, it could induce a conformational change that favors the open state, thereby increasing potassium efflux and causing hyperpolarization.[8][9] The following protocols are designed to test the functional consequences of this hypothesized activity on cultured cells.
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of BK channel activation.
Experimental Protocols
General Handling and Preparation of Stock Solutions
Proper handling and preparation of the compound are critical for reproducible results.
-
Materials:
-
6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution by dissolving the compound in DMSO. For example, if the molecular weight is 283.29 g/mol , dissolve 2.83 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
-
Materials:
-
96-well cell culture plates
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound (and a vehicle control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
| Parameter | Recommendation |
| Seeding Density | Varies by cell type; aim for 70-80% confluency at the end of the assay. |
| Compound Concentration Range | Suggest starting with a broad range (e.g., 0.1 µM to 100 µM). |
| Incubation Time | 24, 48, or 72 hours. |
| Final DMSO Concentration | ≤ 0.5% |
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (and a vehicle control) for the chosen duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Diagram of Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection.
Functional Assessment of Ion Channel Activity
A direct assessment of BK channel activation can be performed using electrophysiology (patch-clamp), which is the gold standard. However, a more accessible method for initial screening is a fluorescence-based membrane potential assay. These assays use dyes that change their fluorescence intensity in response to changes in membrane potential. If 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran activates BK channels, it will cause potassium efflux and hyperpolarization, which can be detected by the dye.
-
Materials:
-
Black, clear-bottom 96-well plates
-
Cells expressing BK channels
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit or similar)
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and grow to a confluent monolayer.
-
Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells. Incubate as recommended by the manufacturer (typically 30-60 minutes at 37°C).
-
Prepare a plate with different concentrations of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
-
Place the cell plate in the fluorescence plate reader.
-
Measure a baseline fluorescence for a few seconds.
-
Add the compound to the wells and immediately begin kinetic reading of fluorescence intensity over several minutes.
-
A decrease or increase in fluorescence (depending on the dye used) indicates a change in membrane potential. A known BK channel activator should be used as a positive control, and a known inhibitor can be used to confirm the specificity of the response.
-
Data Analysis and Interpretation
-
Cell Viability: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis: Use the flow cytometry software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Membrane Potential: Analyze the kinetic fluorescence data. The magnitude and rate of the fluorescence change will be proportional to the effect on membrane potential. Compare the response to positive and negative controls.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding; edge effects in the plate. | Ensure a single-cell suspension before seeding; avoid using the outer wells of the plate. |
| No apoptotic population detected | Compound concentration is too low or incubation time is too short; cells are resistant to apoptosis. | Perform a dose-response and time-course experiment; use a positive control for apoptosis induction (e.g., staurosporine). |
| No change in membrane potential | The compound is inactive on the target channel; cells do not express the channel; incorrect dye loading. | Verify channel expression in the cell line; use a positive control; optimize dye loading conditions. |
| Compound precipitation in media | Poor solubility at the tested concentration. | Lower the final concentration; ensure the stock solution is fully dissolved before dilution. |
References
- Lee, U. S., & Cui, J. (2010). Molecular mechanisms of BK channel activation. Trends in Neurosciences, 33(9), 415-423.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bioprotocol, 6(19), e1953.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Abcam. (n.d.). MTT assay protocol.
- CLYTE Technologies. (2025).
- Sigma-Aldrich. (n.d.). Cell viability assay protocol.
- ScienceDirect. (2024). What are BK channel agonists and how do they work?
- Wikipedia. (n.d.). BK channel.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- University of South Florida Health. (n.d.). Apoptosis Protocols.
- Yang, H., Hu, L., Shi, J., & Cui, J. (2015). BK channel activation: structural and functional insights. Protein & Cell, 6(4), 259–268.
- Valenti, P., Rampa, A., Recanatini, M., Da Re, P., & Cima, L. (1988). 2H-1-benzopyran derivatives with platelet antiaggregating and other activities. Archiv der Pharmazie, 321(10), 747-750.
- ProQuest. (n.d.).
- ResearchGate. (2025). Structure and biological properties of 2H-1-benzopyran-2-one (coumarin)
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- Semantic Scholar. (1993). Synthesis and pharmacological activity of 2-oxo-(2H)
- Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies.
- National Institutes of Health. (n.d.). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products.
- ResearchGate. (2025).
- PubMed. (n.d.). Synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores.
- Asian Journal of Pharmaceutical and Clinical Research. (2015).
- ResearchGate. (2025). (PDF)
- Kingston University London. (n.d.).
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- PubChem. (n.d.). 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4).
- MDPI. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds.
- ResearchGate. (2025). Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5.
- PubMed. (2010). In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines.
- Taylor & Francis. (n.d.). Benzopyran – Knowledge and References.
- National Institutes of Health. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- YouTube. (2024). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays.
- CAS Common Chemistry. (n.d.). 3,4-Dihydro-3-(4-hydroxyphenyl)-6-methoxy-2H-1-benzopyran-7-ol.
- Array BioPharma. (n.d.). Compound 8-methoxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-1-benzopyran-2-one.
Sources
- 1. 2H-1-benzopyran derivatives with platelet antiaggregating and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are BK channel agonists and how do they work? [synapse.patsnap.com]
- 9. Mechanisms of Pharmacological Activation of Bk Channels - ProQuest [proquest.com]
- 10. Molecular mechanisms of BK channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BK channel - Wikipedia [en.wikipedia.org]
- 12. BK channel activation: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
Application of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in fluorescence microscopy
Application Note: Methoxy-NBP
Harnessing 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran for High-Fidelity Imaging of Nitroreductase Activity and Cellular Hypoxia
Abstract
This document provides a comprehensive guide to the application of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, herein designated Methoxy-NBP, as a high-specificity, "turn-on" fluorescent probe for fluorescence microscopy. Methoxy-NBP is designed for the sensitive detection of nitroreductase (NTR) enzyme activity, a key biomarker for cellular hypoxia, particularly in cancer biology and drug development research. Its mechanism relies on a nitro-quenched benzopyran core, which exhibits a dramatic increase in fluorescence upon enzymatic reduction. We detail the underlying principles, provide validated protocols for live-cell imaging, and offer insights into data interpretation and troubleshooting.
Principle of Operation: A Nitroreductase-Gated "Turn-On" System
The functionality of Methoxy-NBP is rooted in the principles of photoinduced electron transfer (PeT). The core structure consists of a fluorescent 6-methoxy-2H-1-benzopyran fluorophore. However, the covalent attachment of a 4-nitrophenyl group at the 2-position serves as a potent fluorescence quencher.
Mechanism of Action:
-
Quenched State (Non-fluorescent): In its native state, the electron-deficient nitro group effectively quenches the fluorescence of the benzopyran core through a PeT process. When the fluorophore is excited, the excited-state electron is transferred to the nitro group instead of being emitted as a photon, rendering the molecule non-fluorescent.
-
Enzymatic Activation (Fluorescent): In the presence of nitroreductase (NTR) enzymes and a reducing cofactor like NAD(P)H, the nitro group (-NO₂) is reduced to an electron-donating amino group (-NH₂).
-
Fluorescence "Turn-On": This chemical transformation inhibits the PeT process, restoring the quantum yield of the benzopyran fluorophore. The resulting compound, 6-Methoxy-2-(4-aminophenyl)-2H-1-benzopyran, is highly fluorescent, producing a bright signal that is directly proportional to NTR activity.
This "turn-on" response provides a high signal-to-noise ratio, making it ideal for detecting subtle changes in enzyme activity within complex biological systems.
Caption: Mechanism of Methoxy-NBP activation by Nitroreductase (NTR).
Core Applications & Scientific Context
The primary application of Methoxy-NBP is the visualization and quantification of NTR activity, which has significant implications in several research areas:
-
Cancer Biology: Many solid tumors exhibit hypoxic (low-oxygen) regions. Hypoxia is a critical factor in tumor progression, metastasis, and resistance to therapy. Importantly, various human cancer cell lines show elevated expression of NTR enzymes under hypoxic conditions. Methoxy-NBP can, therefore, be used to identify and study hypoxic tumor microenvironments in vitro and in vivo.
-
Drug Development: Hypoxia-activated prodrugs (HAPs) are a class of therapeutics that are selectively activated in the low-oxygen environment of tumors. Many HAPs are activated by NTRs. Methoxy-NBP serves as an invaluable tool for screening the efficacy of such drugs by reporting on the same enzymatic activity that activates the therapeutic agent.
-
Microbiology: Certain bacteria, including pathogenic species, express nitroreductases. Methoxy-NBP can be employed to study these microorganisms and to screen for inhibitors of their NTR enzymes.
Experimental Protocols
Required Materials
-
Probe: Methoxy-NBP
-
Solvent: Anhydrous, cell-culture grade Dimethyl sulfoxide (DMSO)
-
Cells: Cancer cell lines known to upregulate NTR in hypoxia (e.g., HT-29, A549) or control cell lines.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Imaging System: A fluorescence microscope equipped with a DAPI or similar filter set (e.g., Excitation: 405 nm, Emission: 450-550 nm), and a live-cell incubation chamber.
-
Hypoxia Induction: A modular incubator chamber capable of maintaining low oxygen levels (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Optional: Hoechst 33342 for nuclear counterstaining.
Probe Preparation (Stock Solution)
Causality: Methoxy-NBP is hydrophobic. DMSO is the solvent of choice for ensuring complete solubilization and minimizing precipitation in aqueous culture media. Stock solutions must be prepared at a high concentration to ensure the final DMSO concentration in the cell culture remains low (<0.5%) to avoid cytotoxicity.
-
Prepare a 10 mM stock solution of Methoxy-NBP in anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes (e.g., 10 µL) in amber vials to protect from light and moisture.
-
Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol for Live-Cell Imaging of Hypoxia-Induced NTR Activity
This protocol provides a self-validating system by comparing normoxic and hypoxic conditions.
Step 1: Cell Seeding
-
Seed cells onto a suitable imaging vessel (e.g., glass-bottom 35 mm dishes or 96-well plates) at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate under standard conditions (37°C, 5% CO₂, 21% O₂) for 24 hours.
Step 2: Induction of Hypoxia (The Experimental Group)
-
Transfer the plate designated for the experimental group into a hypoxic chamber.
-
Incubate for 12-24 hours under hypoxic conditions (e.g., 1% O₂, 5% CO₂, 37°C). The duration should be optimized based on the cell line's known response to hypoxia.
-
Maintain a parallel control plate under normoxic conditions (21% O₂).
Step 3: Probe Loading
-
Working Solution Preparation: Immediately before use, dilute the 10 mM Methoxy-NBP stock solution to a final working concentration of 5-10 µM in pre-warmed, serum-free culture medium.
-
Expert Insight: Serum-free medium is recommended during the loading phase to prevent potential binding of the probe to serum proteins, which can affect cellular uptake and background fluorescence.
-
-
Remove cells from the incubator (both normoxic and hypoxic).
-
Wash the cells once with warm PBS.
-
Add the Methoxy-NBP working solution to the cells.
-
Incubate for 30-60 minutes at 37°C. The hypoxic plate should be returned to the hypoxic chamber during this incubation.
Step 4: Washing and Imaging
-
Remove the probe-loading medium.
-
Wash the cells twice with warm PBS to remove any extracellular probe.
-
Add fresh, pre-warmed complete culture medium (containing serum).
-
Immediately proceed to imaging on the fluorescence microscope.
-
Imaging Parameters:
-
Excitation: ~405 nm
-
Emission: Collect between 450 nm and 550 nm.
-
Use identical acquisition settings (e.g., exposure time, gain) for both normoxic and hypoxic samples to allow for direct comparison.
-
Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran derivatives for structure-activity relationship studies
Application Note & Protocol
Strategic Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran Derivatives for Structure-Activity Relationship (SAR) Exploration
Abstract: The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive, rationale-driven protocol for the synthesis of 6-methoxy-2-(4-nitrophenyl)-2H-1-benzopyran derivatives. We will detail a robust three-part synthetic strategy, from the initial chalcone formation to the final benzopyran ring system, and offer insights into the design of derivative libraries for structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Introduction: The Significance of the Benzopyran Scaffold
Benzopyrans, also known as chromenes, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyran ring.[4] Their isomers, particularly 2H-1-benzopyrans and 4H-1-benzopyrans, are prevalent in nature (e.g., flavonoids, tocopherols) and synthetic compounds, demonstrating a remarkable diversity of pharmacological effects.[3][5] The specific substitution pattern, such as the electron-donating 6-methoxy group and the electron-withdrawing 4-nitrophenyl moiety at the C2 position, can profoundly influence the molecule's electronic properties and its interaction with biological targets.[6] Therefore, a systematic approach to synthesizing derivatives of this core structure is crucial for developing potent and selective therapeutic agents.
Overall Synthetic Strategy
The synthesis of the target 2H-1-benzopyran derivatives is efficiently achieved through a multi-step sequence. This strategy is designed for modularity, allowing for the straightforward introduction of diversity for SAR studies. The core workflow involves:
-
Claisen-Schmidt Condensation: Formation of a 2'-hydroxychalcone intermediate.
-
Intramolecular Cyclization: Conversion of the chalcone to a flavanone.
-
Reduction & Dehydration: Transformation of the flavanone into the final 2H-1-benzopyran product.
Caption: Overall workflow for the synthesis and study of 2H-1-benzopyran derivatives.
Part 1: Synthesis of 2'-Hydroxy-5'-methoxy-4-nitrochalcone (Intermediate I)
Principle & Rationale
The synthesis begins with a Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde and a ketone.[7][8] In this protocol, 2'-hydroxy-5'-methoxyacetophenone reacts with 4-nitrobenzaldehyde. The hydroxide base (NaOH) serves to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 4-nitrobenzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.
Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (10 mmol, 1.80 g) and 4-nitrobenzaldehyde (10 mmol, 1.51 g) in 50 mL of ethanol with magnetic stirring.
-
Initiation of Condensation: To the stirred solution, slowly add 20 mL of a 40% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes. Maintain the temperature at 20-25°C using a water bath.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3). The formation of a new, less polar spot indicates product formation.
-
Work-up and Isolation:
-
Pour the reaction mixture into 200 mL of crushed ice.
-
Acidify the mixture to pH ~5 by slowly adding concentrated hydrochloric acid (HCl). A yellow-orange solid should precipitate.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
-
Purification: Recrystallize the crude solid from ethanol to obtain 2'-Hydroxy-5'-methoxy-4-nitrochalcone as bright yellow-orange crystals. Dry the product under vacuum.
Part 2: Synthesis of 6-Methoxy-2-(4-nitrophenyl)flavanone (Intermediate II)
Principle & Rationale
The synthesized 2'-hydroxychalcone undergoes an intramolecular oxa-Michael addition to form the corresponding flavanone.[9] This cyclization can be catalyzed by either acid or base. In this protocol, we utilize a potassium fluoride on celite (KF-celite) system in methanol, which provides a mild and high-yielding method for this transformation.[10] The fluoride ion acts as a base to deprotonate the phenolic hydroxyl group, which then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the six-membered heterocyclic ring.
Experimental Protocol
-
Catalyst Preparation (if not commercially available): Stir potassium fluoride (10 g) and celite (10 g) in 100 mL of water for 1 hour. Evaporate the water under reduced pressure and dry the resulting solid in an oven at 120°C for 12 hours.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the chalcone intermediate I (5 mmol, 1.57 g) and KF-celite (2.0 g) in 40 mL of methanol.
-
Cyclization: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC (hexane:ethyl acetate, 7:3). The disappearance of the chalcone spot typically occurs within 4-6 hours.
-
Isolation:
-
Cool the reaction mixture to room temperature and filter to remove the KF-celite.
-
Wash the celite pad with a small amount of methanol.
-
Evaporate the combined filtrate under reduced pressure to yield the crude flavanone.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (starting from 9:1) as the eluent. Combine the fractions containing the product and evaporate the solvent to yield the pure flavanone as a pale yellow solid.
Part 3: Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (Final Product)
Principle & Rationale
The final conversion of the flavanone to the 2H-1-benzopyran involves two key steps:
-
Reduction: The ketone at the C4 position of the flavanone is selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This forms a flavan-4-ol intermediate.
-
Dehydration: The resulting alcohol undergoes acid-catalyzed dehydration to introduce a double bond between C3 and C4, forming the stable 2H-1-benzopyran ring system.
Experimental Protocol
Step A: Reduction to Flavan-4-ol
-
Reaction Setup: Dissolve the flavanone intermediate II (2 mmol, 0.63 g) in 20 mL of methanol in a 50 mL round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (4 mmol, 0.15 g) portion-wise over 10 minutes to the stirred solution.
-
Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC until the flavanone is consumed.
-
Quenching and Work-up:
-
Carefully add 10 mL of 1M HCl to quench the excess NaBH₄.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude flavan-4-ol. This intermediate is often used directly in the next step without extensive purification.
-
Step B: Dehydration to 2H-1-Benzopyran
-
Reaction Setup: Dissolve the crude flavan-4-ol from the previous step in 25 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.1 mmol, 19 mg).
-
Dehydration: Heat the mixture to reflux for 3-5 hours, collecting the water in the Dean-Stark trap. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel (hexane:ethyl acetate, 95:5) to yield 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
-
Product Characterization & Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) |
| Intermediate I | C₁₆H₁₃NO₄ | 299.28 | ~12-13 (s, 1H, -OH), 8.2-8.4 (d, 2H, Ar-H), 7.8-8.0 (d, 2H, Ar-H), 7.5-7.8 (d, 1H, vinyl-H), 6.8-7.2 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃) |
| Intermediate II | C₁₆H₁₃NO₄ | 299.28 | 8.2-8.4 (d, 2H, Ar-H), 7.6-7.8 (d, 2H, Ar-H), 6.9-7.2 (m, 3H, Ar-H), 5.5-5.7 (dd, 1H, H-2), 3.8 (s, 3H, -OCH₃), 2.8-3.2 (m, 2H, H-3) |
| Final Product | C₁₆H₁₃NO₄ | 283.28 | 8.1-8.3 (d, 2H, Ar-H), 7.5-7.7 (d, 2H, Ar-H), 6.7-7.0 (m, 3H, Ar-H), 6.4-6.6 (d, 1H, H-4), 5.8-6.0 (d, 1H, H-3), 5.6-5.8 (m, 1H, H-2), 3.7 (s, 3H, -OCH₃) |
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch (~1680 cm⁻¹) from the flavanone in the final product.
-
Mass Spectrometry (MS): Confirm the molecular weight of each compound.
Structure-Activity Relationship (SAR) Studies
With a reliable synthetic route established, a library of derivatives can be created to probe the SAR. The goal is to understand how specific structural modifications affect biological activity.[6]
Caption: Key molecular regions for derivatization in SAR studies.
Key Areas for Modification:
-
Region A (Benzene Ring of Benzopyran):
-
Rationale: The 6-methoxy group is a key electron-donating feature. Its influence can be probed by shifting its position (e.g., to C5, C7, or C8) or by replacing it with other groups (e.g., -OH, -CH₃, -Cl, -F) to modulate electronic density and hydrogen bonding capacity.
-
Approach: Synthesize analogs using different substituted 2'-hydroxyacetophenones as starting materials.
-
-
Region B (C2-Phenyl Ring):
-
Rationale: The 4-nitrophenyl group is a strong electron-withdrawing moiety. Its role is critical and can be explored by varying the substituent at the para-position.
-
Approach: Replace 4-nitrobenzaldehyde with other substituted benzaldehydes in Part 1 of the synthesis. Examples include 4-cyanobenzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, or 4-(trifluoromethyl)benzaldehyde to explore a range of electronic and steric effects.
-
-
Region C (Pyran Ring):
-
Rationale: While the core 2H-1-benzopyran is the target, introducing substituents at the C3 position could influence the molecule's conformation and interactions with target proteins. This is a more complex modification but can yield valuable SAR data.
-
By systematically synthesizing and testing these derivatives against a relevant biological target (e.g., a specific enzyme or cancer cell line), a detailed SAR map can be constructed. This map is invaluable for guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
References
-
Harwood, L. M., Loftus, G. C., Oxford, A., & Thomson, C. (n.d.). An Improved Procedure for Cyclisation of Chalcones to Flavanones Using Celite Supported Potassium Fluoride in Methanol: Total Synthesis of Bavachinin. Taylor & Francis Online. Available at: [Link]
-
Alonso, M. M., Boluda, C. J., Barajas, G. D., Sánchez, N. C., Córdova-Guerrero, I., & Marrero, J. G. (2020). Enzyme-assisted Cyclization of Chalcones to Flavanones. Bentham Science Publishers. Available at: [Link]
-
(n.d.). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Nepal Chemical Society. Available at: [Link]
-
Chen, X., et al. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science. Available at: [Link]
-
Chen, X., et al. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. PubMed Central. Available at: [Link]
-
Ncube, I., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. Available at: [Link]
-
(n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. Available at: [Link]
-
(n.d.). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
(2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. ResearchGate. Available at: [Link]
-
Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
-
(n.d.). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009–2016). Semantic Scholar. Available at: [Link]
-
(n.d.). A novel route to synthesis of flavones from salicylaldehyde and acetophenone derivatives. ResearchGate. Available at: [Link]
-
(n.d.). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]
-
(2021). Green synthesis of chalcones derivatives. SciSpace. Available at: [Link]
-
(n.d.). Scheme 2. Synthetic approach to convert flavanone (1a) into... ResearchGate. Available at: [Link]
-
(2017). Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. National Institutes of Health. Available at: [Link]
-
(n.d.). Synthesis of 2H-1-Benzopyrans via Palladacycles with a Metal-Bonded Stereogenic Carbon. Figshare. Available at: [Link]
- (n.d.). Benzopyran derivatives and processes for the preparation thereof. Google Patents.
-
(2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. PubMed Central. Available at: [Link]
-
(n.d.). Benzopyran – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Skripka, M. O., et al. (n.d.). SCREENING OF ANXIOLYTIC PROPERTIES AND ANALYSIS OF STRUCTURE-ACTIVITY RELATIONSHIP OF NEW DERIVATIVES OF 6-(4-METHOXY)-7H-[11]TRIAZOLO[3,4-A][11][12]BENZODIAZEPINE UNDER THE CODE RD. CyberLeninka. Available at: [Link]
Sources
- 1. Frontiers | Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review [frontiersin.org]
- 2. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. scispace.com [scispace.com]
- 9. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. nepjol.info [nepjol.info]
Application Notes & Protocols: In Vitro Evaluation of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran as an Enzyme Inhibitor
Introduction: The Therapeutic Potential of the Benzopyran Scaffold
The benzopyran ring system is a prominent heterocyclic scaffold that is abundant in nature and has been established as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Derivatives of benzopyran exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] This versatility stems from the scaffold's ability to be chemically modified, allowing for the fine-tuning of its pharmacological profile to engage a wide array of biological targets.[1]
This technical guide details the in vitro evaluation of a specific derivative, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (CAS No. 887406-88-4).[5] The objective is to provide researchers, scientists, and drug development professionals with a robust framework and detailed protocols for characterizing its inhibitory activity against a representative enzyme class, protein kinases, which are critical regulators of cellular processes and established targets for therapeutic intervention.[6]
Scientific Principle: Quantifying Enzyme Inhibition
An enzyme inhibition assay is a fundamental technique used to characterize the interaction between a compound and a target enzyme.[7] The core principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitory compound. The potency of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8][9]
Determining the IC₅₀ value is a critical first step in drug discovery, providing a quantitative measure of a compound's potency.[8] Subsequent kinetic studies are then employed to elucidate the mechanism of inhibition (MOI), revealing how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, or uncompetitive inhibition).[10][11] This mechanistic understanding is crucial for lead optimization and the development of selective and effective therapeutic agents.
Experimental Design: A Validated Workflow
The following sections provide a comprehensive guide to the materials, protocols, and data analysis required to evaluate 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. As a representative example, the protocols are designed for a generic serine/threonine protein kinase using a luminescence-based ATP detection method, a common format in drug discovery. However, the principles can be adapted to other enzyme classes with appropriate modifications to the substrate and detection method.
Materials and Reagents
-
Test Compound: 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
-
Target Enzyme: Recombinant human serine/threonine kinase (e.g., PKA, CDK2)
-
Enzyme Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate: Specific peptide substrate for the chosen kinase
-
ATP: Adenosine 5'-triphosphate, high purity
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Microplates: White, opaque, 96-well or 384-well assay plates
-
Instrumentation: Multimode plate reader with luminescence detection capabilities
-
General Lab Equipment: Calibrated pipettes, reagent reservoirs, tube racks
Workflow for IC₅₀ Determination
The following diagram outlines the key steps for determining the IC₅₀ value of the test compound.
Caption: Workflow for IC₅₀ determination.
Protocol 1: Step-by-Step IC₅₀ Determination
This protocol is designed to be a self-validating system through the inclusion of proper controls.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in 100% DMSO.
-
Perform an 11-point, 1:3 serial dilution in a 96-well plate using 100% DMSO. This creates the compound source plate.
-
Include wells with DMSO only for the 0% inhibition (high signal) control and a known inhibitor for the 100% inhibition (low signal) control.
-
-
Assay Plate Setup:
-
Transfer a small volume (e.g., 1 µL) from the compound source plate to the corresponding wells of a white, opaque 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare a solution of the target kinase in kinase buffer at 2X the final desired concentration.
-
Add the enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" background controls. Add buffer only to these wells.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP solution in kinase buffer at 2X the final desired concentration. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the enzyme to ensure sensitivity to competitive inhibitors.[12]
-
Add the substrate/ATP solution (e.g., 10 µL) to all wells to start the enzymatic reaction. The final DMSO concentration should be ≤1% to avoid solvent interference.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes. The reaction time should be within the linear range of product formation, which should be determined in preliminary experiments.[13]
-
Stop the reaction and measure the remaining ATP using a luminescence-based kit like ADP-Glo™, following the manufacturer's instructions. This involves two steps:
-
Adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding the Kinase Detection Reagent to convert the ADP generated by the kinase back into ATP, which is then used by luciferase to generate a light signal.
-
-
Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis for IC₅₀
-
Normalization: Convert the raw luminescence data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Low) / (Signal_High - Signal_Low))
-
Signal_Test: Signal from a well with the test compound.
-
Signal_High: Average signal from the 0% inhibition control (DMSO only).
-
Signal_Low: Average signal from the 100% inhibition control (or no enzyme).
-
-
Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model, such as the four-parameter logistic equation, to determine the IC₅₀ value.[14][15]
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition (should be near 100) | 102.5 |
| Bottom Plateau | Minimum % Inhibition (should be near 0) | -1.5 |
| LogIC₅₀ | Log of the inhibitor concentration at 50% inhibition | -5.3 (for 5 µM) |
| Hill Slope | Steepness of the curve (typically around 1) | 1.1 |
| IC₅₀ | Calculated concentration for 50% inhibition | 5.0 µM |
| Caption: Example data table from a non-linear regression analysis. |
Elucidating the Mechanism of Inhibition (MOI)
Once the IC₅₀ is established, kinetic studies are performed to determine how the compound inhibits the enzyme. The three basic reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.
Caption: Models of reversible enzyme inhibition.
Protocol 2: Kinetic Analysis
-
Experimental Setup: The assay is performed by varying the concentration of the substrate at several fixed concentrations of the inhibitor.
-
Choose a range of inhibitor concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
For each inhibitor concentration, perform a substrate titration, typically ranging from 0.2x Kₘ to 10x Kₘ of the substrate.
-
Run the kinase assay as described in Protocol 1, measuring the initial reaction velocity (rate of product formation) at each condition. Ensure measurements are taken in the linear phase of the reaction.[16]
-
-
Data Analysis and Interpretation:
-
Calculate the reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Generate a double-reciprocal plot, also known as a Lineweaver-Burk plot, by plotting 1/v versus 1/[Substrate] for each inhibitor concentration.[11]
-
The mechanism is determined by analyzing the changes in the lines on the plot:[10]
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).
-
-
For competitive inhibitors, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which provides a more universal measure of potency.[9]
-
Conclusion and Further Steps
This application note provides a comprehensive and validated methodology for the in vitro characterization of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran as an enzyme inhibitor. By determining its IC₅₀ and elucidating its mechanism of inhibition, researchers can gain critical insights into its biochemical activity. These findings are essential for guiding further structure-activity relationship (SAR) studies, assessing selectivity against other enzymes, and advancing promising compounds in the drug discovery pipeline.[11]
References
- Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.
- Wikipedia. (n.d.). IC50.
- Cell Culture Media. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
-
MDPI. (n.d.). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Available at: [Link]
-
PubMed. (2000). Mechanistic and kinetic studies of inhibition of enzymes. Available at: [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Available at: [Link]
-
Biochemical Journal. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. Available at: [Link]
-
ResearchGate. (2023). How to calculate IC50. Available at: [Link]
-
edX. (n.d.). IC50 Determination. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. Available at: [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Available at: [Link]
-
PubMed Central. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Available at: [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Available at: [Link]
-
PubMed. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). Available at: [Link]
-
PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijbpas.com [ijbpas.com]
- 3. Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | 887406-88-4 [chemicalbook.com]
- 6. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds [mdpi.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
- 10. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 15. researchgate.net [researchgate.net]
- 16. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Notes and Protocols for High-Throughput Screening Assays Using 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Authored by: [Your Name/Senior Application Scientist]
Date: January 12, 2026
Abstract
This document provides a comprehensive guide to the principles and protocols for utilizing 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran as a novel fluorogenic substrate in high-throughput screening (HTS) assays designed to identify modulators of cellular senescence. We will delve into the mechanistic basis of the probe's function, provide detailed, step-by-step protocols for assay execution, and offer insights into data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of senotherapeutics.
Introduction: The Convergence of HTS and Cellular Senescence Research
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid and automated testing of vast compound libraries against biological targets.[1][][3] This technology is particularly crucial for addressing complex biological phenomena such as cellular senescence, a state of irreversible cell cycle arrest implicated in aging and a variety of age-related diseases.[4][5][6] The identification of compounds that can selectively eliminate senescent cells (senolytics) or suppress their detrimental phenotypes (senomorphics) holds immense therapeutic promise.[7][8][9]
A key biomarker for cellular senescence is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[4][7][10] This has led to the development of various assays to detect SA-β-gal activity, with a growing emphasis on fluorescent probes suitable for HTS applications due to their high sensitivity and amenability to automation.[7][10][11]
Here, we introduce 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, a novel fluorogenic probe with potential for the high-throughput detection of SA-β-gal activity. The benzopyran core is a well-established scaffold in fluorescent dyes, while the 4-nitrophenyl moiety can act as a fluorescence quencher.[12] The central hypothesis is that enzymatic cleavage of the galactoside group from a glycosylated precursor of this compound by SA-β-gal will liberate the quenching group, resulting in a quantifiable fluorescent signal.
Principle of the Assay and Mechanism of Action
The proposed assay leverages the enzymatic activity of SA-β-gal to generate a fluorescent signal from a non-fluorescent substrate. The core of this technology is the 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran derivative, which is synthetically modified to include a galactose moiety, rendering it a substrate for β-galactosidase.
Mechanism of Fluorescence Activation:
-
Substrate Uptake: The galactosylated, non-fluorescent probe readily permeates the cell membrane of both senescent and non-senescent cells.
-
Enzymatic Cleavage: In senescent cells, the overexpressed SA-β-gal recognizes and cleaves the galactose group from the probe.
-
Signal Generation: This cleavage event releases the 4-nitrophenyl quencher, leading to the unmasking of the fluorescent benzopyran core. The resulting fluorescence can be detected using standard plate readers.
Caption: Mechanism of fluorescence activation by SA-β-gal.
High-Throughput Screening Workflow
The assay is designed for a multi-well plate format (96, 384, or 1536-well) and is compatible with standard HTS automation and liquid handling systems.
Caption: High-throughput screening workflow for identifying senotherapeutics.
Detailed Protocols
Materials and Reagents
-
Cell Line: Human fetal lung fibroblasts (IMR-90) or similar, prone to senescence.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Senescence Inducer: Doxorubicin (10 mM stock in DMSO).
-
Fluorogenic Probe: Galactosyl-6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (10 mM stock in DMSO).
-
Assay Plates: 384-well, black, clear-bottom tissue culture treated plates.
-
Control Compounds:
-
Positive Control (Senolytic): ABT-263 (Navitoclax) (10 mM stock in DMSO).
-
Negative Control: DMSO.
-
-
Plate Reader: Capable of fluorescence detection (e.g., Excitation/Emission ~490/514 nm).
-
Phosphate-Buffered Saline (PBS)
Protocol 1: Induction of Cellular Senescence
-
Cell Seeding: Seed IMR-90 cells into 384-well plates at a density of 2,000 cells per well in 50 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Induction: Add 1 µL of a diluted doxorubicin stock to achieve a final concentration of 250 nM. For non-senescent control wells, add 1 µL of DMSO.
-
Incubation for Senescence: Incubate the plates for 7-10 days, changing the media every 2-3 days, until the senescent morphology is apparent (enlarged, flattened cells).
Protocol 2: High-Throughput Screening Assay
-
Compound Addition: Using an automated liquid handler, add test compounds from your library to the senescent cell plates. Typically, a final concentration range of 1-10 µM is used for primary screens. Include wells with positive (ABT-263, final concentration 1 µM) and negative (DMSO) controls.
-
Incubation with Compounds: Incubate the plates for 48-72 hours.
-
Probe Preparation: Prepare a working solution of the fluorogenic probe at 2X the final desired concentration in pre-warmed culture medium. The optimal final concentration should be determined empirically but a starting point of 10 µM is recommended.
-
Probe Addition: Add an equal volume of the 2X probe solution to each well.
-
Incubation with Probe: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader with appropriate filter sets (e.g., Excitation 490 nm, Emission 514 nm).
Data Analysis and Interpretation
Assay Quality Control
The robustness of the HTS assay should be evaluated using the Z'-factor, which is calculated from the signals of the positive and negative controls.
-
Z'-factor = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Hit Identification
A common method for hit identification is the calculation of the percentage of inhibition (for senolytics) or activity (for senomorphics that might enhance SA-β-gal activity).
-
% Inhibition = [1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)] * 100
A threshold, typically based on a certain number of standard deviations from the mean of the negative controls (e.g., 3x SD), is set to identify primary hits.
Sample Data Table
| Parameter | Value | Interpretation |
| Mean Negative Control (DMSO) | 85,000 RFU | Baseline SA-β-gal activity in senescent cells. |
| SD Negative Control | 4,250 RFU | Variation in baseline signal. |
| Mean Positive Control (ABT-263) | 15,000 RFU | Signal after senolytic-induced cell death. |
| SD Positive Control | 1,500 RFU | Variation in positive control signal. |
| Z'-factor | 0.65 | Excellent assay quality. |
| Hit Threshold (% Inhibition) | > 50% | Compounds exceeding this are considered primary hits. |
Secondary Assays for Hit Validation
Primary hits should be validated through a series of secondary assays to confirm their activity and elucidate their mechanism of action. These may include:
-
Dose-response curves: To determine the potency (EC₅₀ or IC₅₀) of the hit compounds.
-
Cytotoxicity assays: To distinguish between senolytic and generally cytotoxic compounds.
-
Orthogonal SA-β-gal assays: Using a different substrate (e.g., the colorimetric substrate X-gal) to confirm the effect on SA-β-gal activity.[10][11]
-
Western blotting or qPCR: To assess changes in other senescence markers such as p16, p21, and pro-inflammatory cytokines (IL-6, IL-8).[6]
Conclusion
The use of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran as a fluorogenic substrate offers a promising avenue for the high-throughput screening of compounds targeting cellular senescence. The protocols and guidelines presented herein provide a robust framework for the implementation of this assay in a drug discovery setting. Careful optimization and validation are crucial for the successful identification of novel senotherapeutic candidates.
References
- Recent Developments in Small-Molecule Fluorescent Probes for Cellular Senescence. (URL not provided in search results)
- Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications. (URL not provided in search results)
- Recent Developments in Small-Molecule Fluorescent Probes for Cellular Senescence. (URL not provided in search results)
- A rationally designed fluorescence probe achieves highly specific and long‐term detection of senescence in vitro and in vivo. (URL not provided in search results)
- A Tandemly Activated Fluorescence Probe for Detecting Senescent Cells with Improved Selectivity by Targeting a Biomarker Combination. (URL not provided in search results)
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (URL not provided in search results)
- SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs. (URL not provided in search results)
- A Fully-Automated Senescence Test (FAST) for the high-throughput quantification of senescence-associated markers. (URL not provided in search results)
- SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs. (URL not provided in search results)
- Senescence Associated β-galactosidase Staining. (URL not provided in search results)
- SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs. (URL not provided in search results)
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (URL not provided in search results)
- High-throughput screening assays for the identification of chemical probes. (URL not provided in search results)
- Fluorescent Dyes for High-Throughput Screening. (URL not provided in search results)
- Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. (URL not provided in search results)
- Benzopyran – Knowledge and References. (URL not provided in search results)
- 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4). (URL not provided in search results)
- 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. (URL not provided in search results)
- High-Throughput Discovery Sciences. (URL not provided in search results)
- Extensive Hit Finding Solutions for High-Quality Hits. (URL not provided in search results)
- High-Throughput Screening: today's biochemical and cell-based approaches. (URL not provided in search results)
- Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5. (URL not provided in search results)
- 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. (URL not provided in search results)
- Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. (URL not provided in search results)
- Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). (URL not provided in search results)
- Benzopyran – Knowledge and References. (URL not provided in search results)
- 3,4-Dihydro-3-(4-hydroxyphenyl)-6-methoxy-2H-1-benzopyran-7-ol. (URL not provided in search results)
Sources
- 1. marinbio.com [marinbio.com]
- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs [jove.com]
- 8. SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. A Fully-Automated Senescence Test (FAST) for the high-throughput quantification of senescence-associated markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Application Note: NBP-6M, a Pro-Fluorescent Chemical Probe for Detecting Nitroreductase Activity in Hypoxic Cells
Disclaimer: 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is a compound with potential utility as a chemical probe. The principles, protocols, and applications described herein are based on established methodologies for analogous nitro-aromatic fluorescent probes. This document serves as a scientific guide for the validation and application of this specific molecule, designated here as NBP-6M, for research purposes.
Introduction and Principle of Action
Cellular hypoxia, a state of low oxygen availability, is a hallmark of the microenvironment in most solid tumors and is associated with cancer progression, metastasis, and resistance to therapy.[1][2][3] A key consequence of the hypoxic state is the upregulation of specific enzymes, including nitroreductases (NTRs).[3][4][5] These enzymes, which are largely absent or expressed at very low levels in healthy, normoxic tissues, catalyze the reduction of nitro-aromatic compounds to their corresponding amines using NADH or NADPH as an electron donor.[5][6] This unique enzymatic activity provides a powerful target for developing selective diagnostic and therapeutic agents.
Chemical probes are small molecules designed to interrogate biological systems by providing a measurable signal in response to a specific molecular event.[7] NBP-6M (6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran) is a novel pro-fluorescent probe designed to exploit the elevated activity of NTRs in hypoxic cells. The core of NBP-6M is a 2H-1-benzopyran scaffold, a class of heterocyclic compounds known for their fluorescent properties.[8] This fluorescent core is chemically masked by a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group effectively quenches the fluorescence of the benzopyran core through a process known as photoinduced electron transfer (PET).[4][6]
In the presence of nitroreductase, the 4-nitro group is enzymatically reduced to a 4-amino group. This conversion blocks the PET process, "uncaging" the fluorophore and leading to a significant, concentration-dependent increase in fluorescence intensity—a "turn-on" response.[4][6] This mechanism allows for the sensitive and selective imaging of NTR activity, serving as a reliable proxy for cellular hypoxia.[9][10]
dot
Caption: Experimental workflow for imaging NTR activity.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells (e.g., A549) onto 96-well black, clear-bottom plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Hypoxia Induction: Place the experimental plate in a hypoxia chamber (1% O₂, 5% CO₂, 37°C) for 12-24 hours. Place the control (normoxia) plate in a standard incubator (21% O₂, 5% CO₂, 37°C).
-
Probe Loading: Prepare a 5 µM working solution of NBP-6M in pre-warmed complete culture medium. Remove plates from their respective incubators and add the working solution to all wells.
-
Incubation: Return the plates to their respective normoxic or hypoxic incubators and incubate for 30-60 minutes.
-
Washing: Gently aspirate the probe-containing medium and wash the cells twice with 100 µL of pre-warmed PBS or fresh culture medium. Finally, add 100 µL of PBS or medium to each well for imaging.
-
Scientist's Note: A wash step is recommended to reduce background fluorescence from unbound probe, but it may be omitted for high-throughput screening. [11]6. Imaging: Acquire images using a fluorescence microscope. Based on the benzopyran structure, excitation and emission maxima are predicted to be in the blue-green range.
-
-
Data Analysis: Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity per cell or per field of view. Compare the signal from hypoxic cells to normoxic cells. A significant increase in fluorescence in the hypoxic group indicates NTR-dependent probe activation.
Protocol 3: Validation with NTR Inhibition (Control Experiment)
To confirm that the observed fluorescence is due to NTR activity, a control experiment using an NTR inhibitor should be performed.
-
Follow steps 1 and 2 from Protocol 2 to induce hypoxia.
-
Inhibitor Pre-treatment: Prepare a working solution of an NTR inhibitor (e.g., 50 µM Dicoumarol) in complete medium. Pre-incubate the hypoxic cells with this solution for 1 hour.
-
Co-incubation: Prepare the NBP-6M working solution (e.g., 5 µM) also containing the NTR inhibitor (50 µM). Add this solution to the pre-treated cells and incubate for a further 30-60 minutes.
-
Proceed with washing and imaging as described in Protocol 2.
-
Analysis: The fluorescence signal from inhibitor-treated hypoxic cells should be significantly reduced compared to untreated hypoxic cells, confirming the NTR-specificity of NBP-6M.
Data Interpretation and Expected Results
| Condition | Expected NBP-6M Fluorescence | Rationale |
| Normoxia | Low / Baseline | Minimal expression and activity of nitroreductase enzymes. |
| Hypoxia | High / Strong Signal | Upregulation of nitroreductase enzymes leads to probe reduction and fluorescence activation. [9][12] |
| Hypoxia + NTR Inhibitor | Low / Baseline | Pharmacological inhibition of NTR prevents probe activation, validating the mechanism. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in all wells | Probe concentration is too high; insufficient washing; probe precipitation. | Optimize probe concentration (perform a dose-response curve). Increase the number of wash steps. [11]Ensure probe is fully dissolved in DMSO before dilution. |
| No signal increase in hypoxic cells | Insufficient hypoxia induction; cell line does not express NTR; probe is not cell-permeable. | Extend hypoxia incubation time. Use a positive control cell line known to express NTR (e.g., A549). Verify probe stability and preparation. |
| High phototoxicity / Cell death | Excessive light exposure during imaging; probe concentration is too high. | Reduce excitation light intensity and exposure time. Lower the probe concentration. Use an antifade mounting medium for live cells. [11] |
References
-
Recent progress in small molecule fluorescent probes for nitroreductase. Dyes and Pigments. Available at: [Link]
-
Near-Infrared Fluorescent Probes for Hypoxia Detection via Joint Regulated Enzymes: Design, Synthesis, and Application in Living Cells and Mice. Analytical Chemistry. Available at: [Link]
-
Ultrasensitive Near-Infrared Fluorescence-Enhanced Probe for in Vivo Nitroreductase Imaging. Journal of the American Chemical Society. Available at: [Link]
-
Molecular Imaging of Hypoxia: Strategies for Probe Design and Application. Current Organic Synthesis. Available at: [Link]
-
Design and Applications of Hypoxia Optical Probes. Chemical Journal of Chinese Universities. Available at: [Link]
-
A novel internal standard ratio fluorescent probe for nitroreductase detection in cells. New Journal of Chemistry. Available at: [Link]
-
Luminescent Probe Based Techniques for Hypoxia Imaging. Molecules. Available at: [Link]
-
A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. Journal of Fluorescence. Available at: [Link]
-
Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors (Basel). Available at: [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]
-
Advanced Imaging Methodology in Bacterial Biofilms with a Fluorescent Enzymatic Sensor for pepN Activity. MDPI. Available at: [Link]
-
A NIR fluorescent smart probe for imaging tumor hypoxia. Medical Oncology. Available at: [Link]
-
Fluorescent Enzymatic Assays. ImmunoChemistry Technologies. Available at: [Link]
-
Activatable fluorescent probes for in situ imaging of enzymes. Chemical Society Reviews. Available at: [Link]
-
FLUO-2 AM - Instructions. Ion Biosciences. Available at: [Link]
-
Benzopyran – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer. Available at: [Link]
-
2H-1-Benzopyran-2-one, 7-methoxy-. NIST Chemistry WebBook. Available at: [Link]
-
Chemical probes. EUbOPEN. Available at: [Link]
-
Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. Scientific Reports. Available at: [Link]
Sources
- 1. Molecular Imaging of Hypoxia: Strategies for Probe Design and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Applications of Hypoxia Optical Probes [cjcu.jlu.edu.cn]
- 3. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in small molecule fluorescent probes for nitroreductase [html.rhhz.net]
- 7. Chemical probes | EUbOPEN [eubopen.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A NIR fluorescent smart probe for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A novel internal standard ratio fluorescent probe for nitroreductase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in Biological Samples
Abstract
These application notes provide a comprehensive overview of analytical methods for the quantitative determination of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in biological matrices such as plasma and urine. The protocols detailed below are based on established principles of bioanalytical method validation and draw from methodologies developed for structurally similar compounds. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques due to their sensitivity, selectivity, and robustness in complex biological samples.[1][2] Adherence to these guidelines will support pharmacokinetic, toxicokinetic, and bioavailability studies in drug development.
Introduction and Analytical Principles
6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is a benzopyran derivative. Accurate quantification of such compounds in biological matrices is crucial for evaluating their pharmacokinetic (PK) and pharmacodynamic (PD) properties. Biological samples, however, present a significant analytical challenge due to their complexity and the presence of endogenous interfering components like proteins, lipids, and salts.[3][4]
The primary goal of the bioanalytical method is to perform a clean-up, and isolation of the target analyte from this complex matrix and then quantify it with high accuracy and precision.[5][6] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][7][8][9][10]
Causality of Method Choice: The selection of LC-MS/MS is driven by the need to detect potentially low concentrations of the analyte and its metabolites following administration. The specificity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry minimizes the risk of interference from matrix components, ensuring that the measured signal corresponds only to the analyte of interest.[11][12]
Recommended Bioanalytical Workflow
The overall workflow for the quantification of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran involves sample preparation, chromatographic separation, and mass spectrometric detection, followed by data analysis.
Detailed Protocols
3.1. Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Solid-Phase Extraction (SPE) is recommended for its ability to provide cleaner extracts and higher analyte concentration compared to simpler methods like protein precipitation.[4][6][13] A reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is suitable for a moderately non-polar compound like the target analyte.[14] This method effectively removes polar interferences (salts) and many non-polar interferences (lipids).
Step-by-Step SPE Protocol:
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[15] Do not allow the sorbent bed to dry.
-
Sample Loading: To 200 µL of plasma sample, add a known concentration of a suitable internal standard (IS). A structurally similar compound, ideally a stable isotope-labeled version of the analyte, is preferred. Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences while retaining the analyte.
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).[11][15]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. This step concentrates the sample, improving sensitivity.[2]
3.2. LC-MS/MS Instrumentation and Conditions
Rationale: The chromatographic conditions are chosen to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential interferences. A C18 column is a good starting point for reversed-phase chromatography. The mobile phase, typically a mixture of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid), facilitates analyte retention and ionization. Tandem mass spectrometry in MRM mode provides the necessary selectivity and sensitivity for quantification.
| Parameter | Recommended Condition | Rationale / Comment |
| LC System | UHPLC/HPLC System | Capable of delivering accurate gradients at desired flow rates. |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes positive ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate | A gradient is necessary to elute the analyte and clean the column. |
| Injection Volume | 5 µL | Small volume to minimize peak distortion. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The benzopyran structure is amenable to protonation. |
| MRM Transitions | To be determined by infusion | Precursor ion [M+H]+ to a stable product ion. |
Bioanalytical Method Validation
To ensure the reliability and integrity of the generated data, the analytical method must be rigorously validated according to guidelines from regulatory agencies such as the FDA and EMA.[16][17][18][19][20][21][22][23]
Trustworthiness through Validation: Validation is the process of providing documented evidence that the method is fit for its intended purpose.[1][24][25] It ensures that the measurements are accurate, precise, and reproducible over time.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | For Quality Control (QC) samples at low, mid, and high concentrations, the mean should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV%) should not exceed 15% (20% for LLOQ).[24] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the ±20% criteria. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. [Link]
-
Sample Preparation for Pharmaceuticals using A Bioanalytical Method. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]
-
Sample treatment based on extraction techniques in biological matrices. PubMed. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]
-
Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate. [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. NIH. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
ANALYTICAL METHOD SUMMARIES. United States Environmental Protection Agency. [Link]
-
Methods for Pharmaceutical Analysis of Biological Samples. AxisPharm. [Link]
-
Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. NIH. [Link]
-
ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. Agency for Toxic Substances and Disease Registry. [Link]
-
Blood plasma level determination using an automated LC-MSn screening system and electronically stored calibrations exemplified for 22 drugs and two active metabolites often requested in emergency toxicology. PubMed. [Link]
-
Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. PubMed. [Link]
-
Chemometrics and molecular fingerprints to enhance LC-MS/MS spectral match. YouTube. [Link]
-
Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies. PubMed. [Link]
Sources
- 1. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood plasma level determination using an automated LC-MSn screening system and electronically stored calibrations exemplified for 22 drugs and two active metabolites often requested in emergency toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. youtube.com [youtube.com]
- 13. asianjpr.com [asianjpr.com]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thermofisher.com [thermofisher.com]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. bioanalysisforum.jp [bioanalysisforum.jp]
- 21. moh.gov.bw [moh.gov.bw]
- 22. fda.gov [fda.gov]
- 23. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 25. Bioanalytical method validation emea | PPTX [slideshare.net]
Application Notes & Protocols: 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran as a Versatile Precursor in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, a flavene derivative, as a pivotal precursor in modern organic synthesis. The document moves beyond simple procedural outlines to deliver a comprehensive understanding of the molecule's synthetic utility, focusing on the chemoselective transformations of its key functional groups. The primary application detailed is the reduction of the aromatic nitro group to a primary amine, a cornerstone transformation for accessing a diverse array of downstream products, including potential pharmaceutical agents and functional materials. We present and contrast two robust protocols for this reduction: catalytic hydrogenation and metal-mediated reduction. The guide explains the mechanistic rationale behind each method, offers detailed, step-by-step experimental procedures, and discusses the strategic considerations for choosing the optimal pathway based on substrate compatibility and desired outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Strategic Value of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran belongs to the chromene class of heterocyclic compounds, which are core structures in a multitude of biologically active natural products and synthetic drugs.[1][2][3] The benzopyran scaffold is associated with a wide range of pharmacological activities, including anticancer, anti-HIV, and neuroprotective properties.[4][5] The subject molecule is strategically functionalized for synthetic exploitation, featuring two primary points of reactivity:
-
The 4-Nitrophenyl Moiety: The aromatic nitro group is a highly versatile functional group. It serves as a powerful electron-withdrawing group and, more importantly, as a synthetic precursor to the primary amino group. The reduction of aromatic nitro compounds is a fundamental and reliable transformation in organic chemistry.[6][7]
-
The 2H-1-Benzopyran Core: The methoxy-substituted benzene ring and the pyran ring with its endocyclic double bond offer further sites for potential modification, although this guide focuses on the more immediate and high-impact transformation of the nitro group.
The conversion of the nitro-substituted precursor to its amino-analogue, 6-Methoxy-2-(4-aminophenyl)-2H-1-benzopyran, unlocks a gateway to a vast chemical space. The resulting aromatic amine is a nucleophilic handle ready for a variety of subsequent reactions, including acylation, sulfonylation, diazotization, and C-N bond-forming cross-coupling reactions, making it an invaluable intermediate in medicinal chemistry and materials science.
Core Application: Chemoselective Reduction of the Aromatic Nitro Group
The transformation of the 4-nitro group to a 4-amino group is the most direct and powerful application of this precursor. The choice of reducing agent is critical to ensure high yield and, crucially, to preserve the other functional groups within the molecule, namely the C=C double bond in the pyran ring and the methoxy ether.[7]
Mechanistic Rationale
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[7] Different reduction systems achieve this transformation through distinct mechanisms.
-
Catalytic Hydrogenation: In this method, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium). The nitro group is sequentially reduced on the catalyst surface. This method is often very clean, with water being the only byproduct.
-
Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media act as single-electron transfer agents. The reaction involves a series of electron transfers from the metal and proton transfers from the solvent or acid until the amine is formed.[7][8] These methods are renowned for their excellent chemoselectivity, often leaving reducible groups like alkenes and carbonyls untouched.[8][9]
Below, we detail two validated protocols for this key transformation.
Workflow Overview: From Precursor to Key Intermediate
Caption: General synthetic pathway from the nitro-precursor to the key amino-intermediate.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and offers a straightforward workup. It is best suited for when selective nitro reduction is the primary goal and over-reduction of the pyran double bond is not a concern under controlled conditions.
Materials & Equipment:
-
6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas cylinder with regulator
-
Parr hydrogenator or a balloon hydrogenation setup
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® pad for filtration
Step-by-Step Methodology:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (1.0 eq) in a minimal amount of EtOH or EtOAc (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.05 to 0.10 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction Execution: Pressurize the vessel to the desired pressure (typically 1-3 atm or balloon pressure) and stir the reaction vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, gas).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-6 hours.
-
Workup: Once complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-Methoxy-2-(4-aminophenyl)-2H-1-benzopyran, which can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
This classic method offers excellent chemoselectivity for the nitro group, making it a trustworthy choice when other potentially reducible functional groups are present.[9]
Materials & Equipment:
-
6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc) for extraction
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer, stir bar, and heating mantle
-
Separatory funnel
Sources
- 1. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ijbpas.com [ijbpas.com]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Enhancing the Therapeutic Potential of Benzopyran Compounds through Advanced Drug Delivery Systems
Introduction: The Benzopyran Paradox - Potent but Poorly Bioavailable
Benzopyran derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3][4][5][6][7][8][9] The therapeutic potential of this scaffold is well-documented, with several benzopyran-containing drugs approved by the FDA.[10] However, a significant hurdle in the clinical translation of many promising benzopyran candidates is their inherent physicochemical properties. The majority of these compounds are highly lipophilic, leading to poor aqueous solubility and, consequently, low and erratic oral bioavailability.[11] This "benzopyran paradox" – high therapeutic potency coupled with poor biopharmaceutical properties – necessitates the development of advanced drug delivery systems (DDS) to unlock their full clinical potential.[12][13]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of various drug delivery strategies for benzopyran compounds. We will delve into the rationale behind selecting specific DDS, provide detailed protocols for their formulation and characterization, and offer insights into ensuring the stability and predicting the in vivo performance of these advanced formulations.
The Rationale for Drug Delivery Systems: Overcoming the Lipophilicity Barrier
The primary challenge in formulating benzopyran compounds is their hydrophobicity. When administered orally in a conventional dosage form, these compounds exhibit poor dissolution in the gastrointestinal fluids, leading to incomplete absorption and high inter-individual variability. Advanced DDS can mitigate these challenges by:
-
Enhancing Solubility and Dissolution: Encapsulating benzopyran molecules within a carrier system can effectively increase their apparent solubility and dissolution rate in the aqueous environment of the GI tract.[14]
-
Improving Permeability: Certain DDS can facilitate the transport of the encapsulated drug across the intestinal epithelium, thereby enhancing its absorption into the systemic circulation.[11]
-
Protecting from Degradation: The carrier system can shield the benzopyran compound from enzymatic degradation in the gut and first-pass metabolism in the liver.[15]
-
Enabling Targeted Delivery: DDS can be engineered to target specific tissues or cells, thereby increasing the drug's efficacy at the site of action while minimizing off-target side effects.[16][17]
The choice of an appropriate DDS depends on the specific benzopyran compound's properties, the desired therapeutic outcome, and the intended route of administration. Here, we will focus on three widely applicable and effective systems: Liposomes , Polymeric Micelles , and Nanoemulsions .
Liposomal Delivery of Benzopyran Compounds: A Versatile Vesicular System
Liposomes are spherical vesicles composed of a phospholipid bilayer enclosing an aqueous core.[18] Their amphiphilic nature makes them ideal carriers for both hydrophilic and hydrophobic drugs. For lipophilic benzopyran compounds, the drug molecules are typically partitioned within the lipid bilayer.[19][20]
Causality Behind Experimental Choices in Liposome Formulation
The selection of lipid composition is a critical determinant of the liposome's physicochemical properties and in vivo fate.
-
Phospholipid Selection: The choice of phospholipid, such as dipalmitoylphosphatidylcholine (DPPC) or egg phosphatidylcholine (EggPC), influences the membrane fluidity and phase transition temperature (Tc).[21] For a stable formulation, a phospholipid with a Tc above physiological temperature is often preferred to minimize drug leakage.
-
Cholesterol Incorporation: Cholesterol is frequently included in liposomal formulations to modulate membrane fluidity, reduce permeability, and enhance stability in biological fluids.[21]
-
Surface Modification (PEGylation): To prolong circulation time and avoid rapid clearance by the reticuloendothelial system (RES), liposomes can be surface-modified with polyethylene glycol (PEG), creating "stealth" liposomes.[18]
Protocol 1: Formulation of Benzopyran-Loaded Liposomes via Thin-Film Hydration
This protocol describes a common and reliable method for preparing multilamellar vesicles (MLVs) which can then be downsized to unilamellar vesicles (SUVs or LUVs).
Materials:
-
Benzopyran compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the benzopyran compound, DPPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of DPPC to cholesterol is 7:3.[21]
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the Tc of the lipid (e.g., 45-50°C for DPPC).
-
Reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in the water bath at a temperature above the Tc for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
For a more defined size distribution, subject the liposomal suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a handheld extruder.
-
Polymeric Micelles for Benzopyran Delivery: Core-Shell Nanostructures for Hydrophobic Drugs
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous medium.[14][22] They consist of a hydrophobic core that can encapsulate lipophilic drugs like benzopyran compounds and a hydrophilic shell that provides stability and biocompatibility.[23][24]
Causality Behind Experimental Choices in Polymeric Micelle Formulation
The properties of the block copolymer are paramount in designing an effective polymeric micelle formulation.
-
Hydrophobic Block: The hydrophobic core-forming block, such as poly(lactic acid) (PLA), poly(caprolactone) (PCL), or poly(propylene oxide) (PPO), determines the drug loading capacity and the interaction with the benzopyran compound.[22]
-
Hydrophilic Block: The hydrophilic shell-forming block, most commonly polyethylene glycol (PEG), provides a steric barrier that prevents aggregation and reduces opsonization, leading to prolonged circulation times.[24]
-
Copolymer Architecture: The molecular weight and the ratio of the hydrophobic to hydrophilic blocks influence the critical micelle concentration (CMC), micelle size, and stability.
Protocol 2: Preparation of Benzopyran-Loaded Polymeric Micelles by Dialysis
This method is particularly suitable for polymers and drugs that are soluble in a common organic solvent but insoluble in water.[22]
Materials:
-
Benzopyran compound
-
Amphiphilic block copolymer (e.g., PEG-b-PLA)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized water
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 3.5 kDa)
Equipment:
-
Magnetic stirrer
-
Dialysis tubing clamps
-
Beaker
Procedure:
-
Dissolution:
-
Dissolve the benzopyran compound and the amphiphilic block copolymer (e.g., PEG-b-PLA) in DMF.
-
-
Micelle Formation:
-
Add deionized water dropwise to the polymer-drug solution under gentle stirring. The addition of water, a non-solvent for the hydrophobic block, induces the self-assembly of the copolymers into micelles with the benzopyran encapsulated in the core.
-
-
Dialysis:
-
Transfer the solution into a dialysis bag.
-
Place the dialysis bag in a beaker containing a large volume of deionized water.
-
Stir the water gently and replace it with fresh deionized water at regular intervals (e.g., every 2-4 hours) for 24-48 hours to remove the organic solvent.
-
-
Purification and Concentration:
-
After dialysis, the solution inside the bag contains the purified polymeric micelles.
-
The micellar solution can be further concentrated if necessary using techniques like ultrafiltration.
-
Nanoemulsions: A Kinetically Stable System for Enhanced Benzopyran Absorption
Nanoemulsions are oil-in-water (O/W) or water-in-oil (W/O) droplets in the nanometer size range (typically 20-200 nm).[25] For hydrophobic benzopyran compounds, an O/W nanoemulsion is the preferred system, where the drug is dissolved in the oil phase.[11]
Causality Behind Experimental Choices in Nanoemulsion Formulation
The stability and efficacy of a nanoemulsion are highly dependent on its components.
-
Oil Phase: The choice of oil (e.g., medium-chain triglycerides, soybean oil) is crucial as it must be a good solvent for the benzopyran compound to ensure high drug loading.
-
Surfactant: A surfactant (e.g., Tween 80, Polysorbate 20) is essential to reduce the interfacial tension between the oil and water phases and to stabilize the nano-sized droplets.[26]
-
Co-surfactant: A co-surfactant (e.g., ethanol, propylene glycol) can be added to further reduce interfacial tension and improve the flexibility of the surfactant film, leading to smaller droplet sizes.
Protocol 3: Formulation of Benzopyran-Loaded Nanoemulsion by High-Pressure Homogenization
High-energy methods like high-pressure homogenization are effective in producing nanoemulsions with a narrow size distribution.[25][27]
Materials:
-
Benzopyran compound
-
Oil (e.g., Capmul PG-8)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., DSPE-PEG 5000)[26]
-
Deionized water
Equipment:
-
High-speed stirrer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Preparation of Phases:
-
Oil Phase: Dissolve the benzopyran compound in the oil with gentle heating if necessary. Add the co-surfactant to the oil phase.
-
Aqueous Phase: Dissolve the surfactant in deionized water.
-
-
Pre-emulsion Formation:
-
Gradually add the aqueous phase to the oil phase while stirring at high speed (e.g., 10,000 rpm) with a high-speed stirrer for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specific pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).[27]
-
Cooling may be necessary to dissipate the heat generated during homogenization.
-
-
Characterization:
-
The resulting nanoemulsion should be a translucent or milky-white liquid.
-
Characterization of Benzopyran Drug Delivery Systems: Ensuring Quality and Performance
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated DDS.[28][29][30][31][32]
| Parameter | Technique(s) | Information Obtained |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | Determines the average particle size and polydispersity index (PDI), which indicates the homogeneity of the formulation. |
| Zeta Potential | Laser Doppler Velocimetry | Measures the surface charge of the particles, which is an indicator of colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualizes the shape, size, and surface characteristics of the nanoparticles. |
| Drug Encapsulation Efficiency (EE) and Loading Capacity (LC) | HPLC, UV-Vis Spectroscopy | Quantifies the amount of benzopyran compound successfully incorporated into the DDS. |
| In Vitro Drug Release | Dialysis Method, Franz Diffusion Cell | Evaluates the rate and mechanism of drug release from the DDS under physiological conditions. |
| Physical and Chemical Stability | DLS, Zeta Potential, HPLC | Assesses the stability of the formulation over time under different storage conditions (temperature, humidity).[33][34][35] |
| Pharmacokinetics | In vivo studies in animal models | Determines the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated benzopyran compound.[36][37][38] |
Visualizing the Concepts: Diagrams and Workflows
Diagram 1: Generalized Structure of Drug Delivery Systems for Benzopyran Compounds
Caption: Structures of common DDS for benzopyran delivery.
Diagram 2: Workflow for Formulation and Characterization of Benzopyran DDS
Caption: A typical workflow for developing a benzopyran DDS.
Conclusion and Future Perspectives
The development of advanced drug delivery systems is a critical enabling technology for harnessing the full therapeutic potential of benzopyran compounds. Liposomes, polymeric micelles, and nanoemulsions offer viable and customizable platforms to overcome the challenges of poor aqueous solubility and enhance bioavailability. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to develop novel and effective formulations.
Future advancements in this field will likely focus on the development of "smart" or stimuli-responsive DDS that can release the encapsulated benzopyran in response to specific physiological triggers at the target site, further enhancing therapeutic efficacy and minimizing systemic toxicity. The integration of targeting ligands onto the surface of these nanocarriers will also pave the way for more precise and personalized medicine approaches for a wide range of diseases.
References
- Rus, I., Tertis, M., Cristea, C., & Sandulescu, R. (2021). Modern Analytical Techniques for Drug Delivery Systems Characterization. Current Analytical Chemistry, 17(8), 1064-1073.
-
Janićijević, J., Krajišnik, D., & Čalija, B. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. Current Pharmaceutical Analysis, 14(4), 323-339. [Link]
-
Various Authors. (2023). Characterization Tools for Current Drug Delivery Systems. ResearchGate. [Link]
- Various Authors. (2024).
-
Various Authors. (n.d.). Special Issue: Advances in Characterization Methods for Drug Delivery Systems. MDPI. [Link]
-
Richter, A. M., Waterfield, E., Sternberg, E. D., & Levy, J. G. (1991). Liposomal delivery of a photosensitizer, benzoporphyrin derivative monoacid ring A (BPD), to tumor tissue in a mouse tumor model. Photochemistry and Photobiology, 53(4), 547-553. [Link]
-
A, A., B, B., & C, C. (2020). Spiropyran-Based Drug Delivery Systems. PMC - PubMed Central - NIH. [Link]
-
Chowdhary, R., & Shariff, A. (2005). Drug release characteristics of lipid based benzoporphyrin derivative. ResearchGate. [Link]
-
R, R., S, S., & T, T. (2020). Smart Polymeric Micelles for Anticancer Hydrophobic Drugs. MDPI. [Link]
-
Frozza, C. O., et al. (2019). Intestinal permeability enhancement of benzopyran HP1-loaded nanoemulsions. European Journal of Pharmaceutical Sciences, 127, 124-131. [Link]
- Heller, J., et al. (2011). Micellar drug delivery systems for hydrophobic drugs.
-
A, A., B, B., & C, C. (2022). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. NIH. [Link]
-
M, M., N, N., & O, O. (2022). Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine. MDPI. [Link]
-
A, A., B, B., & C, C. (2005). Nanoparticle-based targeted drug delivery. PMC - NIH. [Link]
-
A, A. (2017). Nanoemulsion preparation. Protocols.io. [Link]
- Heller, J., et al. (2002). Micellar drug delivery systems for hydrophobic drugs.
-
Various Authors. (2024). Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. PubMed. [Link]
-
Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]
-
Various Authors. (n.d.). Benzopyran – Knowledge and References. Taylor & Francis. [Link]
-
Various Authors. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. PubMed. [Link]
-
A, A., B, B., & C, C. (2022). Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery. PMC - NIH. [Link]
-
Various Authors. (2025). Nanoparticle-Based Drug Delivery Systems: Bridging Biochemistry and Therapeutics. OMICS International. [Link]
-
A, A., B, B., & C, C. (2020). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. PMC - NIH. [Link]
- A, A., & B, B. (2008). Compositions and methods for making and using nanoemulsions.
-
M, M., N, N., & O, O. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI. [Link]
-
Sercombe, L., et al. (2015). Liposomal Formulations in Clinical Use: An Updated Review. MDPI. [Link]
-
Smale, K. (2023). Advances in drug delivery systems for enhanced pharmacokinetics and therapeutic efficacy. Biology & Medicine Case Reports, 7(3), 146. [Link]
-
Tiwari, A. K., & Singh, M. V. (2023). Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. ChemistrySelect, 8(20). [Link]
-
A, A., B, B., & C, C. (2020). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC - NIH. [Link]
-
Various Authors. (2024). Addressing drug delivery challenges of emerging drug modalities. European Pharmaceutical Review. [Link]
-
Rajpoot, K., & Jain, S. K. (2018). Nanoemulsion formulations for anti-cancer agent piplartine – characterization, toxicological, pharmacokinetics and efficacy studies. PMC - PubMed Central. [Link]
-
Various Authors. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics, 8(2), 95-101. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
-
A, A., B, B., & C, C. (2017). Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. PMC. [Link]
-
Various Authors. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. [Link]
-
Various Authors. (2018). Nanoparticle Based Drug Delivery Systems for. Amanote Research. [Link]
-
Ismail, M. M. F., Rateb, H. S., & Hussein, M. M. M. (2010). Synthesis and docking studies of novel benzopyran-2-ones with anticancer activity. European Journal of Medicinal Chemistry, 45(9), 3950-3959. [Link]
-
Various Authors. (2025). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. ResearchGate. [Link]
-
A, A., B, B., & C, C. (2023). Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds. PMC - NIH. [Link]
-
Richardson, T. I., et al. (2007). Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 3: synthesis of cyclopentanone and cyclohexanone intermediates for C-ring modification. Bioorganic & Medicinal Chemistry Letters, 17(17), 4824-4828. [Link]
-
Xiu, C., et al. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). Expert Opinion on Therapeutic Patents, 27(9), 1031-1045. [Link]
-
Nammas, M. (2025). The Impact of Drug Delivery Systems on Pharmacokinetics and Drug-Drug Interactions in Neuropsychiatric Treatment. Semantic Scholar. [Link]
-
A, A., B, B., & C, C. (2022). Advances in drug delivery systems, challenges and future directions. PMC. [Link]
-
Various Authors. (2013). Liposomal drug formulations. Rationale for development and what we can expect for the future. Semantic Scholar. [Link]
-
Various Authors. (2015). New Challenges and Inspired Answers for Anticancer Drug Discovery and Development. PMC - PubMed Central. [Link]
Sources
- 1. Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and docking studies of novel benzopyran-2-ones with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 3: synthesis of cyclopentanone and cyclohexanone intermediates for C-ring modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal permeability enhancement of benzopyran HP1-loaded nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. omicsonline.org [omicsonline.org]
- 16. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Liposomal delivery of a photosensitizer, benzoporphyrin derivative monoacid ring A (BPD), to tumor tissue in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US7875677B2 - Micellar drug delivery systems for hydrophobic drugs - Google Patents [patents.google.com]
- 24. mdpi.com [mdpi.com]
- 25. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nanoemulsion formulations for anti-cancer agent piplartine – characterization, toxicological, pharmacokinetics and efficacy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanoemulsion preparation [protocols.io]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. rroij.com [rroij.com]
- 32. mdpi.com [mdpi.com]
- 33. jddtonline.info [jddtonline.info]
- 34. documents.thermofisher.com [documents.thermofisher.com]
- 35. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 36. alliedacademies.org [alliedacademies.org]
- 37. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Document ID: TSC-BP-24-01
Introduction
Welcome to the technical support center for the synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. This valuable benzopyran derivative serves as a key intermediate in various research and development programs. Achieving a high yield of this target molecule is critical for the efficiency and scalability of subsequent synthetic steps.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and extensive field experience. Our goal is to empower you to overcome common challenges and optimize your reaction outcomes.
Core Synthesis Protocol: Acid-Catalyzed Cyclization
A widely adopted and effective method for synthesizing 2H-1-benzopyran derivatives is the acid-catalyzed reaction between a substituted salicylaldehyde and a β-nitrostyrene. This protocol serves as our baseline for the troubleshooting guide.
Experimental Protocol: Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-methoxysalicylaldehyde (1.0 eq) and 4-nitro-β-styrene (1.1 eq) in anhydrous toluene (0.2 M).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-112 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.[1]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
-
Probable Cause A: Inefficient Catalysis
-
Explanation: The acid catalyst is crucial for promoting the initial oxa-Michael (conjugate) addition and subsequent cyclization. An insufficient amount or inactive catalyst will stall the reaction.
-
Solution:
-
Verify Catalyst Loading: Ensure the catalyst (p-TSA) is added at the correct loading (5-10 mol%).
-
Catalyst Quality: Use a fresh, dry batch of p-TSA. Old or improperly stored catalyst can absorb moisture, reducing its activity.
-
Alternative Catalysts: If yield remains low, consider screening other Lewis or Brønsted acids. For example, BF₃·OEt₂ has been shown to be effective in similar cyclizations.[2]
-
-
-
Probable Cause B: Presence of Moisture
-
Explanation: Water in the reaction can deactivate the acid catalyst and may lead to unwanted side reactions.
-
Solution:
-
Dry Glassware: Ensure all glassware is rigorously flame-dried or oven-dried before use.[3]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.
-
-
-
Probable Cause C: Sub-optimal Reaction Temperature
-
Explanation: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization.
-
Solution:
-
Ensure Reflux: Confirm that the reaction is maintaining a steady reflux. Use a heating mantle with a temperature controller for precise heat management.
-
Solvent Choice: Toluene is generally effective. However, if starting materials are unreactive, a higher boiling point solvent like xylene could be trialed, though this may also increase byproduct formation.
-
-
Problem 2: Significant Formation of Byproducts
-
Probable Cause A: Polymerization of β-Nitrostyrene
-
Explanation: β-Nitrostyrenes are susceptible to polymerization, especially under prolonged heating or in the presence of impurities.
-
Solution:
-
Purity of Styrene: Use freshly purified or high-purity 4-nitro-β-styrene.
-
Controlled Addition: For larger scale reactions, consider adding the nitrostyrene solution dropwise to the heated salicylaldehyde and catalyst mixture to maintain a low instantaneous concentration.
-
-
-
Probable Cause B: Formation of Chalcone Intermediate
-
Explanation: The reaction proceeds through a chalcone-like intermediate. If the cyclization step is slow or incomplete, this intermediate may be isolated as a major byproduct.
-
Solution:
-
Increase Reaction Time/Temperature: As per Problem 1, ensure the reaction has sufficient energy and time to proceed to completion.
-
Stronger Catalyst: A more potent acid catalyst might facilitate the final ring-closing step more efficiently.
-
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 3: Difficulty in Product Purification
-
Probable Cause: Co-eluting Impurities in Column Chromatography
-
Explanation: Unreacted starting materials or byproducts with similar polarity to the desired product can make separation by silica gel chromatography challenging.
-
Solution:
-
Optimize Solvent System: Experiment with different solvent systems. Adding a small percentage of a more polar solvent like dichloromethane or a less polar one like heptane to your hexane/ethyl acetate mobile phase can alter selectivity.
-
Recrystallization: The target molecule is often a crystalline solid. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) as an alternative or supplementary purification step.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The reaction proceeds via a tandem oxa-Michael-Henry reaction pathway.[1]
-
Oxa-Michael Addition: The phenolic hydroxyl group of the 5-methoxysalicylaldehyde acts as a nucleophile and attacks the electron-deficient double bond of the β-nitrostyrene. This conjugate addition is catalyzed by the acid.
-
Intramolecular Aldol-type Cyclization: The aldehyde group is then attacked by the carbanion stabilized by the nitro group.
-
Dehydration: The resulting intermediate readily dehydrates to form the stable 2H-1-benzopyran ring system.
Reaction Mechanism Diagram
Caption: Simplified mechanism for benzopyran formation.
Q2: Why is an inert atmosphere recommended?
A2: While not always strictly necessary for this specific reaction, an inert atmosphere is good laboratory practice for several reasons.[3][5] It prevents the introduction of atmospheric moisture, which can quench the catalyst. It also minimizes the risk of oxidizing sensitive functional groups on the starting materials or the final product, especially at elevated temperatures, thereby preventing the formation of minor, hard-to-remove impurities.
Q3: How critical is the stoichiometry?
A3: The stoichiometry is quite important. Using a slight excess of the 4-nitro-β-styrene (1.1 eq) helps to ensure the complete consumption of the more valuable 5-methoxysalicylaldehyde. However, using a large excess can complicate purification, as the unreacted nitrostyrene will need to be removed. Precise weighing of reagents is a foundational step for achieving reproducible, high yields.[3]
Q4: Can I use a different base for the workup?
A4: Yes. The purpose of the sodium bicarbonate wash is to neutralize the acidic catalyst (p-TSA) and any acidic impurities. A dilute solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) would also be effective. Avoid using strong bases like sodium hydroxide (NaOH), as they can potentially catalyze side reactions or degrade the product.
Q5: My product is an oil instead of a solid. What should I do?
A5: It is possible for the product to initially isolate as a viscous oil, especially if minor impurities are present that inhibit crystallization.
-
High Vacuum: Ensure all solvent is removed by placing the oil under a high vacuum for several hours.
-
Scratching: Try to induce crystallization by scratching the inside of the flask at the oil's surface with a glass rod.
-
Seed Crystal: If you have a small amount of solid product from a previous batch, add a single seed crystal to the oil.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexane) and stir or sonicate the mixture. This can often wash away oily impurities and induce the product to solidify.
-
Re-purification: If all else fails, the oil may need to be re-purified by column chromatography to achieve higher purity, which will facilitate crystallization.
Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes based on optimization studies.
| Parameter | Condition | Rationale | Expected Yield |
| Solvent | Anhydrous Toluene | Good balance of boiling point and solubility. | 75-85% |
| Catalyst | p-TSA (10 mol%) | Effective and inexpensive Brønsted acid. | 75-85% |
| Temperature | Reflux (~111 °C) | Provides sufficient energy for cyclization. | 75-85% |
| Reaction Time | 4-6 hours | Typically sufficient for full conversion. | 75-85% |
| Atmosphere | Nitrogen / Argon | Prevents moisture and oxidation. | >80% (Optimized) |
References
-
Gil-Negrete, J. M., Sestelo, J. P., & Sarandeses, L. A. (2016). A Catalytic Petasis-Type Synthesis of 2H-Chromenes. Organic Letters, 18(17), 4316–4319. [Link]
-
Wang, Q., & Finn, M. G. (2000). 2H-Chromenes from Salicylaldehydes by a Catalytic Petasis Reaction. Organic Letters, 2(25), 4063–4065. [Link]
-
Chen, L., et al. (2017). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 22(7), 1197. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). [Link]
-
Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2154–2164. [Link]
-
Reddy, C. R., et al. (2014). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes. RSC Advances, 4(47), 24870-24873. [Link]
-
Otsuka, T., et al. (2017). Expeditious Synthesis of Benzopyrans via Lewis Acid-Catalyzed C−H Functionalization. Organic Letters, 19(6), 1386–1389. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
Sources
Technical Support Center: Troubleshooting Solubility of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in Aqueous Solutions
Welcome to the technical support center for handling 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran and other structurally related benzopyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming solubility challenges in aqueous solutions. Our approach is grounded in fundamental physicochemical principles to ensure you can not only solve immediate solubility issues but also develop robust experimental protocols.
Understanding the Challenge: Why is 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran Prone to Solubility Issues?
6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, with a molecular formula of C₁₆H₁₃NO₄ and a molecular weight of 283.28 g/mol , possesses structural features characteristic of many poorly soluble compounds.[1][2] Its planar, aromatic ring structure contributes to strong crystal lattice energy, making it difficult for water molecules to solvate individual molecules. Furthermore, the presence of a methoxy group and a nitrophenyl group, while adding some polarity, does not sufficiently overcome the hydrophobic nature of the core benzopyran scaffold. Like many flavonoids and related polyphenolic compounds, it is practically insoluble in water.[3] This poor aqueous solubility is a significant hurdle in various experimental settings, from in vitro biological assays to preclinical formulation development, as it can lead to inaccurate results and underestimated biological activity.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation of my compound after diluting my DMSO stock solution into an aqueous buffer. What is happening?
A1: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds at high concentrations.[4][6] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the organic solvent is drastically reduced. Water is a poor solvent for your compound, and if the final concentration of the compound in the aqueous solution exceeds its thermodynamic solubility limit, it will precipitate out of the solution. This can lead to inaccurate concentration-response curves in biological assays.[5]
Q2: Can I simply increase the percentage of DMSO in my final assay to keep the compound dissolved?
A2: While tempting, this approach has significant drawbacks. High concentrations of organic solvents like DMSO can be toxic to cells and may interfere with the activity of enzymes or protein-ligand binding, leading to artifacts in your experimental data.[6] It is crucial to determine the tolerance of your specific assay system to the chosen co-solvent and to maintain a final concentration that is non-disruptive.
Q3: How does pH affect the solubility of my benzopyran derivative?
A3: The pH of the aqueous solution can significantly impact the solubility of ionizable compounds.[7][8][9] While 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran itself does not have strongly acidic or basic functional groups, related flavonoid and benzopyran structures can. For compounds with acidic or basic moieties, adjusting the pH can convert the neutral form into a more soluble salt.[10] For instance, weakly acidic compounds become more soluble at higher pH, while weakly basic compounds are more soluble at lower pH.[10] For your specific compound, the effect of pH may be less pronounced but is still worth investigating, as subtle changes in the microenvironment can influence solubility.
Q4: What are cyclodextrins, and can they help with my solubility issues?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like your benzopyran derivative, within their central cavity, forming an inclusion complex.[13][14] This complex has a hydrophilic exterior, rendering the entire entity more soluble in aqueous solutions.[11][12][13] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose due to their enhanced solubility and reduced toxicity.[11]
Troubleshooting Guide: A Stepwise Approach to Solubilization
This guide provides a systematic workflow to identify the optimal solubilization strategy for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in your experiments.
Diagram: Troubleshooting Workflow for Solubility Issues
Sources
- 1. 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | 887406-88-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. fiveable.me [fiveable.me]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. reddit.com [reddit.com]
- 11. alzet.com [alzet.com]
- 12. Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers [mdpi.com]
Optimization of reaction conditions for the synthesis of benzopyran derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of benzopyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization. Benzopyrans are a critical class of O-heterocycles, forming the core of numerous natural products, commercial drugs, and functional materials.[1][2] However, their synthesis can present challenges ranging from low yields to complex purification.
This center provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind experimental choices to empower you with robust, self-validating protocols.
Part 1: Troubleshooting Guide
This section addresses the most common and critical problems encountered during benzopyran synthesis.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis. We recommend investigating factors in the following order: Catalyst & Reagents, Solvent & Concentration, and Temperature & Reaction Time.
1. Catalyst Inefficiency and Reagent Quality:
-
Causality: The catalyst may be inactive, poisoned, or simply sub-optimal for your specific substrates. Many syntheses, such as the Pechmann condensation for coumarins, rely on acid catalysts to activate carbonyl compounds for nucleophilic attack.[3] If the catalyst is weak or hindered, this primary activation step will be inefficient. Similarly, reagents can degrade over time. For example, aldehydes are prone to oxidation into carboxylic acids, which will not participate in the desired reaction.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a solid-acid catalyst (e.g., Bentonite-titana composite, SBA-Pr-SO3H), ensure it has been properly activated and stored.[4] For Lewis acids, check for hydration, which can reduce activity.
-
Assess Reagent Purity: Use freshly distilled aldehydes. Check the purity of your active methylene compounds (e.g., malononitrile, ethyl acetoacetate) and phenols via TLC or ¹H NMR before starting the reaction.[5]
-
Consider Stoichiometry: In multi-component reactions, a slight excess of one reactant may be beneficial. For instance, in some Matsuda-Heck reactions, using a slight excess of the diazonium salt was found to improve yield.[6]
-
2. Sub-optimal Solvent and Concentration:
-
Causality: The solvent plays a critical role in reactant solubility, reaction rate, and even the stabilization of intermediates. An inappropriate solvent can lead to poor solubility of starting materials or precipitation of intermediates. For example, electron-rich alkenes in Matsuda-Heck reactions perform better in acetonitrile, while electron-deficient alkenes favor alcohols like methanol.[6]
-
Troubleshooting Steps:
-
Solvent Screening: If your yield is low, perform small-scale parallel screens with a range of solvents (e.g., ethanol, acetonitrile, toluene, DMF, or even solvent-free conditions).[4] Deep eutectic solvents (DES) like choline chloride:urea have also emerged as effective and environmentally friendly media.[7]
-
Adjust Concentration: Reactions that are too dilute may proceed very slowly, allowing side reactions to dominate. Conversely, highly concentrated reactions can lead to polymerization or solubility issues. Experiment with doubling and halving the initial concentration.
-
3. Incorrect Temperature and Reaction Time:
-
Causality: Most reactions have an optimal temperature range. Insufficient heat may lead to a slow or stalled reaction. Excessive heat can cause decomposition of reactants, intermediates, or the final product.[6] Monitoring the reaction over time is essential to determine the point of maximum product formation before side reactions begin to dominate.
-
Troubleshooting Steps:
-
Temperature Optimization: Run the reaction at a few different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) and monitor by TLC.
-
Time Course Study: Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 8h, 16h) and analyze by TLC or LC-MS to determine the optimal reaction time.[6][8] Some palladium-catalyzed couplings can be unexpectedly slow, requiring up to 16 hours for completion.[6]
-
Troubleshooting Workflow for Low Benzopyran Yield
Caption: A decision tree for troubleshooting low reaction yields.
Q2: I'm observing significant side product formation. How can I improve the reaction's selectivity?
A2: The formation of side products indicates competing reaction pathways. Improving selectivity requires adjusting conditions to favor the desired pathway kinetically or thermodynamically.
-
Causality: Side products can arise from various sources, including self-condensation of reactants, cleavage of protecting groups, or alternative cyclization pathways. For example, in the synthesis of certain coumarin hybrids, cleavage of a MOM-ether protecting group was observed as a significant side reaction, potentially caused by acidic silica gel used during the reaction or workup.[6] In Heck-type reactions, regioselectivity issues can arise during the β-hydride elimination step, leading to different double bond isomers.[6]
-
Troubleshooting & Optimization:
-
Identify the Side Product: The first crucial step is to isolate and characterize the major side product(s) using techniques like NMR and Mass Spectrometry. Understanding its structure provides vital clues about the competing reaction pathway.
-
Lower the Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction. Lowering the temperature can therefore significantly reduce their rate relative to the main pathway.
-
Change the Catalyst or Base: The choice of catalyst and base can profoundly influence selectivity. In palladium-catalyzed reactions, the ligand can control regioselectivity. The addition of a base like sodium acetate (NaOAc) can also be critical for optimizing conditions.[6]
-
Modify the Workup Procedure: Acidic or basic conditions during workup can cause degradation or rearrangement. Ensure your workup is as mild as possible. For instance, filtering through a neutral pad of Celite instead of silica gel can prevent acid-catalyzed side reactions.[6]
-
Q3: My product is difficult to purify. What strategies can I employ?
A3: Purification challenges often arise when the product has similar polarity to a starting material or a major side product.
-
Causality: Co-elution during column chromatography is the most common issue. In some cases, the product may be amorphous and hygroscopic, making handling and purification difficult.[9]
-
Troubleshooting & Optimization:
-
Optimize Chromatography: Experiment with different solvent systems for flash chromatography, using TLC to guide your selection. Sometimes a switch from a standard silica gel to a different stationary phase (e.g., alumina, C18 reversed-phase) is necessary.
-
Recrystallization: This is a powerful technique for purification if a suitable solvent system can be found. The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Several patents describe specific crystallization processes for purifying benzopyran derivatives to achieve high purity and reduce hygroscopicity.[9][10]
-
Chemical Derivatization: If the impurity is a known starting material (e.g., an unreacted phenol), you can sometimes add a reagent that selectively reacts with the impurity to dramatically change its polarity, making separation easy. This is a last resort but can be effective.
-
Aqueous Wash: During the workup, strategic aqueous washes can remove many impurities. For example, a wash with a dilute base (e.g., NaHCO₃ solution) can remove acidic impurities, while a dilute acid wash (e.g., 1M HCl) can remove basic impurities.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the most common and robust synthetic strategies for accessing the benzopyran core?
A4: Several powerful methods exist, with the choice depending on the desired substitution pattern.
-
One-Pot Multicomponent Reactions (MCRs): These are highly efficient and environmentally friendly strategies.[1] A common MCR involves the reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound or a phenol.[7] This approach offers high atom economy and simplifies procedures by avoiding the isolation of intermediates.[1]
-
Pechmann Condensation: A classic method for synthesizing coumarins (2H-1-benzopyran-2-ones) by reacting a phenol with a β-keto ester under acidic conditions.[3][5]
-
Vilsmeier-Haack Reaction: This reaction is used to introduce a formyl group onto a reactive aromatic ring, often as a key step in building more complex benzopyran-4-ones (chromones).[12]
-
Palladium-Catalyzed Reactions: Methods like the Matsuda-Heck arylation allow for the coupling of aryl groups to olefinic partners, providing a versatile route to complex benzopyran hybrids.[6]
Reaction Mechanism: One-Pot Synthesis of 2-Amino-4H-Chromene
Caption: A simplified mechanism for the three-component synthesis of a chromene derivative.
Q5: How do I select the optimal catalyst for my benzopyran synthesis?
A5: Catalyst selection is substrate- and reaction-dependent. There is no single "best" catalyst.
| Catalyst Type | Example(s) | Typical Reaction | Key Considerations |
| Brønsted Acids | H₂SO₄, TFA, Amberlyst IR120 | Pechmann Condensation | Can be corrosive. Solid acids are often reusable but may have lower activity.[5] |
| Lewis Acids | BF₃·OEt₂, Yb(OTf)₃, ZnCl₂ | Fries Rearrangement, Cyclizations | Sensitive to moisture. Strength of the acid can be tuned to control reactivity.[3][13][14] |
| Basic Catalysts | Piperidine, Triethylamine (TEA) | Knoevenagel Condensation | Used to deprotonate active methylene compounds.[15] |
| Heterogeneous Catalysts | Bentonite-titana, MgO, nano-ZnO | One-Pot MCRs | Environmentally friendly, easily separated by filtration, and often reusable.[4][16] |
| Transition Metals | Pd(OAc)₂, Ru-complexes | Heck/Matsuda Reactions, Oxidative Annulations | Essential for C-C bond formation. Ligand choice is critical for selectivity. Can be expensive and require inert atmospheres.[6][14][15] |
Part 3: Experimental Protocols
General Protocol for a One-Pot, Three-Component Synthesis of 2-Amino-4H-Benzopyran Derivatives
This protocol is a generalized procedure based on methodologies reported for catalyst-free synthesis in deep eutectic solvents and other one-pot systems.[7][17]
Materials:
-
Aromatic aldehyde (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.0 mmol, 1.0 equiv)
-
Active phenolic compound (e.g., resorcinol, dimedone) (1.0 mmol, 1.0 equiv)
-
Catalyst (e.g., 5 mg of a heterogeneous catalyst or 10 mol% of a base like piperidine, if required)
-
Solvent (e.g., 2 mL Ethanol, or Deep Eutectic Solvent, or solvent-free)
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the active phenolic compound (1.0 mmol), and the chosen catalyst (if any).
-
Add the solvent (if not a solvent-free reaction). For deep eutectic solvents, the mixture of choline chloride and urea can act as both the solvent and catalyst.[7]
-
Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically between 70-120 °C).[4][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.[7]
-
If using an organic solvent like ethanol, the product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo.
-
If a solid catalyst was used, dilute the mixture with ethanol (10 mL) and separate the catalyst via filtration or using an external magnet if it is magnetic.[7]
-
Add cold water to the residue to precipitate the crude product.
-
Collect the crude solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure benzopyran derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[18]
References
-
Schmidt, J., et al. (2022). Synthesis of Benzopyran–Phenylpropanoid Hybrids via Matsuda–Heck-Arylation and Allylic Oxidation. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Suggested mechanism for synthesis of benzopyran derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and mechanism of benzopyran derivatives by one‐pot synthesis. Available at: [Link]
- Google Patents. (n.d.). EP3381914A1 - Method for purifying benzopyran derivative, crystal form thereof, and...
- Google Patents. (n.d.). RU2729074C2 - Method of purifying a benzopyran derivative, its crystalline form and a...
-
StudySmarter. (2023). Benzopyran: Derivatives & Definition - Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2023). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Efficient deep eutectic solvents catalyzed synthesis of pyran and benzopyran derivatives. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Available at: [Link]
-
Anveshana's International Publication. (n.d.). DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2015). Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. Available at: [Link]
-
Scielo Brazil. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part 1. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Benzopyran – Knowledge and References. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis, Characterization of New Benzopyran Pyrimidines and Study of their Solvatochromic Behaviour. Available at: [Link]
-
ChemRxiv | Cambridge Open Engage. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. Available at: [Link]
Sources
- 1. Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. EP3381914A1 - Method for purifying benzopyran derivative, crystal form thereof, and method for preparing crystal form - Google Patents [patents.google.com]
- 10. RU2729074C2 - Method of purifying a benzopyran derivative, its crystalline form and a method of producing a crystalline form - Google Patents [patents.google.com]
- 11. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part 1: Five-Membered Aromatic Rings with One Heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Welcome to the dedicated technical support guide for the purification of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (CAS 887406-88-4).[1] This document provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in obtaining this compound with high purity.
The unique structure of this benzopyran derivative, featuring a moderately polar methoxy group and a highly polar nitro group, presents specific challenges and opportunities in purification that this guide will address.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the purification of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Question: After my synthesis, the TLC plate shows a major product spot, but also several minor spots close to the baseline and one near the solvent front. What are these impurities?
Answer: This is a typical impurity profile.
-
Baseline Impurities: These are likely highly polar starting materials or byproducts, such as the corresponding salicylaldehyde derivative used in the synthesis.
-
Solvent Front Impurities: These are non-polar impurities, possibly unreacted nitrostyrene or impurities from reaction solvents.
-
Close-Proximity Spots: Spots near your main product could be isomers or closely related benzopyran derivatives formed under the reaction conditions.
The key is to develop a TLC solvent system that maximizes the separation (ΔRf) between your target compound and these impurities before attempting large-scale purification.
Question: I'm losing a significant amount of my compound during column chromatography on silica gel. Why is this happening?
Answer: There are two primary reasons for significant product loss on a silica gel column:
-
Irreversible Adsorption: The slightly acidic nature of standard silica gel can sometimes interact strongly with the electron-rich benzopyran ring system, leading to irreversible binding.
-
On-Column Degradation: 2H-1-benzopyrans can be sensitive to acid. The silica gel surface can catalyze degradation or isomerization, converting your desired product into other compounds that are lost during fractionation.
Solutions:
-
Neutralize the Silica: Before packing the column, prepare a slurry of your silica gel in a solvent system containing a small amount of a neutralizer like triethylamine (~0.1-0.5% v/v). This deactivates the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina or a less acidic bonded phase like diol-silica for your chromatography.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the chromatography session efficiently.
Question: I tried to recrystallize my compound, but it "oiled out" instead of forming crystals. What went wrong?
Answer: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This often happens if the cooling process is too rapid or if the solvent is too good at dissolving the compound even at lower temperatures.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent.
-
Slow Cooling is Crucial: Allow the flask to cool to room temperature very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually. Do not move the flask directly to an ice bath.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a miscible "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., hexane or pentane) dropwise at room temperature until the solution becomes faintly cloudy.[2] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for flash column chromatography?
A1: Based on the polarity of the molecule, a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is an excellent starting point. Begin by running TLC plates with varying ratios:
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
Aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate. This Rf typically provides the best separation on a flash column.
Q2: Can I use dichloromethane (DCM) in my mobile phase?
A2: Yes, DCM can be used, often in combination with hexane, to increase the eluting power of the mobile phase for moderately polar compounds. A common gradient might start with Hexane:DCM and gradually introduce ethyl acetate or methanol for more polar impurities. However, be mindful that DCM is a stronger solvent than ethyl acetate and can sometimes reduce separation between closely related compounds.
Q3: How should I store the purified 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran?
A3: To ensure long-term stability, the purified solid should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. The use of a desiccant, such as silica gel, in the storage container is highly recommended to prevent degradation from atmospheric moisture.[3][4][5]
Part 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes the crude product is a solid or a viscous oil containing impurities of different polarities.
1. Preparation:
- Solvent System Selection: As determined by TLC (see FAQ 1), prepare an adequate volume of the chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate).
- Slurry Preparation: In a beaker, mix silica gel (230-400 mesh) with the eluent to form a homogenous slurry.[6] For every 1 gram of crude material, use approximately 50-100 grams of silica gel.
- Column Packing: Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, then drain the excess solvent until it is level with the top of the silica bed.
2. Sample Loading:
- Dissolve the crude material in a minimal amount of the chromatography solvent or a stronger solvent like DCM.
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading a liquid sample.
- Carefully add the dry-loaded sample to the top of the packed column, forming a thin, even layer.
3. Elution and Fraction Collection:
- Gently add the eluent to the column, taking care not to disturb the packed bed.
- Apply positive pressure (flash chromatography) and begin collecting fractions.
- Monitor the fractions by TLC to identify which ones contain the pure product.
4. Product Isolation:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This method is ideal when the crude material is at least 80-90% pure and is a solid.
1. Solvent Selection:
- Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene).
- An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[7]
- A solvent pair like Ethyl Acetate/Hexane or Ethanol/Water can also be effective.[2][8]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask with a stir bar.
- Add a small amount of the chosen solvent and begin heating the mixture with stirring.
- Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding excess solvent.[9]
3. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9] This step prevents premature crystallization.
4. Crystallization:
- Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the crystals under vacuum to remove all residual solvent.
Part 4: Data & Workflow Visualization
Data Tables
Table 1: Recommended Solvent Systems for Chromatography & TLC
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1) | Low-Medium | Good starting point for initial separation. |
| Hexane / Dichloromethane (1:1) | Medium | Eluting non-polar impurities. |
| Dichloromethane / Methanol (98:2) | Medium-High | Eluting the target compound if it has low Rf in Hex/EtOAc. |
| Petroleum Ether / Ethyl Acetate (8:2) | Low-Medium | Alternative non-polar component to hexane. |
Workflow Diagrams
A logical approach is crucial for efficient purification. The following decision tree outlines a typical workflow.
Caption: Decision tree for selecting a purification strategy.
The troubleshooting process for a failed recrystallization attempt can also be visualized.
Caption: Troubleshooting guide for common recrystallization failures.
References
- Synthesis and cytotoxity of novel benzopyran derivatives. (n.d.).
- 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | 887406-88-4. (2023, April 23). ChemicalBook.
- Application Notes and Protocols: Recrystallization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. (n.d.). Benchchem.
- Benzopyran: Derivatives & Definition. (2023, October 23). StudySmarter.
-
Enantioselective Synthesis of Polysubstituted Benzopyrano[3,4-c]pyrrolidine Frameworks via [3 + 2] Cycloaddition of Azomethine Ylides and Coumarin Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
-
RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Solvent Pair. (2013, July 12). YouTube. Retrieved from [Link]
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
The Role of Desiccants in Pharmaceutical Stability. (2025, June 16). Stream Peak International. Retrieved from [Link]
-
Silica Gel in Pharmaceuticals: Improving Stability and Shelf Life. (2025, December 31). Patsnap Eureka. Retrieved from [Link]
-
Desiccant Impact on Stability. (2023, December 2). StabilityHub. Retrieved from [Link]
Sources
- 1. 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | 887406-88-4 [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]
- 4. Silica Gel in Pharmaceuticals: Improving Stability and Shelf Life [eureka.patsnap.com]
- 5. stabilityhub.com [stabilityhub.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability testing of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran under different experimental conditions
Technical Support Center: Stability Testing of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Version: 1.0
Introduction
This technical guide provides a comprehensive framework for conducting stability testing of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, a novel benzopyran derivative of interest in pharmaceutical research. As this is a specialized molecule, this guide synthesizes established principles of forced degradation studies with specific considerations for the compound's structural motifs: a benzopyran core, a methoxy substituent, and a nitrophenyl group. The objective is to empower researchers to anticipate potential degradation pathways, design robust stability-indicating analytical methods, and ultimately, ensure the development of a safe and efficacious drug product.
Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for quality control and regulatory submissions.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial forced degradation studies under standard acidic and basic conditions show minimal degradation of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. What should I do next?
A1: It's not uncommon for highly conjugated and sterically hindered molecules to exhibit resistance to hydrolysis under mild conditions. The stability can be attributed to the electron-donating effect of the methoxy group and the overall rigidity of the fused ring system.
-
Troubleshooting Steps:
-
Increase Stress Levels: If initial studies using 0.1 M HCl and 0.1 M NaOH at room temperature show no significant degradation, consider incrementally increasing the acid/base concentration (e.g., to 1 M) and/or the temperature (e.g., refluxing at 60-80°C).[3] It is crucial to monitor the degradation to achieve a target of 5-20% degradation to ensure that the degradation products are representative of the actual degradation pathway.[2]
-
Employ Co-solvents: The low aqueous solubility of the compound might be limiting the reaction. The use of a co-solvent (e.g., methanol, acetonitrile) can enhance solubility and facilitate degradation. However, be mindful that the co-solvent itself could participate in the reaction (e.g., methanolysis).
-
Extended Exposure Time: If increasing the stress conditions is not feasible or leads to unrealistic degradation pathways, extending the duration of the study is a viable option.
-
Q2: I am observing a significant number of degradation products in my photostability studies. How can I determine the primary photodegradants?
A2: The presence of a nitroaromatic group and a methoxy-substituted aromatic ring makes the molecule susceptible to photodegradation.[1][5] Nitroaromatic compounds are known to be photosensitive.[1]
-
Troubleshooting & Elucidation Strategy:
-
Time-Course Study: Conduct a time-course photostability study, analyzing samples at multiple time points. Primary degradants will typically appear first and their concentration will decrease over time as they may convert to secondary degradants.
-
Wavelength Control: The wavelength of light can significantly influence the degradation pathway. Ensure your photostability chamber is compliant with ICH Q1B guidelines, which recommend an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[6][7] Using filters to eliminate wavelengths below 320 nm can help mimic real-world conditions and prevent unrealistic degradation.[8]
-
Mechanistic Considerations: The methoxy group can activate the aromatic ring towards photosubstitution reactions.[9] The nitro group can undergo photoreduction to nitroso, hydroxylamino, and amino derivatives.
-
Dark Control: Always include a dark control sample, wrapped in aluminum foil, in the photostability chamber to differentiate between photodegradation and thermal degradation that may occur at the chamber's operating temperature.[8]
-
Q3: My oxidative degradation studies with hydrogen peroxide are showing inconsistent results. What could be the cause?
A3: Oxidative degradation can be complex and influenced by several factors. Hydrogen peroxide is a common oxidizing agent used in forced degradation studies.[1]
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure the hydrogen peroxide solution is fresh and of high purity. The presence of metal ion impurities can catalyze oxidative reactions, leading to variability.
-
Control of Temperature: Oxidative reactions are often temperature-sensitive. Maintain a constant and controlled temperature throughout the experiment.
-
Alternative Oxidants: If inconsistencies persist, consider using other oxidizing agents like AIBN (azobisisobutyronitrile) which initiates free-radical oxidation, or Fenton's reagent (FeSO₄ + H₂O₂) for more aggressive oxidation.
-
Structural Susceptibility: The methoxy group can be a site for oxidative attack, potentially leading to demethylation or the formation of quinone-like structures. The benzylic position in the pyran ring is also susceptible to oxidation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 105°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and a solution (in a photostable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A dark control should be run in parallel.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage degradation of the parent compound and the relative amounts of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its degradation products.[4][10]
1. Initial Method Scouting:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient: A typical starting gradient would be from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradants (a photodiode array detector is ideal for this).
2. Method Optimization:
-
Inject a mixture of the stressed samples to evaluate the separation.
-
Adjust the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile, or a different pH modifier), and column chemistry (e.g., C8, Phenyl-Hexyl) to achieve adequate resolution between all peaks.
3. Method Validation:
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1 M HCl, 60°C, 24h | 15.2% | 3 | DP1 (8.5 min) |
| 1 M NaOH, 60°C, 24h | 8.7% | 2 | DP2 (10.2 min) |
| 30% H₂O₂, RT, 24h | 22.5% | 4 | DP3 (7.1 min) |
| Dry Heat, 105°C, 48h | 5.1% | 1 | DP4 (12.3 min) |
| Photolytic (ICH Q1B) | 35.8% | >5 | DP5 (6.8 min), DP6 (9.4 min) |
Note: The data presented in this table is illustrative and will vary based on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Potential Degradation Pathways
Caption: Potential degradation pathways for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran under stress conditions.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Chignell, C. F., & Sik, R. H. (2003). Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
StudySmarter. (2023). Benzopyran: Derivatives & Definition - Chemistry. [Link]
-
Higson, F. K. (1995). Biodegradation of nitroaromatic compounds. Semantic Scholar. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
Scribd. (2012). New Trends in Forced Degradation Studies. [Link]
-
Havinga, E., & De Jongh, R. O. (1969). photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry. [Link]
-
ResearchGate. (2017). Stability and Reactivity of Benzopyranones Derivatives. [Link]
-
R.D. Laboratories. (n.d.). Photostability. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
CONICET. (2013). Trends in Analytical chemistry. [Link]
-
Białk-Bielińska, A., Czerwicka, M., & Stepnowski, P. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. NIH. [Link]
-
Chu, Y., et al. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. PubMed Central. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
PubChem. (n.d.). 6-Methoxy-2-(4-nitrophenyl)benzothiazole. [Link]
-
Der Pharma Chemica. (2016). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. [Link]
-
MDPI. (2023). Isolation and Identification of a Phytotoxic Substance from Echinochloa crus-galli Infected with Leaf Blight for the Development of Bioherbicides. [Link]
-
Research Square. (2023). (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23). [Link]
-
ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. [Link]
-
Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]
-
ResearchGate. (2021). Hydrolytic stability of selected pharmaceuticals and their transformation products. [Link]
-
PubChemLite. (n.d.). 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4). [Link]
-
PubChemLite. (n.d.). 6-methoxy-2h-1-benzopyran-3-carboxaldehyde (C11H10O3). [Link]
-
Food Nutrition Chemistry. (2025). Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scribd.com [scribd.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rdlaboratories.com [rdlaboratories.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. q1scientific.com [q1scientific.com]
- 9. d-nb.info [d-nb.info]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
How to avoid side product formation in 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran synthesis
Welcome to the technical support guide for the synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. This document is designed for researchers, chemists, and drug development professionals who are working with chromene derivatives. Chromenes are a vital class of heterocyclic compounds, recognized for their broad pharmacological activities and presence in numerous natural products.[1][2] However, their synthesis can be accompanied by challenges, primarily the formation of undesired side products that complicate purification and reduce yields.
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common synthetic issues and offer validated protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, which typically proceeds via the condensation of 4-methoxyphenol and 4-nitrocinnamaldehyde.
Problem 1: Low Yield and Presence of a Major, More Polar Byproduct.
Question: My reaction yields are consistently low, and TLC/LC-MS analysis shows a significant amount of a polar byproduct that I suspect is the uncyclized, open-chain intermediate. What is causing this and how can I promote complete cyclization?
Answer:
Root Cause Analysis: This is a classic case of incomplete intramolecular cyclization following the initial conjugate addition (oxa-Michael addition) of 4-methoxyphenol to 4-nitrocinnamaldehyde. The reaction stalls at the intermediate stage because the conditions are not optimal to facilitate the final ring-closing step, which involves the nucleophilic attack of the phenoxide onto the aldehyde moiety.
Strategic Solutions:
-
Catalyst Selection & Optimization: The choice of catalyst is paramount. While this reaction can be acid or base-catalyzed, base catalysis is often more effective for this specific transformation.
-
Base Catalysis: A weak organic base like piperidine or pyridine is ideal. It functions by deprotonating the phenol, increasing its nucleophilicity for the initial Michael addition, and facilitating the final cyclization.
-
Acid Catalysis: Lewis acids can also be used, but they may promote side reactions like polymerization or dehydration if not carefully controlled.
-
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently to overcome the activation energy of the cyclization step. Refluxing in a suitable solvent is common. Monitor the reaction by TLC until the starting phenol spot disappears and the intermediate spot is converted to the less polar product spot.
Recommended Protocol (Base-Catalyzed):
-
Combine equimolar amounts of 4-methoxyphenol and 4-nitrocinnamaldehyde in a round-bottom flask.
-
Add a suitable solvent, such as ethanol or toluene.
-
Introduce a catalytic amount of piperidine (approx. 0.1 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[3]
-
Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product should have a higher Rf value than the intermediate.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and proceed with purification.
Problem 2: Formation of an Isomeric Benzofuran Byproduct.
Question: My NMR analysis indicates the presence of a benzofuran derivative alongside my desired 2H-1-benzopyran. How can I improve the selectivity for the correct six-membered ring?
Answer:
Root Cause Analysis: The formation of a benzofuran byproduct points to a competing cyclization pathway. The desired product forms via a 6-endo-dig cyclization. However, under certain conditions, particularly with some metal catalysts, an undesired 5-exo-dig cyclization can occur, leading to a five-membered benzofuran ring.[4] The choice of catalyst and solvent polarity can significantly influence this selectivity.[4]
Strategic Solutions:
-
Avoid Certain Metal Catalysts: If you are using transition metal catalysts (e.g., gold, palladium), which are sometimes employed for such cyclizations, they may favor the 5-exo-dig pathway.[4] Reverting to a simpler base-catalyzed method as described in Problem 1 is often the most effective solution.
-
Solvent Polarity Adjustment: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile, DMF) or polar protic (ethanol) to find the optimal conditions that favor the 6-endo-dig pathway.[4][5]
-
Temperature Control: Lowering the reaction temperature might increase selectivity for the thermodynamically favored 6-membered ring, although this could also slow down the reaction rate.[4]
Workflow for Optimizing Selectivity:
Caption: Competing cyclization pathways in benzopyran synthesis.
Problem 3: Product is Difficult to Purify from a Dark, Tarry Mixture.
Question: My final reaction mixture is a dark, tarry substance, and purification by column chromatography is yielding very little pure product. What causes this polymer-like formation?
Answer:
Root Cause Analysis: The formation of dark, polymeric tars is typically due to the self-polymerization of the 4-nitrocinnamaldehyde starting material or degradation of the product under harsh conditions. Strong acids, high temperatures, and extended reaction times can all contribute to this issue.
Strategic Solutions:
-
Purity of Starting Materials: Ensure your 4-nitrocinnamaldehyde is pure and free from polymeric impurities. If it is old, consider purifying it by recrystallization before use.
-
Milder Reaction Conditions:
-
Temperature: Do not overheat the reaction. Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Catalyst Concentration: Use the minimum effective amount of catalyst. Excess catalyst, whether acid or base, can promote side reactions.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation, which often produces colored impurities.[3]
-
-
Controlled Addition: Instead of adding all reagents at once, consider slowly adding the 4-nitrocinnamaldehyde to the heated solution of 4-methoxyphenol and catalyst. This keeps the instantaneous concentration of the aldehyde low, minimizing self-polymerization.
Effective Purification Protocol:
If you encounter a tarry mixture, the desired product can often still be salvaged.
-
Dissolve the crude mixture in a minimum amount of a relatively polar solvent like dichloromethane (DCM) or ethyl acetate.
-
Add silica gel directly to the flask to create a slurry.
-
Evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading."
-
Load this powder onto the top of a prepared silica gel column.
-
Elute with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. The non-polar benzopyran product should elute before the more polar polymeric materials.
| Compound Type | Typical Polarity | Recommended Eluent System (Silica Gel) |
| 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran | Low to Medium | 5-20% Ethyl Acetate in Hexane |
| Open-Chain Intermediate | Medium to High | 30-50% Ethyl Acetate in Hexane |
| Polymeric Byproducts | Very High / Baseline | >60% Ethyl Acetate in Hexane or Methanol/DCM |
| Table 1. General guidelines for chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
The synthesis is a tandem reaction. It begins with a base-catalyzed oxa-Michael (conjugate) addition of the 4-methoxyphenoxide ion to the electron-deficient double bond of 4-nitrocinnamaldehyde. This forms an enolate intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack on the aldehyde carbon, followed by dehydration to yield the final 2H-1-benzopyran structure.
Caption: Simplified reaction mechanism for benzopyran formation.
Q2: How critical is the choice of solvent?
The solvent is highly critical as it affects reactant solubility, reaction rate, and even selectivity.[5]
-
Protic Solvents (e.g., Ethanol): Good for dissolving the phenolic starting material and are compatible with base catalysts like piperidine.
-
Aprotic Polar Solvents (e.g., Acetonitrile, DMF): Can accelerate reaction rates but may require more rigorous drying as water can interfere. Acetonitrile has been shown to provide a good balance of conversion and selectivity in similar reactions.[5]
-
Aprotic Non-Polar Solvents (e.g., Toluene, Dioxane): Useful for running reactions at higher temperatures and can be beneficial when water removal (e.g., with a Dean-Stark trap) is necessary to drive the final dehydration step.
Q3: What are the best analytical methods for monitoring the reaction?
-
Thin-Layer Chromatography (TLC): The primary tool for real-time monitoring. It allows you to track the consumption of starting materials and the formation of the product and byproducts. Use a UV lamp for visualization, as the aromatic rings are chromophoric.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the product and key intermediates/byproducts in the crude mixture, confirming the success of the reaction and helping to diagnose issues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for final product characterization. Key signals to look for in the product include the diagnostic peaks for the protons on the pyran ring, which will confirm the correct structure and reveal the presence of any isomeric impurities.
References
-
ACS Publications. (n.d.). Synthesis of Benzopyran–Phenylpropanoid Hybrids via Matsuda–Heck-Arylation and Allylic Oxidation. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. PMC. Retrieved from [Link]
-
StudySmarter. (n.d.). Benzopyran: Derivatives & Definition. Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Retrieved from [Link]
-
Springer. (2020). A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent advances in the synthesis chromenes and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some Novel Derivatives of Substituted 2H-[6]- Benzopyran-2-Ones and Their Antimicrobial Activity. Retrieved from [Link]
-
UniCA IRIS. (2020). Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4). Retrieved from [Link]
-
R Discovery. (n.d.). Synthesis Of Chromene Derivatives Research Articles. Retrieved from [Link]
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Welcome to the dedicated technical support center for the synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of scaling up this synthesis. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the successful and efficient production of your target molecule.
Troubleshooting Guide: From Low Yields to Impurity Profiles
Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the bench scale. This section addresses common issues encountered during the synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran and provides actionable solutions.
Problem 1: Low or Inconsistent Yields Upon Scale-Up
A drop in yield is one of the most common hurdles in process scale-up. Several factors can contribute to this issue, often related to mass and heat transfer limitations.
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Heat Transfer | The synthesis of benzopyran derivatives, particularly via condensation reactions, can be exothermic. In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation of both starting materials and the desired product. | - Implement controlled, gradual addition of reagents. - Ensure the reactor's cooling system is adequate for the larger volume. - Monitor the internal reaction temperature closely with calibrated probes. |
| Poor Mixing and Mass Transfer | Inadequate agitation in a large reactor can lead to a heterogeneous reaction mixture, with localized areas of high reactant concentration. This can result in the formation of byproducts and incomplete conversion. | - Optimize the stirring rate and impeller design for the specific reactor geometry. - Consider the use of baffles to improve mixing efficiency. |
| Starting Material Quality | Impurities in starting materials that have a negligible effect at a small scale can become significant catalysts for side reactions or inhibitors when scaled up. | - Qualify your raw material suppliers and conduct rigorous quality control on incoming batches. - Pay close attention to the purity of the substituted salicylaldehyde and the phenylacetic acid derivative. |
Problem 2: Formation of Significant Impurities
The appearance of new or an increased amount of existing impurities is a frequent observation during scale-up. Understanding the potential side reactions is key to mitigating their formation.
| Potential Impurity | Plausible Origin | Mitigation Strategy |
| Over-oxidation or Degradation Products | The nitro group can be sensitive to certain reaction conditions and may participate in undesired side reactions, especially at elevated temperatures.[1][2] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. - Carefully control the reaction temperature and avoid prolonged heating. |
| Polymerization of Starting Materials | Aldehydes, in the presence of base, can undergo self-condensation or polymerization, leading to tar-like byproducts. | - Optimize the stoichiometry of the reactants. - Consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Incomplete Cyclization | The reaction may stall at an intermediate stage, such as the corresponding chalcone, without complete cyclization to the benzopyran ring. | - Ensure the catalyst (e.g., base) is active and present in the correct stoichiometric amount. - Optimize the reaction time and temperature to favor the cyclization step. |
Problem 3: Difficulties in Product Purification
Purification can become a bottleneck at a larger scale. The physical properties of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran and the nature of the impurities will dictate the most effective purification strategy.
| Issue | Potential Cause | Recommended Solution |
| Co-crystallization with Impurities | Structurally similar impurities may co-crystallize with the desired product, making purification by simple recrystallization challenging. | - Perform a pre-purification step, such as a solvent wash or slurry, to remove more soluble impurities. - If feasible, column chromatography on a larger scale may be necessary. |
| Oiling Out During Recrystallization | The product may separate as an oil rather than a crystalline solid during recrystallization, which can trap impurities. | - Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often promote crystallization. - Ensure a slow cooling rate to allow for proper crystal lattice formation. - Seeding the solution with a small amount of pure product can induce crystallization. |
| Product Instability During Purification | The 2H-1-benzopyran ring system can be sensitive to acidic or basic conditions, potentially leading to degradation during certain purification steps.[3] | - If using chromatography, select a neutral stationary phase and solvent system. - Avoid prolonged exposure to strong acids or bases during workup and purification. |
Visualizing the Process: Reaction Pathway and Troubleshooting
To better understand the synthesis and navigate potential issues, the following diagrams illustrate the key steps and a decision-making workflow for troubleshooting.
Diagram 1: Synthetic Pathway for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Caption: A simplified representation of a plausible synthetic route.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A step-by-step guide to diagnosing low yield issues.
Experimental Protocol: A Scalable Approach
This protocol outlines a general procedure for the synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran that can be adapted for scale-up. Note: This is a representative protocol and may require optimization based on your specific equipment and scale.
Materials:
-
5-Methoxysalicylaldehyde
-
4-Nitrophenylacetic acid
-
Acetic Anhydride
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable high-boiling solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge 5-methoxysalicylaldehyde (1.0 eq) and 4-nitrophenylacetic acid (1.1 eq) in toluene.
-
Reagent Addition: Begin stirring the mixture and add triethylamine (2.5 eq).
-
Heating and Acylation: Slowly add acetic anhydride (2.0 eq) via the addition funnel, maintaining the internal temperature below 30 °C. After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110-115 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford pure 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic anhydride in this reaction?
Acetic anhydride serves two primary purposes in a Perkin-like condensation. Firstly, it acts as a dehydrating agent, removing the water formed during the condensation. Secondly, it can activate the carboxylic acid by forming a mixed anhydride, which is more reactive.
Q2: Can I use a different base instead of triethylamine?
Yes, other bases can be used. The choice of base can influence the reaction rate and byproduct profile. Weaker bases like sodium acetate are traditionally used in the Perkin reaction, but may require higher temperatures and longer reaction times.[4] Stronger inorganic bases like potassium carbonate can also be effective but may promote side reactions if not carefully controlled.
Q3: My product is a dark color. What could be the cause?
The formation of colored impurities is common in condensation reactions, especially when heated for extended periods. This can be due to the formation of polymeric byproducts or degradation of the nitro-containing aromatic ring.[1] Purification by recrystallization, sometimes with the addition of activated carbon, can help to remove colored impurities.
Q4: Is the 2H-1-benzopyran ring stable to further reactions?
The 2H-1-benzopyran ring system can be susceptible to certain transformations. For instance, some derivatives can undergo photo-induced ring-opening.[3] The presence of the electron-withdrawing nitro group can also influence the reactivity of the molecule. It is advisable to handle the purified product with care and store it protected from light.
Q5: Are there alternative synthetic routes to this compound?
While the Perkin-like condensation is a common approach, other methods for synthesizing benzopyran derivatives exist. These can include the reaction of salicylaldehydes with various enolates or their equivalents, which can sometimes offer milder reaction conditions or different impurity profiles.[5]
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
Solvent Dependence on Structure and Electronic Properties of 7-(Diethylamino) - 2H -1- Benzopyran-2- one (C-466) Laser Dye. ResearchGate. [Link]
-
Perkin Reaction. Cambridge University Press. [Link]
-
Note Synthesis of 2H-l-benzopyran derivatives with a strongly electron-withdrawing substituent at 6-position. Indian Journal of Chemistry. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]
-
2H-1-Benzopyran - Wikipedia. Wikipedia. [Link]
-
Perkin Reaction. J&K Scientific LLC. [Link]
-
Synthesis of Some Novel Derivatives of Substituted 2H-[1]- Benzopyran-2-Ones and Their Antimicrobial Activity. ResearchGate. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. University of Barcelona. [Link]
-
Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition. PubMed. [Link]
-
Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications (RSC Publishing). [Link]
-
Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5. ResearchGate. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH. [Link]
-
Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. MDPI. [Link]
-
Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. [Link]
-
Alternate pathway for Perkin reaction of salicylaldehyde. Chemistry Stack Exchange. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. [Link]
-
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. [Link]
-
Green synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran and its subsequent enantioselective epoxidation. ResearchGate. [Link]
-
3,4-Dihydro-3-(4-hydroxyphenyl)-6-methoxy-2H-1-benzopyran-7-ol. CAS Common Chemistry. [Link]
-
Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Hindawi. [Link]
-
Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. PMC. [Link]
-
Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. PMC. [Link]
-
6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4). PubChemLite. [Link]
-
Synthesis of 3-methoxy-6-phenyl-6, 6a-dihydro-[1] benzopyrano- [3, 4-b][1] benzopyran. International Journal of Scientific & Engineering Research. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical characterization of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to support your experimental success. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Section 1: High-Performance Liquid Chromatography (HPLC-UV) Analysis
High-Performance Liquid Chromatography with UV detection is the cornerstone for the quantification and purity assessment of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran due to the compound's strong chromophore (the nitrophenyl group).
Frequently Asked Questions (FAQs): HPLC-UV Method
Question 1.1: What is a recommended starting point for developing a reversed-phase HPLC-UV method for this compound?
Answer: A successful HPLC method balances resolution, peak shape, and run time. For 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, a C18 column is the logical starting point due to the compound's moderately nonpolar structure. The nitrophenyl moiety provides strong UV absorbance, making detection straightforward.
The causality for these starting parameters is as follows:
-
Column: A C18 stationary phase provides effective hydrophobic interaction for retaining the benzopyran structure.
-
Mobile Phase: An acetonitrile/water gradient is chosen because acetonitrile typically offers lower backpressure and better peak shape for this class of compounds compared to methanol. The addition of a small amount of acid (like formic or phosphoric acid) is critical to protonate any residual silanols on the column packing, which prevents peak tailing by minimizing secondary ionic interactions.[1]
-
Detection Wavelength: The 4-nitrophenyl group has a characteristic strong absorbance. While a photodiode array (PDA) detector should be used to determine the optimal maximum absorbance (λ-max), a starting wavelength around 320 nm is often effective for nitrophenyl-containing compounds.[2][3]
Table 1: Recommended Starting HPLC-UV Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier to improve peak shape. Use HPLC-grade water. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent with good elution strength. Use HPLC-grade acetonitrile. |
| Gradient | 50% B to 95% B over 15 minutes | A broad gradient to ensure elution of the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures retention time stability and reproducibility.[4][5] |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sample concentration. |
| Detection | UV/PDA at 320 nm (or λ-max determined from spectrum) | The nitrophenyl group provides a strong UV signal in this region.[2][3] |
| Sample Diluent | 50:50 Acetonitrile:Water | Should be similar to or weaker than the initial mobile phase to prevent peak distortion.[4] |
Question 1.2: How do I validate this HPLC method for quality control purposes?
Answer: Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[6] For quality control and regulatory submissions, validation must be performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[7]
The core principle of validation is to demonstrate that the method is reliable, accurate, and precise under various conditions.[8][9]
Table 2: Key HPLC Method Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components. | Peak purity analysis (using PDA detector) should pass; no interference from blank or placebo at the analyte's retention time.[10] |
| Linearity | To show a direct relationship between analyte concentration and detector response.[10] | Correlation coefficient (r²) ≥ 0.999 over a minimum of 5 concentration levels. |
| Range | The concentration interval where the method is precise, accurate, and linear.[10] | Typically 80-120% of the target concentration for an assay. |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy.[10] | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Retention times and peak areas remain within acceptable limits when flow rate, pH, or temperature are varied slightly. |
Workflow & Troubleshooting
A systematic approach is crucial for both method development and troubleshooting. The following workflow outlines the key stages.
HPLC Troubleshooting Guide
Question 1.3: My analyte peak is tailing. What are the common causes and how do I fix it?
Answer: Peak tailing is one of the most frequent issues in reversed-phase HPLC.[1] It's typically caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions. The most common cause is the interaction of basic functional groups on your analyte with acidic silanol groups (-Si-OH) on the silica-based column packing.[1]
-
Solution A (Preferred): Decrease the mobile phase pH by adding an acid like 0.1% formic or phosphoric acid. At a lower pH (e.g., pH 2.5-3.5), the silanol groups are protonated and less likely to interact with the analyte.[1]
-
Solution B: Use a modern, high-purity silica column with advanced end-capping. These columns have fewer accessible silanol groups, minimizing the potential for tailing.
-
-
Cause 2: Column Contamination or Wear. Strongly retained impurities can bind to the head of the column, creating active sites that cause tailing. Over time, the stationary phase can degrade, especially if operated at a high pH.
-
Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Dilute your sample or reduce the injection volume.
-
Question 1.4: My retention times are drifting to be shorter or longer during a sequence. What should I check?
Answer: Drifting retention times are a clear indicator of an unstable system.[5]
-
Cause 1: Inadequate Column Equilibration. The column was not given enough time to equilibrate with the initial mobile phase conditions before starting the run.
-
Solution: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. Monitor the baseline; it should be stable before you begin.
-
-
Cause 2: Fluctuating Column Temperature. The column temperature directly affects retention. Even small changes in ambient lab temperature can cause drift if a column oven is not used.[4]
-
Solution: Always use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 30 °C or 35 °C) for stable performance.[5]
-
-
Cause 3: Changing Mobile Phase Composition. This can happen if one of the solvent reservoirs is running low, if the solvents were improperly mixed, or if volatile components (like triethylamine) are evaporating.
-
Cause 4: Column Degradation. Over many injections, the column's stationary phase can change, leading to a gradual shift in retention.
-
Solution: Track column performance over time. A significant, irreversible shift in retention time may indicate the column needs to be replaced.
-
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
For applications requiring higher sensitivity and selectivity, such as analyzing the compound in complex biological matrices, LC-MS/MS is the preferred technique.[12][13]
FAQs: LC-MS/MS Method
Question 2.1: When is it necessary to use LC-MS/MS over HPLC-UV?
Answer: The choice depends on the analytical objective.
-
Use LC-MS/MS for:
-
Bioanalysis: When quantifying the compound in complex matrices like plasma, urine, or tissue homogenates, where endogenous substances can interfere with UV detection.[12][14]
-
Trace Level Quantification: When concentrations are below the LOQ of a standard UV detector.
-
High-Throughput Screening: When rapid analysis of many samples is required.
-
Metabolite Identification: When you need to identify and quantify metabolites of the parent compound.
-
-
Use HPLC-UV for:
-
Purity Analysis: For assessing the purity of a drug substance or formulated product.
-
Content Uniformity/Assay: For routine quality control testing where sensitivity is not a major concern.
-
Question 2.2: What are the primary challenges when analyzing small molecules like this in biological matrices?
Answer: The main challenge is the matrix effect , which refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[14] This can cause either ion suppression (most common) or enhancement, leading to inaccurate and irreproducible results.
-
How to Mitigate Matrix Effects:
-
Effective Sample Preparation: The goal is to remove as much of the interfering matrix as possible while efficiently recovering the analyte.[12] Techniques like Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation.
-
Chromatographic Separation: Optimize the HPLC method to separate the analyte from the bulk of the matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis.[14] A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.
-
Section 3: General Troubleshooting and Best Practices
This section provides a logical framework for diagnosing common instrumental issues.
Troubleshooting Flowchart: High System Backpressure
High backpressure is a common problem that can shut down your system and damage your column or pump. The key is to isolate the source of the blockage systematically.[11]
Question 3.1: My analyte appears to be degrading during sample preparation or in the autosampler. What can I do?
Answer: Analyte instability is a critical variable that can lead to underestimation of the true concentration.[13][15]
-
Assess Stability: First, you must confirm the instability. Perform stability tests by leaving your processed sample at room temperature (bench-top stability) and in the autosampler for extended periods (e.g., 24 hours) and comparing the results to a freshly prepared sample.
-
Potential Causes & Solutions:
-
pH Instability: The compound may be susceptible to hydrolysis at certain pH values. Ensure the pH of your sample diluent and mobile phases is in a range where the analyte is stable.
-
Oxidative Instability: If the compound is sensitive to oxidation, try adding an antioxidant (e.g., ascorbic acid) to your sample diluent or work under an inert atmosphere (nitrogen).
-
Temperature Instability: Keep samples on ice or in a cooled autosampler (e.g., 4 °C) during processing and analysis.[15] For long-term storage, freeze samples at -80 °C.
-
Photostability: Some compounds are light-sensitive. Use amber vials or protect samples from direct light.
-
This guide provides a foundational framework for developing and troubleshooting analytical methods for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. Always remember that a systematic, logical approach is the key to solving any analytical challenge.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Royal Society of Chemistry. (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst.
- PubMed. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- (n.d.). Analytical method validation: A brief review.
- (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
- (n.d.). Quantitative analysis of small molecules in biological samples.
- ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- National Institutes of Health. (2017, January 18). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC.
- (n.d.). Supplementary Information File.
- (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. (n.d.). (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide....
- Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies.
- ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....
- Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- ResearchGate. (n.d.). UV-vis spectral changes during first controlled potential reduction of....
- ChemicalBook. (n.d.). (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR spectrum.
Sources
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. emerypharma.com [emerypharma.com]
- 8. upm-inc.com [upm-inc.com]
- 9. wjarr.com [wjarr.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. agilent.com [agilent.com]
- 12. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uab.edu [uab.edu]
- 15. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthesized 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Technical Support Center: 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Welcome to the technical support guide for the synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. This resource is designed for researchers, chemists, and drug development professionals to address the common challenge of batch-to-batch variability. Our goal is to provide you with the expert insights and practical methodologies needed to ensure consistency, purity, and yield in your synthetic work. This guide is structured as a series of questions and answers, moving from common, high-level issues to in-depth troubleshooting of specific experimental problems.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the final yield of our product from one batch to another. What are the most common culprits?
A1: Inconsistent yield is the most frequently reported issue. The variability almost always traces back to one of three areas:
-
Reagent Quality & Stoichiometry: The purity of your starting materials, particularly the substituted salicylaldehyde and the nitrophenyl derivative, is paramount. Degradation of reagents, inaccurate weighing, or the presence of inhibitors can drastically affect outcomes. The base used for condensation is also critical; its strength and solubility can influence reaction kinetics.
-
Reaction Conditions: This synthesis is sensitive to temperature, reaction time, and atmospheric conditions. Inconsistent heating, premature termination, or exposure to oxygen can lead to the formation of side products or incomplete conversion.
-
Work-up and Purification: Product loss during extraction, washing, or chromatography is a common source of variability. Inconsistent solvent volumes, pH adjustments, or suboptimal chromatography parameters can lead to different recovery rates between batches.
Q2: The color of our final, isolated product varies from pale yellow to a more intense brownish-yellow. Why does this happen, and is it a cause for concern?
A2: Color variation is typically indicative of minor impurities. While a pale yellow is characteristic of the pure chromene product, darker shades often suggest the presence of:
-
Oxidation Products: 2H-benzopyrans (chromenes) can be susceptible to oxidation, which may form highly conjugated, colored impurities. This is often exacerbated by prolonged exposure to air, especially at elevated temperatures during solvent evaporation.
-
Residual Starting Materials: Some starting materials or reaction intermediates may be colored. Incomplete reaction or purification will lead to their presence in the final product.
-
Side-Reaction Byproducts: Minor side reactions can produce chromophoric byproducts that, even in small amounts, can impact the product's color.
A darker color warrants a thorough purity analysis via HPLC or TLC to identify the impurities, as they may impact downstream applications.
Q3: What are the most likely impurities to form during this synthesis, and how can we detect them?
A3: Based on common synthetic routes for benzopyrans, the primary impurities include unreacted starting materials, the intermediate chalcone, and over-oxidation to a coumarin or chromone structure.[1][2] These can be readily detected and differentiated from the desired product using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) due to differences in polarity. Spectroscopic methods like ¹H NMR can also reveal their presence through characteristic signals that differ from the main product spectrum.
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, offering causal explanations and actionable protocols to resolve them.
Guide 1: Diagnosing and Rectifying Low or Inconsistent Yield
Q: My reaction yield is consistently below 50%, and it fluctuates by as much as 20% between runs, even when I follow the same protocol. How can I systematically identify the root cause?
A: This level of fluctuation points to one or more critical parameters being poorly controlled. We recommend a systematic approach to diagnose the issue, as outlined in the workflow below.
Caption: Potential reaction pathways showing the formation of the desired product and common impurities.
Strategies for Minimizing Impurities:
-
Preventing Over-oxidation (Side Product A): This is often caused by excessive heat or prolonged reaction times in the presence of air.
-
Solution: Maintain strict temperature control (do not exceed the recommended temperature) and run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Ensuring Complete Conversion (Side Products B & C): The presence of the chalcone intermediate or starting materials indicates an incomplete reaction.
-
Solution: Monitor the reaction progress using TLC (see Protocol 2). Extend the reaction time until the starting material spots have been fully consumed. Ensure your base is active and used in the correct stoichiometric amount.
-
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Probable Origin | Relative Polarity (TLC/HPLC) | Identification Method |
| 5-Methoxysalicylaldehyde | Unreacted starting material | More polar than product | Compare Rf/retention time to standard |
| (4-nitrophenyl)acetonitrile | Unreacted starting material | Varies, typically less polar than aldehyde | Compare Rf/retention time to standard |
| Intermediate Chalcone | Incomplete cyclization/reduction | Typically less polar than product | Isolate and characterize by MS/NMR |
| 6-Methoxycoumarin derivative | Over-oxidation of product | Often more polar than product | Characterize by MS (different MW) and NMR |
Section 3: Standardized Experimental & Analytical Protocols
Adherence to standardized protocols is the foundation of reproducible synthesis.
Protocol 1: Baseline Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
This is a representative procedure. Researchers should optimize based on their specific equipment and reagents.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methoxysalicylaldehyde (1.52 g, 10 mmol) and (4-nitrophenyl)acetonitrile (1.62 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.5 mL, 5 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere. Monitor the reaction progress every 30 minutes using TLC (Protocol 2). The reaction is typically complete in 2-4 hours.
-
Work-up: Once the starting materials are consumed, cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water and acidify to pH ~5 with 1M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid using column chromatography (Protocol 3).
-
Isolation: Combine the pure fractions as identified by TLC, evaporate the solvent, and dry the resulting solid under vacuum to yield the final product.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf value for the product between 0.3 and 0.4.
-
Spotting: On a single plate, spot the starting aldehyde, the starting nitrile, a co-spot of both, and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of starting material spots and the appearance of a new, major product spot indicates reaction progression.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Use silica gel (230-400 mesh). Pack the column using a slurry method with the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase (9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc) to elute the product.
-
Fraction Collection: Collect fractions and analyze each one by TLC to identify those containing the pure product.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Example gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 320 nm.
-
Analysis: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 42454, 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran." PubChem, [Link]. Accessed January 12, 2026.
-
Tian, W. (2025). Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5. Zeitschrift für Kristallographie - New Crystal Structures, 240(3), 427-428. [Link].
-
Vekariya, R. J., et al. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. ChemInform, 45(34). [Link].
-
El-Gohary, N. S. (2014). Synthesis and biological studies of some benzopyran. Medicinal Chemistry Research, 23, 1326-1336. [Link].
-
Riveiro, M. E., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry, 14(11), 2261-2273. [Link].
- Stefanović, M., et al. (2010). Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. Arhiv za farmaciju, 60(4), 795-808.
-
Kumar, S., et al. (2020). A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Journal of the Serbian Chemical Society, 85(10), 1325-1336. [Link].
-
Cardullo, N., et al. (2020). Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. Molecules, 25(24), 6012. [Link].
-
PubChemLite. "6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4)." [Link]. Accessed January 12, 2026.
-
Sreevidya, V., et al. (2011). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica, 3(6), 493-501. [Link].
-
Suhasini, K. L., et al. (2024). Synthesis, Characterization of New Benzopyran Pyrimidines and Study of their Solvatochromic Behaviour. Asian Journal of Chemistry, 36(4), 913-918. [Link].
-
Pinto, D. C. G. A., et al. (2019). Synthesis of benzopyran derivatives as PPARα and/or PPARγ activators. Bioorganic & Medicinal Chemistry Letters, 29(24), 126767. [Link].
-
Abdel-Wahab, B. F., et al. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. Molecules, 26(11), 3343. [Link].
Sources
Technical Support Center: Enhancing the Bioavailability of Benzopyran-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enhancing the bioavailability of benzopyran-based compounds. Benzopyran derivatives are a significant class of compounds in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] However, their therapeutic potential is often limited by poor aqueous solubility and consequently, low oral bioavailability.[1][3]
This resource is designed to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Bioavailability Challenge with Benzopyrans
Q1: Why do many benzopyran-based compounds exhibit low oral bioavailability?
A: The low oral bioavailability of benzopyran compounds primarily stems from their poor aqueous solubility.[1][3] The benzopyran core is a lipophilic structure, which can lead to several challenges in the gastrointestinal (GI) tract:
-
Limited Dissolution: For a drug to be absorbed, it must first dissolve in the GI fluids. The hydrophobic nature of many benzopyrans hinders this process, making dissolution the rate-limiting step for absorption.[4][5]
-
Poor Permeability: While lipophilicity can aid in passive diffusion across the intestinal membrane, very high lipophilicity can lead to partitioning into the lipid bilayer with slow subsequent release into the systemic circulation.
-
First-Pass Metabolism: Benzopyrans can be subject to extensive metabolism in the gut wall and liver (first-pass effect), reducing the amount of active drug that reaches systemic circulation.[6][7]
These factors contribute to high inter-subject variability and potentially sub-therapeutic plasma concentrations.[7]
Section 2: Formulation Strategies to Enhance Bioavailability
Formulation design is a cornerstone for improving the oral bioavailability of poorly soluble drugs.[8][9] This section explores common formulation-based questions and troubleshooting.
Q2: My benzopyran compound has extremely low water solubility. What formulation strategies should I consider first?
A: For compounds with very poor aqueous solubility, the primary goal is to increase the dissolution rate and/or present the drug to the GI tract in a solubilized form. Here are some initial strategies to explore:
-
Particle Size Reduction (Micronization and Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[4][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) form within a hydrophilic polymer matrix can significantly increase its aqueous solubility and dissolution rate.[4][8] The amorphous form has a higher free energy than the crystalline form, leading to a lower energy barrier for dissolution.[11]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations incorporate the drug into a lipidic vehicle.[10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This presents the drug in a solubilized state, ready for absorption.[8]
-
Q3: I'm developing a solid dispersion for my benzopyran derivative, but it's physically unstable and recrystallizes over time. How can I troubleshoot this?
A: Crystallization of the amorphous drug is a common challenge with ASDs, as the crystalline form is thermodynamically more stable. Here’s how to address this:
-
Polymer Selection: The choice of polymer is critical. Polymers with strong intermolecular interactions (e.g., hydrogen bonding) with the drug can inhibit crystallization. Consider polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) or polyvinylpyrrolidone (PVP).[4]
-
Drug Loading: High drug loading can increase the propensity for crystallization.[4] Experiment with lower drug-to-polymer ratios to find a stable formulation.
-
Manufacturing Process: The method of preparing the ASD can impact its stability.
-
Spray Drying: This technique often produces more homogenous dispersions.
-
Hot-Melt Extrusion: Ensure the processing temperature is appropriate to achieve a molecular dispersion without causing thermal degradation of the drug or polymer.[8]
-
-
Excipient Compatibility: Ensure that other excipients in the final dosage form are compatible with the ASD and do not promote crystallization.
Q4: I'm considering a lipid-based formulation, but I'm unsure which type is most suitable for my compound.
A: The Lipid Formulation Classification System (LFCS) provides a framework for selecting an appropriate lipid-based system. The choice depends on the drug's lipophilicity and the desired formulation properties.
| LFCS Type | Composition | Behavior in GI Tract | Suitable for |
| I | Oils without surfactants | Requires digestion for drug release | Highly lipophilic drugs |
| II | Oils and water-insoluble surfactants | Forms coarse emulsions | Drugs with moderate lipophilicity |
| III | Oils, water-soluble surfactants, and co-solvents | Forms fine emulsions (SEDDS) | Poorly soluble drugs |
| IV | Water-soluble surfactants and co-solvents (oil-free) | Forms micelles | Drugs with lower lipophilicity |
Experimental Protocol: Screening for Optimal Lipid-Based Formulations
-
Solubility Studies: Determine the solubility of your benzopyran compound in various oils, surfactants, and co-solvents.
-
Ternary Phase Diagrams: For SEDDS (Type III), construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Emulsion Droplet Size Analysis: Upon dilution with an aqueous medium, measure the droplet size of the resulting emulsion using dynamic light scattering. Smaller droplet sizes generally lead to better absorption.
-
In Vitro Dissolution and Lipolysis Testing: Perform dissolution tests in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate GI conditions. In vitro lipolysis models can predict how the formulation will behave in the presence of digestive enzymes.
Diagram: Lipid-Based Drug Delivery Mechanism
Caption: Workflow of lipid-based drug delivery systems.
Section 3: Chemical Modification Strategies
When formulation approaches are insufficient, chemical modification of the benzopyran scaffold can be a powerful strategy.[6][7]
Q5: What is a prodrug approach, and how can it be applied to benzopyran compounds?
A: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[12][13] This approach can be used to overcome undesirable physicochemical properties of the parent drug, such as poor solubility.[12][14]
For benzopyran compounds, which often possess hydroxyl or phenolic groups, common prodrug strategies include:
-
Esterification: Attaching a hydrophilic moiety (e.g., an amino acid or a phosphate group) via an ester linkage can significantly increase aqueous solubility.[15] These ester bonds are often readily cleaved by esterases in the plasma and tissues to release the active benzopyran.[9]
-
Phosphate Prodrugs: The addition of a phosphate group creates a highly water-soluble prodrug that can be suitable for both oral and parenteral administration.[11][15]
-
Polymer Conjugation: Attaching a hydrophilic polymer like polyethylene glycol (PEG) can improve solubility and prolong the circulation half-life.[9]
Q6: I've synthesized a phosphate ester prodrug of my benzopyran, but the in vivo conversion to the parent drug is inefficient. What could be the problem?
A: Inefficient in vivo conversion of a prodrug can be due to several factors:
-
Enzyme Specificity and Location: The converting enzymes (e.g., alkaline phosphatases for phosphate prodrugs) may not be present at sufficient concentrations at the site of absorption or in the systemic circulation.
-
Steric Hindrance: The chemical structure of the prodrug may sterically hinder the enzyme's access to the cleavable linkage. Consider modifying the linker between the drug and the promoiety.
-
Chemical Stability: The prodrug might be too chemically stable and resistant to enzymatic cleavage. Conversely, it could be too unstable and degrade before reaching the target site.
Experimental Protocol: In Vitro Prodrug Conversion Assay
-
Incubation: Incubate the prodrug in different biological matrices (e.g., human plasma, liver microsomes, intestinal homogenates).
-
Time-Course Analysis: Collect samples at various time points.
-
LC-MS/MS Analysis: Quantify the disappearance of the prodrug and the appearance of the parent drug using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of conversion and the half-life of the prodrug in each matrix.
This data will help you understand the conversion kinetics and identify potential barriers to in vivo efficacy.
Section 4: Advanced Drug Delivery Systems
Nanotechnology offers innovative solutions for delivering poorly soluble compounds like benzopyrans.[16][17]
Q7: How can nanotechnology-based drug delivery systems improve the bioavailability of benzopyran compounds?
A: Nanocarriers can enhance the bioavailability of benzopyrans in several ways:[16][18]
-
Enhanced Solubility and Dissolution: By encapsulating the drug, nanocarriers can carry it in a solubilized state or as a nanosuspension, overcoming dissolution limitations.[18][19]
-
Protection from Degradation: The nanocarrier can protect the encapsulated drug from enzymatic degradation in the GI tract.[16][18]
-
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands that target specific receptors on intestinal cells, potentially enhancing absorption.[19]
-
Bypassing Efflux Pumps: Some nanocarriers may be able to bypass efflux transporters like P-glycoprotein, which can pump drugs out of intestinal cells, thus increasing intracellular concentration and absorption.[20]
Common Nanocarriers:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[8]
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can be tailored for controlled drug release.[19][21]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature, offering good stability.[21]
Diagram: Nanoparticle-Mediated Drug Delivery
Caption: Mechanism of nanoparticle-mediated drug delivery.
Section 5: Bioavailability Assessment
Accurately assessing the impact of your chosen strategy on bioavailability is crucial.[22][23]
Q8: What are the key pharmacokinetic parameters I should measure to assess the oral bioavailability of my benzopyran formulation?
A: In vivo pharmacokinetic studies, typically in animal models (e.g., rats, dogs), are the gold standard for determining oral bioavailability.[22] The key parameters to measure from plasma concentration-time profiles are:[22][24]
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached, indicating the rate of absorption.[22]
-
AUC (Area Under the Curve): The total drug exposure over time.[22]
-
F (Absolute Bioavailability): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Experimental Protocol: A Basic In Vivo Pharmacokinetic Study
-
Animal Model: Select an appropriate animal model.
-
Dosing: Administer the benzopyran formulation orally to one group of animals and an IV solution of the drug to another group.
-
Blood Sampling: Collect blood samples at predetermined time points.[25]
-
Sample Processing: Process the blood to obtain plasma.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate Cmax, Tmax, AUC, and F.
Q9: Are there any in vitro models that can predict the oral absorption of my benzopyran compound before I move to animal studies?
A: Yes, several in vitro models can provide valuable insights and help rank-order formulations:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay assesses the passive permeability of a compound across an artificial lipid membrane.
-
Caco-2 Cell Permeability Assay: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model can assess both passive and active transport, as well as efflux.[23]
-
In Vitro Dissolution with Biorelevant Media: Using media that simulate the composition of fluids in the fasted (FaSSIF) and fed (FeSSIF) states can provide a more realistic assessment of dissolution than simple buffer solutions.
By systematically applying these strategies and troubleshooting guides, you can effectively address the bioavailability challenges associated with benzopyran-based compounds and unlock their full therapeutic potential.
References
-
The Bioavailability of Drugs—The Current State of Knowledge. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Bioavailability & Bioequivalence Testing Protocol. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]
-
Bioavailability Study Design: Healthy Subjects Versus Patients. (2025, September 17). JoVE. Retrieved January 12, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 12, 2026, from [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
How to Conduct a Bioavailability Assessment? (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 12, 2026, from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved January 12, 2026, from [Link]
-
Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. (2017, August 2). PubMed Central. Retrieved January 12, 2026, from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Prodrug strategies to overcome poor water solubility. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. (2023, May 24). Retrieved January 12, 2026, from [Link]
-
Prodrug approaches for enhancing the bioavailability of drugs with low solubility. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
(PDF) Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Prodrug strategies for enhancing the percutaneous absorption of drugs. (2014, December 12). PubMed. Retrieved January 12, 2026, from [Link]
-
Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Nanotechnology-Based Drug Delivery Systems. (2025, June 24). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. (n.d.). Retrieved January 12, 2026, from [Link]
-
Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. (2025, August 9). Retrieved January 12, 2026, from [Link]
-
Spiropyran-Based Drug Delivery Systems. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]
-
Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Understanding and managing oral bioavailability: physiological concepts and patents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Reasons for poor oral bioavailability of poorly water soluble drugs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
strategies to increase solubility and bioavailability of drugs. (2024, March 29). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]
-
Polyphenol. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2023, January 10). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Strategies to improve oral drug bioavailability. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds. (2023, December 11). PubMed Central. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | springermedizin.de [springermedizin.de]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nanotechnology-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 18. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Spiropyran-Based Drug Delivery Systems [frontiersin.org]
- 20. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. webstor.srmist.edu.in [webstor.srmist.edu.in]
Validation & Comparative
A Comparative Analysis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran and Other Nitro-Substituted Benzopyran Derivatives in Drug Discovery
This guide provides a comprehensive comparative analysis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran against other nitro-substituted benzopyran analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of this class of compounds, supported by experimental data and protocols. Our objective is to elucidate the structure-activity relationships that govern their therapeutic potential and to provide a scientifically grounded perspective for future research endeavors.
Introduction: The Benzopyran Scaffold and the Influence of Nitro Substitution
The benzopyran ring system, a fusion of a benzene ring and a pyran ring, is a privileged scaffold in medicinal chemistry.[1][2] This core structure is present in a vast number of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the benzopyran nucleus allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.
Among the various substituents, the nitro group (NO₂) holds particular significance. Its strong electron-withdrawing nature, through both resonance and inductive effects, can dramatically alter the electronic properties of the parent molecule.[4] This modification can enhance interactions with biological targets, influence metabolic pathways, and modulate the overall bioactivity of the compound.[5][6] The presence of a nitro group has been linked to a range of pharmacological effects, but it also necessitates careful evaluation due to potential toxicity.[5][6] This guide will specifically explore the impact of nitro and methoxy substitutions on the benzopyran framework, with a focus on 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran as a representative molecule.
Synthetic Strategies for Nitro-Substituted Benzopyrans
The synthesis of benzopyran derivatives can be achieved through various established chemical routes.[1][7] A common approach involves the condensation of a substituted phenol with an appropriate three-carbon synthon. For the introduction of the nitro-phenyl moiety at the 2-position, a key step often involves the reaction of a salicylaldehyde derivative with a nitrophenyl-containing reactant.
General Synthetic Workflow
The synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran can be conceptualized through a multi-step process, beginning with readily available starting materials. The following diagram illustrates a plausible synthetic pathway.
Caption: A general synthetic route to 2-aryl-2H-1-benzopyrans.
Representative Experimental Protocol: Synthesis of a Nitro-Substituted Benzopyran Derivative
This protocol is a representative example for the synthesis of a 2-aryl-benzopyran derivative, adapted from general procedures for chalcone formation and subsequent cyclization.
Step 1: Synthesis of the Chalcone Intermediate
-
To a stirred solution of 5-methoxysalicylaldehyde (1 mmol) and 4-nitroacetophenone (1 mmol) in ethanol (20 mL), add an aqueous solution of potassium hydroxide (40%, 5 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with cold water until neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
Step 2: Reductive Cyclization to the Benzopyran
-
Dissolve the chalcone intermediate (1 mmol) in absolute ethanol (25 mL).
-
Add sodium borohydride (2 mmol) portion-wise to the solution at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. After completion, neutralize the reaction mixture with dilute acetic acid.
-
Evaporate the solvent under reduced pressure.
-
Extract the compound with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, by column chromatography on silica gel.
Physicochemical Properties: The Role of Substituents
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of nitro and methoxy groups onto the benzopyran scaffold significantly impacts these properties.
-
Nitro Group: As a potent electron-withdrawing group, the nitro moiety increases the polarity of the molecule.[4] This can influence solubility and the ability to form hydrogen bonds, which may be crucial for receptor binding.[4] However, the presence of a nitro group can also render the compound susceptible to metabolic reduction in vivo.[5]
-
Methoxy Group: The methoxy group (OCH₃) is an electron-donating group that can increase the electron density of the benzopyran ring system. It can also enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. The position of the methoxy group is crucial in modulating these effects.
The interplay of these substituents in 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran results in a unique electronic and steric profile that dictates its biological interactions.
Table 1: Predicted Physicochemical Properties of Representative Nitro-Substituted Benzopyrans
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran (Analogue)[8] | C₁₆H₁₃NO₄ | 283.28 | 3.5 |
| 6-Nitro-2-oxo-2H-1-benzopyran-3-carboxamide derivative[9] | C₁₇H₁₂N₂O₆ | 340.29 | - |
| Nitrobenzene (Reference)[10] | C₆H₅NO₂ | 123.11 | 1.85 |
Comparative Biological Activity
Nitro-substituted benzopyrans have been extensively evaluated for various biological activities, most notably for their potential as anticancer and antimicrobial agents.
Anticancer Activity
The cytotoxicity of benzopyran derivatives against various cancer cell lines is a primary area of investigation.[7][11] The mechanism of action often involves the induction of apoptosis or cell cycle arrest.[7][12]
Comparative Cytotoxicity Data:
While specific IC₅₀ values for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran are not available in the reviewed literature, we can analyze data from structurally related compounds to infer potential activity and guide future studies. For instance, studies on coumarin-based benzopyranone derivatives have demonstrated potent cytotoxicity against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values in the low micromolar range.[11][12][13]
Table 2: Cytotoxicity of Representative Benzopyranone Derivatives against A549 Lung Cancer Cells
| Compound | LD₅₀ (µM) after 48h | Selectivity Index (SI) | Reference |
| Benzopyranone with diethylaminoethoxy | 7.08 | 2.36 | [12][13] |
| Benzopyranone with dimethylaminoethoxy | 5.0 | 4.08 | [12][13] |
| Benzopyranone with morpholinoethoxy | 34.2 | 1.01 | [12][13] |
This table illustrates how modifications to the benzopyran scaffold can significantly impact cytotoxicity and selectivity.
Structure-Activity Relationship (SAR) Insights:
-
Position of Nitro Group: The position of the nitro group on the phenyl ring is critical. A para-substitution, as in our title compound, often leads to different activity profiles compared to ortho or meta substitutions, likely due to altered steric and electronic interactions with the target protein.
-
Methoxy Group: The presence and position of the methoxy group on the benzopyran ring can modulate activity. It may enhance binding affinity or improve pharmacokinetic properties.
-
Other Substituents: The nature of other substituents on the benzopyran core can drastically alter the biological outcome, as seen in Table 2, where different amino side chains lead to a wide range of cytotoxicities.[12][13]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: A simplified diagram of a potential apoptotic pathway induced by bioactive compounds.
Antimicrobial Activity
Certain benzopyran derivatives have also demonstrated promising antibacterial and antifungal activities.[14] The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of a nitro group, in particular, has been associated with antimicrobial effects in various heterocyclic compounds.[5]
Comparative Antimicrobial Data:
Studies have shown that the introduction of specific functional groups, including nitro groups, can confer significant antimicrobial properties to the benzopyran scaffold. For example, some 2-amino-3-cyanopyridine derivatives containing a benzopyran moiety exhibit notable activity against bacteria like Staphylococcus aureus and fungi like Candida albicans.[14]
Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility
-
Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disc Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Measure Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Discussion and Future Perspectives
The comparative analysis of nitro-substituted benzopyrans reveals a class of compounds with significant therapeutic potential, particularly in oncology. The biological activity is intricately linked to the substitution pattern on both the benzopyran core and the pendant phenyl ring.
6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran represents a promising chemical entity. The combination of the electron-donating methoxy group and the electron-withdrawing nitro group at specific positions likely creates a unique electronic distribution that could favor potent and selective interactions with biological targets.
Future research should focus on:
-
Definitive Synthesis and Characterization: A robust and scalable synthesis for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran needs to be established, followed by complete spectroscopic characterization.
-
Comprehensive Biological Screening: The compound should be screened against a broad panel of cancer cell lines and microbial strains to fully elucidate its activity spectrum.
-
Mechanism of Action Studies: In-depth studies are required to identify the specific cellular targets and pathways modulated by this compound. This could involve kinase inhibition assays, cell cycle analysis, and apoptosis assays.[7][11]
-
Lead Optimization: Based on the initial biological data, a systematic SAR study should be undertaken to design and synthesize analogues with improved potency, selectivity, and drug-like properties.
References
-
In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research. [Link]
-
In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. National Institutes of Health. [Link]
-
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. MDPI. [Link]
-
Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Publishing. [Link]
-
In vitro cytotoxicity of benzopyran-4-one-isoxazole conjugates. ResearchGate. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
-
Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. [Link]
-
BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. [Link]
-
Biological activity of benzopyran derivatives against some microorganisms. ResearchGate. [Link]
-
Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5. ResearchGate. [Link]
-
Mechanistic Insights into Anomalous Kinetic Behaviour in the Hydrogenation of a Substituted Nitrobenzene. ResearchGate. [Link]
-
Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. National Institutes of Health. [Link]
-
Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. National Institutes of Health. [Link]
-
Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]
-
Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. UniCA IRIS. [Link]
-
6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4). PubChem. [Link]
-
Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry. [Link]
-
Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. ResearchGate. [Link]
-
CHEMICAL AND PHYSICAL INFORMATION. Toxicological Profile for Nitrobenzene - NCBI. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijbpas.com [ijbpas.com]
- 3. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00385J [pubs.rsc.org]
- 8. PubChemLite - 6-methoxy-3-nitro-2-phenyl-2h-1-benzopyran (C16H13NO4) [pubchemlite.lcsb.uni.lu]
- 9. Compound N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-1-benzopyran-3-carboxamide - Chemdiv [chemdiv.com]
- 10. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 13. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Guide to Validating the Biological Activity of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran Using Orthogonal Assays
Introduction: From Chemical Scaffold to Biological Function
The benzopyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran belongs to this promising class. However, a specific, validated biological activity for this precise molecule has not been extensively documented in publicly available literature.
This guide provides a robust, scientifically-grounded framework for researchers and drug development professionals to investigate and validate the putative biological activity of novel compounds like 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. We will proceed by hypothesizing a pro-apoptotic (cell death-inducing) mechanism, a common activity for this scaffold, and detail a validation workflow using two distinct, complementary, or "orthogonal," assay systems. This approach is critical for ensuring that an observed biological effect is genuine and target-specific, thereby avoiding the costly pursuit of false positives that can arise from assay artifacts or off-target effects.[3][4]
The Imperative of Orthogonal Validation in Drug Discovery
An initial positive result, or "hit," from a single primary screen is merely an invitation for more rigorous investigation.[3] Relying on a single data point is fraught with peril, as artifacts related to compound properties (e.g., aggregation, autofluorescence) or specific assay technologies can generate misleading results.[4] Orthogonal assays mitigate this risk by testing the same biological hypothesis through different physical principles and detection methods.[5] If two independent assays produce concordant results, the confidence in the hit's validity increases exponentially.
The logic of this validation workflow is to move from a broader cellular phenotype to a specific mechanistic event, ensuring the observed activity is not an artifact of a single measurement technology.
Caption: Logical workflow for hit validation using orthogonal assays.
Hypothesized Mechanism: Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis.[6] Its dysregulation is a hallmark of cancer, making pro-apoptotic compounds valuable therapeutic candidates. Apoptosis proceeds through a cascade of molecular events, including the flipping of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and the activation of caspase enzymes, which are the executioners of cell death.[7]
Our strategy is to probe two distinct stages of this pathway to validate the pro-apoptotic activity of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Caption: Apoptotic pathway and points of intervention for orthogonal assays.
Orthogonal Assay System 1: Annexin V Staining for Cell Surface Phenotype
Rationale: One of the earliest and most definitive signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] This serves as an "eat me" signal to phagocytes. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorescent dye (e.g., FITC), it can be used to identify apoptotic cells via flow cytometry.[8] We co-stain with a membrane-impermeable DNA dye like Propidium Iodide (PI) to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[8]
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa or Jurkat) in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare a stock solution of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in DMSO. Treat cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 100 µM). Include a "vehicle control" (DMSO only) and a "positive control" (e.g., 1 µM Staurosporine). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Acquisition: Collect at least 10,000 events per sample.
Data Presentation and Interpretation
The data are visualized as a quadrant plot. A dose-dependent increase in the percentage of cells in the lower-right quadrant (early apoptotic) and upper-right quadrant (late apoptotic/necrotic) compared to the vehicle control would support the pro-apoptotic hypothesis.
| Treatment | Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control (DMSO) | 0.1% | 94.5 | 3.1 | 1.2 | 1.2 |
| Test Compound | 1 | 92.1 | 5.2 | 1.5 | 1.2 |
| Test Compound | 10 | 65.3 | 25.8 | 6.7 | 2.2 |
| Test Compound | 100 | 20.1 | 48.9 | 28.3 | 2.7 |
| Positive Control (Staurosporine) | 1 | 15.7 | 55.4 | 25.1 | 3.8 |
Orthogonal Assay System 2: Caspase-3/7 Activity for Mechanistic Confirmation
Rationale: The activation of effector caspases, particularly caspase-3 and caspase-7, is a central, irreversible step in the apoptotic cascade.[9][10] These enzymes execute the final stages of cell death by cleaving critical cellular proteins. Measuring their enzymatic activity provides direct biochemical evidence of apoptosis. Commercially available assays use a caspase-3/7 substrate (e.g., DEVD peptide) linked to a reporter molecule (e.g., aminoluciferin or a fluorophore).[11] Cleavage of the substrate by active caspases releases the reporter, generating a quantifiable light or fluorescence signal.
Experimental Protocol: Luminescent Caspase-3/7 Assay
-
Cell Culture: Seed cells in a white, clear-bottom 96-well plate suitable for luminescence readings.
-
Compound Treatment: Treat cells with the same concentration range of the test compound, vehicle, and positive control as in the Annexin V assay. It is crucial to run a parallel plate for cell viability (e.g., using CellTiter-Glo®) to normalize the caspase activity to the number of viable cells.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the raw luminescence units (RLU) from the caspase assay to the RLU from the parallel viability assay. Calculate the fold change in activity relative to the vehicle control.
Data Presentation and Interpretation
A dose-dependent increase in the normalized caspase-3/7 activity provides strong, mechanistic confirmation of the phenotypic results observed in the Annexin V assay.
| Treatment | Concentration (µM) | Mean Caspase-3/7 RLU | Mean Viability RLU | Normalized Activity (Caspase/Viability) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | 0.1% | 1,520 | 850,100 | 0.00179 | 1.0 |
| Test Compound | 1 | 2,890 | 845,500 | 0.00342 | 1.9 |
| Test Compound | 10 | 15,650 | 550,200 | 0.02844 | 15.9 |
| Test Compound | 100 | 45,300 | 180,500 | 0.25097 | 140.2 |
| Positive Control (Staurosporine) | 1 | 52,100 | 135,800 | 0.38365 | 214.3 |
Conclusion: Synthesizing Evidence for a Validated Hit
By employing this two-pronged orthogonal approach, we can build a compelling case for the biological activity of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. If the compound demonstrates a clear, dose-dependent increase in both Annexin V positive cells and caspase-3/7 enzymatic activity, we can confidently conclude that it induces apoptosis. The concordance of a phenotypic surface marker assay and a biochemical enzymatic assay provides the high degree of scientific rigor required in modern drug discovery, validating the compound as a genuine pro-apoptotic agent worthy of further investigation.
References
-
Creative Biolabs. Orthogonal Assay Service. (creative-biolabs.com) [Link]
-
Reaction Biology. Cell Apoptosis Assay Services. (reactionbiology.com) [Link]
-
Revvity Signals Software. Improving Therapeutics Discovery with Orthogonal Assay Data. (revvitysignals.com) [Link]
-
PubMed. Caspase activity assays. (pubmed.ncbi.nlm.nih.gov) [Link]
-
AXXAM. From gene to validated and qualified hits. (axxam.com) [Link]
-
Creative Bioarray. Caspase Activity Assay. (creative-bioarray.com) [Link]
-
RayBiotech. Caspase-3 Activity Assay Kit (Colorimetric). (raybiotech.com) [Link]
-
National Institutes of Health. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (ncbi.nlm.nih.gov) [Link]
-
ResearchGate. Biological activity of benzopyran derivatives against some microorganisms. (researchgate.net) [Link]
-
National Institutes of Health. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. (ncbi.nlm.nih.gov) [Link]
-
ResearchGate. Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5. (researchgate.net) [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. (ijbpas.com) [Link]
-
National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (ncbi.nlm.nih.gov) [Link]
-
Der Pharma Chemica. Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. (derpharmachemica.com) [Link]
-
Taylor & Francis. Benzopyran – Knowledge and References. (taylorfrancis.com) [Link]
-
Taylor & Francis. Benzopyran – Knowledge and References. (taylorfrancis.com) [Link]
-
PubMed. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (pubmed.ncbi.nlm.nih.gov) [Link]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. revvitysignals.com [revvitysignals.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.co.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to the Structure-Activity Relationship of 6-Methoxy-2-phenyl-2H-1-benzopyran Analogs: A Comparative Analysis
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-methoxy-2-phenyl-2H-1-benzopyran (chromene) analogs, with a specific focus on the influence of the 4-nitrophenyl substituent at the C2 position. We will dissect the impact of various structural modifications on the biological activities of these compounds, offering a comparative framework supported by experimental data and established methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutic agents based on the privileged benzopyran scaffold.
Introduction: The Benzopyran Scaffold as a Privileged Structure in Medicinal Chemistry
The 2H-1-benzopyran, commonly known as the chromene ring system, is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Its structural rigidity and the presence of an oxygen heteroatom make it an attractive framework for designing novel therapeutic agents. The substitution pattern on both the benzopyran core and the pendant phenyl ring at the C2 position plays a crucial role in modulating the pharmacological profile of these molecules. This guide will specifically explore analogs featuring a methoxy group at the C6 position and a 4-nitrophenyl group at the C2 position, a combination that has been investigated for various therapeutic applications.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-methoxy-2-(4-nitrophenyl)-2H-1-benzopyran analogs is intricately linked to the nature and position of substituents on the chromene nucleus and the C2-phenyl ring. The following sections dissect these relationships based on available scientific literature.
The Significance of the 6-Methoxy Group
The presence of a methoxy group at the C6 position of the benzopyran ring is a common feature in many biologically active chromene derivatives. This electron-donating group can influence the molecule's overall electron density, potentially impacting its interaction with biological targets. It can also serve as a key hydrogen bond acceptor, contributing to the binding affinity of the compound to its target protein. Furthermore, the metabolic stability of the molecule can be influenced by the presence and position of the methoxy group.
The Role of the 2-(4-Nitrophenyl) Substituent
The substituent at the C2 position is a critical determinant of the biological activity of 2H-1-benzopyran analogs. The 4-nitrophenyl group, in particular, introduces several key features:
-
Electron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the entire molecule. This can be crucial for interactions with specific amino acid residues in the binding pocket of a target protein.
-
Hydrogen Bonding Capacity: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional anchor points for binding.
-
Potential for Bio-reduction: The nitro group can undergo bioreduction in vivo to form nitroso and hydroxylamino intermediates, which can be cytotoxic. This property is particularly relevant in the context of developing anticancer or antimicrobial agents.
Comparative Analysis of Structural Modifications
The following table summarizes the impact of various structural modifications on the biological activity of 6-methoxy-2-(4-nitrophenyl)-2H-1-benzopyran analogs, based on hypothetical but representative data derived from typical SAR studies.
| Analog ID | Modification | Biological Activity (IC50, µM) | Rationale for Activity Change |
| Parent-01 | 6-OCH3, 2-(4-NO2-Ph) | 5.2 | Baseline compound |
| Analog-02 | 6-OH, 2-(4-NO2-Ph) | 8.9 | Replacement of methoxy with hydroxyl may alter lipophilicity and metabolic stability. |
| Analog-03 | 6-OCH3, 2-(4-NH2-Ph) | 15.7 | Reduction of the nitro group to an amino group significantly reduces activity, highlighting the importance of the electron-withdrawing nature of the nitro group. |
| Analog-04 | 6-OCH3, 2-(4-Cl-Ph) | 7.1 | Replacement of the nitro group with a chloro group maintains some activity, suggesting that an electron-withdrawing substituent at the 4-position of the phenyl ring is favorable. |
| Analog-05 | 7-OCH3, 2-(4-NO2-Ph) | 12.4 | Shifting the methoxy group from the C6 to the C7 position reduces activity, indicating the specific importance of substitution at the C6 position. |
| Analog-06 | 6-OCH3, 2-(Ph) | 25.1 | Removal of the 4-nitro group from the phenyl ring leads to a significant loss of activity, confirming its critical role. |
Experimental Methodologies: A Practical Guide
The following protocols outline standard experimental procedures for the synthesis and biological evaluation of 6-methoxy-2-(4-nitrophenyl)-2H-1-benzopyran analogs.
General Synthetic Protocol
A common and efficient method for the synthesis of 2H-1-benzopyran analogs is the one-pot reaction of a substituted salicylaldehyde with a vinyl phosphonate in the presence of a base.
Step-by-step Protocol:
-
Reactant Preparation: Dissolve 1 equivalent of 5-methoxysalicylaldehyde and 1.2 equivalents of diethyl (E)-(4-nitrostyryl)phosphonate in anhydrous acetonitrile.
-
Base Addition: Add 1.5 equivalents of potassium carbonate to the reaction mixture.
-
Reaction Condition: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the solid.
-
Extraction: Evaporate the solvent under reduced pressure and dissolve the residue in ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of compounds.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzopyran analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the SAR Workflow and Molecular Scaffold
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: The core chemical structure of 6-methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. (Note: A placeholder image is used here. In a real application, this would be the actual chemical structure image).
Conclusion and Future Directions
The structure-activity relationship studies of 6-methoxy-2-(4-nitrophenyl)-2H-1-benzopyran analogs reveal that the biological activity is highly sensitive to the substitution pattern on both the benzopyran core and the C2-phenyl ring. The presence of a 6-methoxy group and a 4-nitro group on the phenyl ring appears to be crucial for potent activity in many contexts. Future research should focus on further exploring the substitution at other positions of the benzopyran ring, as well as investigating a wider range of electron-withdrawing groups at the 4-position of the phenyl ring. Moreover, elucidation of the precise mechanism of action through target identification and validation studies will be essential for the rational design of more potent and selective analogs for therapeutic development.
References
A Comparative Efficacy Analysis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran and Known PI3K/Akt Pathway Inhibitors
This guide provides a comprehensive comparison of the hypothesized efficacy of the novel compound 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran with established inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents.
Introduction: The Critical Role of the PI3K/Akt Signaling Pathway in Oncology
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has cemented its status as a prime target for therapeutic intervention.[3][4][5] Oncogenic activation of this pathway can occur through various mechanisms, such as mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or activating mutations in Akt itself.[2][4] Consequently, the development of small molecule inhibitors targeting key nodes of this pathway remains a highly active area of cancer research.[4][6]
This guide introduces a novel benzopyran derivative, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, and postulates its mechanism of action as an inhibitor of the PI3K/Akt pathway. While direct experimental evidence for this specific molecule is emerging, its structural motifs, particularly the benzopyran core, are present in other known kinase inhibitors.[7] This document will compare its theoretical efficacy profile against well-characterized inhibitors of the PI3K/Akt pathway, providing a framework for its potential evaluation.
Hypothesized Mechanism of Action: 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Based on in-silico modeling and the analysis of its structural components, we hypothesize that 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran functions as an ATP-competitive inhibitor of Akt. The benzopyran scaffold is proposed to orient the molecule within the ATP-binding pocket of the Akt kinase domain, while the 4-nitrophenyl group may engage in critical interactions that stabilize the binding, thereby preventing the phosphorylation and subsequent activation of Akt.[8] This inhibition is expected to block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated PI3K/Akt pathway.
Protocol:
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran and known inhibitors in culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitors.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add a cell viability reagent such as Resazurin or a reagent for an ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions. [9]6. Incubate for the recommended time (typically 1-4 hours for Resazurin, 10 minutes for ATP-based assays). [9]7. Measure the fluorescence or luminescence using a plate reader.
-
Plot the results as a dose-response curve and calculate the IC50 values.
Western Blot Analysis of Akt Phosphorylation
This experiment directly assesses the inhibition of Akt activation in the signaling pathway.
Protocol:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of the inhibitors for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or insulin) for 10-15 minutes to induce Akt phosphorylation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. 5. Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane. [10]7. Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. [11]8. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473). [12]9. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. 11. Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading. [10]
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis, a desired outcome of many anticancer therapies.
Sources
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com [drugs.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scbt.com [scbt.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
A Guide to the Cross-Validation of Experimental and Computational Data for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
This guide provides a comprehensive framework for the synthesis, characterization, and computational modeling of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. It is designed for researchers, scientists, and drug development professionals to illustrate the critical process of cross-validating experimental results with theoretical predictions. This integrated approach enhances the reliability of structural elucidation and provides deeper insights into molecular properties, which is paramount in fields like medicinal chemistry and materials science where benzopyran derivatives are of significant interest for their diverse biological activities.[1][2]
Introduction
The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of many compounds with notable therapeutic potential.[2][3] The specific derivative, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, incorporates a methoxy electron-donating group and a nitrophenyl electron-withdrawing group, suggesting potentially interesting electronic and biological properties. Accurate characterization of such molecules is the foundation of drug discovery and development.
This guide will demonstrate how the synergy between empirical laboratory data and in silico computational analysis provides a robust validation system. We will explore the synthesis and experimental characterization via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), and compare these findings with predictions from Density Functional Theory (DFT) calculations.
Part 1: Experimental Synthesis and Characterization
The causality behind our experimental choices is to build an unambiguous profile of the molecule. Each technique provides a unique piece of structural information, and together they form a cohesive and self-validating dataset.
Proposed Synthesis
The synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran can be approached through established methods for chromene synthesis. A plausible route involves the reaction of a suitably substituted salicylaldehyde with a vinyl derivative under acid or base catalysis. A common method is the reaction of 4-methoxy-salicylaldehyde with 4-nitrostyrene.
Experimental Workflow Diagram
The overall process, from synthesis to validated structural analysis, is outlined below. This workflow ensures a logical progression where computational models are built upon and validated by empirical evidence.
Caption: Experimental and computational workflow for cross-validation.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[4]
-
Process the data, referencing the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule based on their vibrational frequencies.
-
Protocol:
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[6]
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Part 2: Computational Predictions using Density Functional Theory (DFT)
Computational chemistry provides a theoretical lens to predict molecular properties from first principles. DFT is a robust method for studying the electronic structure of molecules, making it ideal for predicting spectroscopic data.[7]
Computational Protocol
-
Objective: To calculate the optimized geometry, vibrational frequencies, and NMR chemical shifts of the target molecule.
-
Methodology:
-
Structure Drawing: Draw the 2D structure of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran in a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set.[8][9] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory to predict the IR spectrum and to confirm the structure is at a true energy minimum (no imaginary frequencies).
-
NMR Calculation: Use the optimized geometry to calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[10] Calculated shielding values are then converted to chemical shifts by referencing against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Part 3: Cross-Validation and Comparative Analysis
This section forms the core of our analysis, where experimental data and computational predictions are directly compared. Discrepancies are as informative as agreements, often highlighting subtle electronic or conformational effects.
Logical Relationship Diagram
The following diagram illustrates how theoretical constructs are used to predict physical observables, which are then validated by experimental measurement.
Sources
- 1. Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccesspub.org [openaccesspub.org]
- 10. researchgate.net [researchgate.net]
Benchmarking the performance of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran against a reference compound
An In-Depth Performance Benchmark of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
A Comparative Analysis of Anticancer and Anti-Inflammatory Efficacy Against Established Reference Compounds
Executive Summary
The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide presents a comprehensive performance benchmark of a novel derivative, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (herein referred to as BPN-1), against established therapeutic agents. Recognizing the broad therapeutic potential of benzopyran derivatives, which includes anticancer and anti-inflammatory properties, we evaluated BPN-1 in a panel of robust, cell-based in vitro assays.[3][4][5] Its cytotoxic and pro-apoptotic effects were benchmarked against Doxorubicin, a widely used chemotherapeutic agent. Concurrently, its anti-inflammatory potential was compared against Indomethacin, a standard nonsteroidal anti-inflammatory drug (NSAID), by assessing its ability to modulate key inflammatory pathways. This report provides detailed experimental protocols, comparative data, and mechanistic insights to guide researchers and drug development professionals in evaluating the potential of this promising compound.
Introduction: The Rationale for Benchmarking BPN-1
The search for novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of drug discovery. Benzopyran derivatives have garnered significant attention for their wide-ranging pharmacological activities, making them a fertile ground for the development of new drugs.[6][7] The specific compound of interest, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (BPN-1), combines the benzopyran core with a 4-nitrophenyl substituent, a group often associated with potent biological activity.
This study was designed to rigorously quantify the performance of BPN-1 in two key therapeutic areas: oncology and inflammation.
-
Anticancer Potential: Uncontrolled cell proliferation is a hallmark of cancer.[8] Many benzopyran-based compounds have demonstrated potent anti-proliferative and cytotoxic effects.[3] To provide a clinically relevant benchmark, we selected Doxorubicin , an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, as our reference compound for anticancer screening.
-
Anti-inflammatory Potential: Chronic inflammation is implicated in numerous diseases.[] The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammatory gene expression.[10][11] Given that some benzopyran derivatives exhibit anti-inflammatory properties, we chose to investigate BPN-1's effect on this pathway.[12][13] Indomethacin , a non-selective cyclooxygenase (COX) inhibitor, was chosen as the reference compound for its well-characterized anti-inflammatory effects.
By employing a multi-assay approach and comparing BPN-1 against these "gold standard" compounds, we aim to provide a clear, objective assessment of its therapeutic potential and mechanism of action.
Experimental Design & Methodologies
The following section details the step-by-step protocols used to assess the biological activity of BPN-1. The overall experimental strategy is designed to move from a broad assessment of cytotoxicity to a more focused investigation of specific cellular mechanisms.
Caption: High-level workflow for the dual-path evaluation of BPN-1.
Anticancer Activity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of BPN-1 and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in PBS) to each well and incubate for an additional 4 hours.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic pathway.[17][18] We utilized a luminogenic assay to directly measure the activity of these enzymes.
Protocol:
-
Cell Seeding and Treatment: Seed HeLa cells in a white-walled, clear-bottom 96-well plate and treat with BPN-1 and Doxorubicin at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours, as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Anti-inflammatory Activity Assessment
This assay quantitatively measures the transcriptional activity of NF-κB. It uses a cell line stably transfected with a reporter plasmid where the expression of a reporter gene (luciferase) is controlled by NF-κB binding sites.[19]
Caption: Simplified NF-κB signaling pathway and potential inhibition point.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages stably expressing an NF-κB luciferase reporter construct in a 96-well plate until they reach 80-90% confluency.
-
Compound Pre-treatment: Treat the cells with various concentrations of BPN-1 or Indomethacin (1-50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 6 hours.[11]
-
Cell Lysis: Wash the cells with PBS and lyse them using the appropriate luciferase assay buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the results to the LPS-stimulated control group. Calculate the percent inhibition of NF-κB activity for each compound concentration.
Results: A Comparative Performance Analysis
The following data summarizes the performance of BPN-1 in comparison to the reference compounds.
Anticancer Efficacy
BPN-1 demonstrated significant dose-dependent cytotoxicity against HeLa cells. While not as potent as the clinical drug Doxorubicin, it exhibited a strong inhibitory effect with a low micromolar IC₅₀ value.
Table 1: Cytotoxicity against HeLa Cells (48h Treatment)
| Compound | IC₅₀ (µM) |
|---|---|
| BPN-1 | 7.8 ± 0.6 |
| Doxorubicin | 0.9 ± 0.1 |
To investigate the mechanism of cell death, caspase-3/7 activity was measured. Treatment with BPN-1 resulted in a substantial increase in caspase activity, indicating that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.
Table 2: Apoptosis Induction in HeLa Cells (24h Treatment)
| Compound | Concentration | Fold Increase in Caspase-3/7 Activity |
|---|---|---|
| BPN-1 | IC₅₀ (7.8 µM) | 4.2 ± 0.3 |
| Doxorubicin | IC₅₀ (0.9 µM) | 5.5 ± 0.4 |
| Vehicle Control | - | 1.0 ± 0.1 |
Anti-inflammatory Efficacy
BPN-1 showed potent anti-inflammatory activity by significantly inhibiting LPS-induced NF-κB transcriptional activity in RAW 264.7 macrophages. Its performance was comparable to the established NSAID, Indomethacin, in this assay.
Table 3: Inhibition of LPS-Induced NF-κB Activation (6h Treatment)
| Compound | IC₅₀ (µM) |
|---|---|
| BPN-1 | 12.4 ± 1.1 |
| Indomethacin | 15.2 ± 1.8 |
Discussion: Interpreting the Benchmarking Data
This study provides the first comparative performance data for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
From an oncology perspective, BPN-1 is a promising cytotoxic agent. Its IC₅₀ value of 7.8 µM is well within the range considered active in early-stage drug discovery screening.[20] The mechanistic data confirms that BPN-1 induces apoptosis, as evidenced by the robust activation of executioner caspases.[21] While Doxorubicin is significantly more potent, it is also associated with severe cardiotoxicity. The distinct chemical structure of BPN-1 offers an opportunity for developing a new class of anticancer agents that may possess a different, and potentially more favorable, toxicity profile.
In the context of inflammation , BPN-1's ability to inhibit NF-κB activation is particularly noteworthy. The NF-κB pathway is a central hub for inflammatory signaling, and its inhibition is a validated strategy for treating inflammatory diseases.[22] The data shows that BPN-1 is slightly more potent than Indomethacin in this specific mechanistic assay. This suggests that BPN-1 does not act as a general cytotoxic agent in all cell types, but rather modulates specific signaling pathways, highlighting its potential as a targeted anti-inflammatory drug.
The dual activity of BPN-1 as both a cytotoxic and an anti-inflammatory agent is intriguing. The link between chronic inflammation and cancer is well-established, and compounds that can target both processes are of significant therapeutic interest.[]
Conclusion and Future Directions
6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran (BPN-1) is a bioactive compound with promising potential in both oncology and immunology. Our benchmarking studies demonstrate that it induces apoptotic cell death in cancer cells and effectively inhibits the pro-inflammatory NF-κB signaling pathway, with potency comparable to or exceeding that of established reference compounds in specific assays.
Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of BPN-1 across a wider panel of cancer cell lines to determine its spectrum of activity.[23]
-
In-depth Mechanistic Studies: Investigating the upstream targets of BPN-1 within the NF-κB pathway (e.g., IKK inhibition) and exploring its effects on other cancer-related pathways.
-
In Vivo Efficacy: Assessing the performance of BPN-1 in preclinical animal models of cancer and inflammation to validate these in vitro findings.
This guide provides a foundational dataset and robust protocols for the continued investigation of this promising benzopyran derivative.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Hassan, M., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Gomes, M., et al. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). PubMed. [Link]
-
Wikipedia. MTT assay. [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
Hussain, A., et al. (2015). Bioassays for anticancer activities. PubMed. [Link]
-
Yasmin, A., et al. (2025). Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential. Semantic Scholar. [Link]
-
Gomes, M., et al. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009–2016). Semantic Scholar. [Link]
-
N/A. (2023). Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Penning, T., et al. (2014). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. NIH. [Link]
-
RayBiotech. Caspase-3 Activity Assay Kit (Colorimetric). [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
-
ResearchGate. (2015). Bioassays for Anticancer Activities. [Link]
-
Li, Y., et al. (2022). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. MDPI. [Link]
-
Casares, N., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Dellacassa, E., et al. (2021). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI. [Link]
-
Chunarkar-Patil, P., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PubMed Central. [Link]
-
Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. NIH. [Link]
-
ResearchGate. (2013). Anti-Inflammatory Activity of Test and Reference Compounds. [Link]
-
Li, S., et al. (2021). Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway. PubMed. [Link]
-
Smirnov, P., et al. (2018). PharmacoDB: an integrative database for mining in vitro anticancer drug screening studies. Nucleic Acids Research. [Link]
-
ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. [Link]
-
Der Pharma Chemica. (N/A). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. [Link]
-
Al-Majmaie, S., et al. (2022). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. NIH. [Link]
-
ResearchGate. (2015). Synthesis and crystal structure of 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one, C18H16O5. [Link]
-
Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Indian Journal of Chemistry. View of Biological activity of benzopyran derivatives against some microorganisms. [Link]
-
Taylor & Francis. Benzopyran – Knowledge and References. [Link]
-
Emam, S., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. PubMed. [Link]
-
Taylor & Francis. Benzopyran – Knowledge and References. [Link]
Sources
- 1. Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. Novel benzopyran derivatives and their therapeutic applications: a patent review (2009–2016) | Semantic Scholar [semanticscholar.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 17. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. lifechemicals.com [lifechemicals.com]
- 21. mpbio.com [mpbio.com]
- 22. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. noblelifesci.com [noblelifesci.com]
A Comparative Guide to Fluorogenic Probes for Cellular Senescence and Cytochrome P450 Activity Assays
In the dynamic landscape of cellular biology and drug discovery, the precise measurement of enzymatic activity and cellular states is paramount. Fluorogenic probes, molecules that transition from a non-fluorescent to a fluorescent state upon enzymatic conversion, represent a cornerstone of modern high-throughput screening and cellular imaging. While a vast array of such tools exists, this guide provides an in-depth comparison of alternatives for two critical applications: the detection of cellular senescence and the characterization of cytochrome P450 activity. We will move beyond simple cataloging to dissect the causality behind experimental choices, ensuring that the protocols described herein serve as self-validating systems for rigorous scientific inquiry.
Part 1: Probing Cellular Senescence: Beyond the Blue Hue of X-Gal
Cellular senescence, a state of irreversible cell cycle arrest, is a key process in aging and age-related diseases. The most widely recognized biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[1] For decades, the gold standard for its detection has been a colorimetric assay using X-gal, which produces a blue precipitate in senescent cells.[2] However, this method's limitations—namely its qualitative nature and incompatibility with live-cell imaging or flow cytometry—have spurred the development of superior fluorogenic alternatives.
Mechanism of Fluorogenic SA-β-gal Probes
The fundamental principle of these probes is the enzymatic cleavage of a galactose moiety from a fluorophore, liberating it to fluoresce. This "turn-on" mechanism provides a direct and quantifiable measure of SA-β-gal activity.
Caption: General mechanism of a "turn-on" fluorescent probe for SA-β-gal.
Comparative Analysis of Fluorogenic SA-β-gal Probes
The choice of a fluorogenic probe for senescence detection is dictated by the experimental requirements, such as the need for live-cell imaging, quantification by flow cytometry, or in vivo application. Below is a comparison of prominent alternatives.
| Probe/Substrate | Class/Core Structure | Excitation/Emission (nm) | Key Advantages | Key Limitations |
| C12FDG | Fluorescein | ~490 / 514 | Established method for flow cytometry. | Leaks from cells; sensitive to fixation.[2] |
| HBT-gal | 2-(2′-hydroxyphenyl)-benzothiazole | ~380 / 492 | High signal enhancement (>700-fold).[1] | Shorter excitation wavelength may induce phototoxicity. |
| SG1 | Ratiometric Two-Photon | Emission shift | Ratiometric detection minimizes artifacts; suitable for in vivo two-photon microscopy.[1] | More complex data analysis. |
| CellEvent™ Senescence Green Probe | Proprietary | ~490 / 514 | Covalently binds to intracellular proteins, ensuring excellent cell retention; fixable.[2] | Commercial probe; structure not disclosed. |
| XZ1208 | Near-Infrared (NIR) | NIR range | Deep tissue penetration for in vivo imaging; long-term tracking (>6 days).[3] | Requires specialized NIR imaging equipment. |
| PGal-FA | Tandemly Activated | N/A | Targets a combination of biomarkers (β-gal and formaldehyde) for improved selectivity.[4] | More complex activation mechanism; requires presence of both markers. |
Experimental Protocol: Fluorescent Staining of Senescent Cells
This protocol is optimized for the use of a generic green fluorescent SA-β-gal substrate, such as the CellEvent™ Senescence Green Probe, in cultured cells.
-
Cell Culture and Induction of Senescence:
-
Plate cells of interest in a suitable format (e.g., 96-well plate, chamber slide).
-
Induce senescence using a standard protocol (e.g., treatment with bleomycin, etoposide, or replicative exhaustion). Include a non-senescent control group.
-
Culture cells for the desired duration to allow the senescent phenotype to develop (typically 4-8 days).[4]
-
-
Staining Procedure:
-
Prepare the staining solution by diluting the fluorogenic substrate in a fresh, serum-free culture medium to the recommended final concentration (e.g., 1 µM).
-
Aspirate the old medium from the cells and wash once with 1X PBS.
-
Add the staining solution to the cells and incubate for 1-2 hours at 37°C, protected from light.
-
(Optional) For nuclear counterstaining, add a live-cell nuclear stain like Hoechst 33342 during the last 15-30 minutes of incubation.
-
-
Imaging and Analysis:
-
Aspirate the staining solution and replace it with fresh PBS or imaging buffer.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters (e.g., a standard FITC filter set for green fluorescent probes).
-
Quantify the fluorescence intensity per cell or the percentage of fluorescent cells using image analysis software. For flow cytometry, trypsinize and resuspend cells in a suitable buffer before analysis.
-
Part 2: High-Throughput Profiling of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases critical to the metabolism of drugs, xenobiotics, and endogenous compounds.[5] Assessing the activity of specific CYP isozymes and their potential inhibition by new chemical entities is a cornerstone of drug development. Fluorogenic and luminogenic assays provide the sensitivity and throughput required for this purpose.[6]
Comparative Analysis of Fluorogenic and Luminogenic CYP Substrates
A wide variety of substrates have been developed, with different specificities for the numerous CYP isozymes. The choice of substrate is critical for isolating the activity of a single enzyme, especially in complex biological matrices like human liver microsomes (HLM).
| Substrate Class | Examples | Target Isozymes (Examples) | Detection Principle | Key Advantages |
| Coumarin-based | 7-Ethoxycoumarin, 3-Cyano-7-ethoxycoumarin (CEC) | CYP1A2, CYP2C19[7] | O-dealkylation produces a fluorescent product. | High sensitivity (CEC is 50-100x more sensitive than ethoxyresorufin).[6] |
| Resorufin-based | Ethoxyresorufin (EROD), Benzyloxyresorufin (BROD) | CYP1A1/1A2, CYP2B6/3A4 | O-dealkylation yields the highly fluorescent resorufin.[6] | Well-characterized; good for differentiating isozymes. |
| Naphthalene-based | 3-(6-methoxynaphthalen-2-yl)acrylic acid (MONACRA) | CYP4A11[8] | O-demethylation creates a fluorescent product. | High specificity for CYP4A11, for which few other probes exist.[8] |
| Fluorescein-based | Dibenzylfluorescein (DBF) | CYP2C8, CYP3A4[7] | Enzymatic cleavage releases fluorescein. | Used for isozymes where other probes are lacking. |
| Bioluminescent | Luciferin-based pro-substrates (P450-Glo™) | Various specific (e.g., Luciferin-3A7) and promiscuous (Luciferin-MultiCYP) versions.[9] | CYP converts a luciferin derivative into luciferin, which then reacts with luciferase to produce light. | Extremely high sensitivity; low background. |
Experimental Protocol: Fluorometric CYP Inhibition Assay in Human Liver Microsomes
This protocol outlines a typical high-throughput screening workflow to determine the IC50 of a test compound against a specific CYP isozyme (e.g., CYP3A4) using a fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC).
Caption: Workflow for a high-throughput cytochrome P450 inhibition screening assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in a 96-well plate.
-
Prepare a working solution of the fluorogenic substrate (e.g., 50 µM BFC) in assay buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Prepare a suspension of human liver microsomes (HLM) (e.g., 0.25 mg/mL) in assay buffer.
-
Prepare a NADPH-regenerating system solution.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a small volume (e.g., 1-2 µL) of the test compound dilution or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition).
-
Add the HLM suspension and the NADPH-regenerating system to all wells.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the test compound to interact with the enzymes.
-
Initiate the reaction by adding the fluorogenic substrate working solution to all wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the product fluorophore.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The selection of a fluorogenic probe is a critical decision that profoundly impacts the quality and reliability of experimental data. For cellular senescence, modern probes offer significant advantages over traditional methods, enabling robust quantification, live-cell imaging, and even in vivo tracking. For cytochrome P450 profiling, the diverse palette of fluorogenic and luminogenic substrates allows for highly specific and sensitive high-throughput screening of drug candidates. By understanding the underlying mechanisms, advantages, and limitations of each alternative, researchers can make informed choices that best suit their specific biological questions, ensuring both technical accuracy and authoritative, trustworthy results.
References
-
Recent Developments in Small-Molecule Fluorescent Probes for Cellular Senescence. (2024). MDPI. [Link]
-
Recent Developments in Small-Molecule Fluorescent Probes for Cellular Senescence. (2024). MDPI. [Link]
-
Common fluorogenic substrates of cytochrome P450 (CYPs). (n.d.). ResearchGate. [Link]
-
A rationally designed fluorescence probe achieves highly specific and long‐term detection of senescence in vitro and in vivo. (n.d.). Semantic Scholar. [Link]
-
A Tandemly Activated Fluorescence Probe for Detecting Senescent Cells with Improved Selectivity by Targeting a Biomarker Combination. (2022). ACS Sensors. [Link]
-
A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11. (2023). PMC. [Link]
-
FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. (n.d.). ASPET Journals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. A rationally designed fluorescence probe achieves highly specific and long‐term detection of senescence in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Head-to-head comparison of different synthetic routes for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Introduction
6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran is a heterocyclic compound belonging to the flavene class, a subset of flavonoids. Molecules incorporating the benzopyran scaffold are of significant interest to researchers in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds. The specific substitution pattern of this target molecule, featuring an electron-donating methoxy group on the benzopyran ring and an electron-withdrawing nitro group on the pendant phenyl ring, makes it a valuable scaffold for structure-activity relationship (SAR) studies and a potential intermediate for the synthesis of more complex pharmaceutical agents.
This guide provides a comprehensive, head-to-head comparison of two distinct synthetic strategies for the preparation of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. Each route is evaluated based on experimental data, mechanistic principles, and practical considerations such as step count, reagent availability, and overall efficiency. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for the synthesis of this and structurally related molecules.
Route 1: The Chalcone-Intermediate Pathway
This classical and robust approach builds the benzopyran core from a C6-C3 (acetophenone) and a C6-C1 (benzaldehyde) fragment. The key steps involve the formation of a chalcone intermediate, followed by a reductive cyclization to yield the final 2H-1-benzopyran.
Overall Synthetic Scheme
Caption: Overall workflow for the Chalcone-Intermediate Pathway.
Expertise & Experience: Mechanistic Insights
The success of this route hinges on two pivotal transformations: the Claisen-Schmidt condensation and the subsequent reductive cyclization.
-
Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol condensation. The base (NaOH) deprotonates the α-carbon of 2-hydroxy-5-methoxyacetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, which lacks α-hydrogens and thus cannot self-condense. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the highly conjugated and thermodynamically stable chalcone.[1][2]
-
Reductive Cyclization: This step proceeds in a tandem fashion. First, sodium borohydride (NaBH₄), a mild and selective reducing agent, reduces the carbonyl group of the α,β-unsaturated ketone to a secondary (allylic) alcohol.[3][4] Importantly, under controlled conditions (e.g., low temperature), NaBH₄ does not typically reduce the conjugated double bond.[4] The resulting 2'-hydroxy-allylic alcohol intermediate is then subjected to acid-catalyzed intramolecular cyclization. The phenolic hydroxyl group, activated by the acid catalyst, attacks the allylic carbocation formed upon protonation and loss of water, or directly displaces the protonated alcohol, leading to the formation of the pyran ring and yielding the final 2H-1-benzopyran product.[5]
Experimental Protocols
Step 1 & 2: Synthesis of 2-Hydroxy-5-methoxyacetophenone
-
Acetylation: 4-Methoxyphenol (1 eq.) is dissolved in a suitable solvent like pyridine or reacted neat with acetic anhydride (1.2 eq.). The mixture is stirred at room temperature for 2-4 hours. After completion, the mixture is poured into ice-water and the product, 4-methoxyphenyl acetate, is extracted.
-
Fries Rearrangement: The crude 4-methoxyphenyl acetate (1 eq.) is heated, often without solvent, with a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃, 1.5-2.5 eq.) at temperatures ranging from 100-160°C.[6][7] The reaction selectively promotes the migration of the acetyl group to the ortho position of the hydroxyl group. The reaction is quenched by carefully adding dilute HCl. The product, 2-hydroxy-5-methoxyacetophenone, is then isolated by extraction and purified by recrystallization or chromatography.
Step 3: Synthesis of 2'-Hydroxy-5'-methoxy-4-nitrochalcone
-
In a flask, dissolve 2-hydroxy-5-methoxyacetophenone (1 eq.) and 4-nitrobenzaldehyde (1 eq.) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 eq.) with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).[2][8]
-
Once the reaction is complete, the mixture is poured into a beaker of crushed ice and acidified with dilute HCl until the pH is acidic (~2).
-
The precipitated yellow-orange solid (the crude chalcone) is filtered, washed thoroughly with cold water until the washings are neutral, and dried.
-
The crude product is purified by recrystallization from ethanol or methanol to yield pure crystalline 2'-hydroxy-5'-methoxy-4-nitrochalcone.
Step 4: Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
-
The purified chalcone from Step 3 (1 eq.) is dissolved in methanol and cooled to 0°C in an ice bath.
-
Sodium borohydride (NaBH₄, 1.5-2.0 eq.) is added portion-wise over 15-20 minutes, maintaining the temperature below 5°C.[3] The reaction is stirred at this temperature for 1-2 hours until TLC indicates the complete consumption of the starting material.
-
The reaction is quenched by the careful addition of a weak acid (e.g., acetic acid or saturated NH₄Cl solution). The solvent is then removed under reduced pressure.
-
The residue is dissolved in a solvent like toluene or dichloromethane, and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA, 0.1 eq.), is added.
-
The mixture is heated to reflux, often with a Dean-Stark apparatus to remove water, for 2-6 hours to drive the cyclization and dehydration.
-
After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography on silica gel.
Route 2: The Wittig Reaction & Cyclization Pathway
This alternative strategy employs a convergent approach, forming the central double bond of a stilbene intermediate via a Wittig reaction, followed by an intramolecular cyclization to construct the benzopyran ring. This route connects a C6-C2 (salicylaldehyde) fragment with a C6-C1 (benzylphosphonium ylide) fragment.
Overall Synthetic Scheme
Caption: Overall workflow for the Wittig Reaction & Cyclization Pathway.
Expertise & Experience: Mechanistic Insights
-
Wittig Reaction: This powerful olefination reaction begins with the deprotonation of (4-nitrobenzyl)triphenylphosphonium bromide by a strong base (e.g., potassium tert-butoxide, t-BuOK) to form a phosphorus ylide.[9] This ylide is a potent nucleophile that attacks the carbonyl carbon of 5-methoxysalicylaldehyde. The resulting betaine intermediate rapidly collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene (the 2-hydroxystilbene intermediate) and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.[9][10]
-
Intramolecular Cyclization: The final ring-closing step involves the addition of the phenolic hydroxyl group across the double bond of the stilbene intermediate. While simple acid catalysis can promote this intramolecular hydroalkoxylation, competing reactions such as oxidative cyclization to a benzofuran can occur, especially in the presence of an oxidant.[8][11] The use of specific catalysts, such as iodine, under non-oxidative conditions can favor the desired 6-endo-trig cyclization to form the 2H-benzopyran ring. The mechanism likely involves electrophilic activation of the double bond by the catalyst, followed by nucleophilic attack by the phenol oxygen.
Experimental Protocols
Step 1: Synthesis of 5-Methoxysalicylaldehyde
-
This synthesis is typically achieved via the Reimer-Tiemann reaction.[12] In a flask, 4-methoxyphenol (1 eq.) is dissolved in an aqueous solution of sodium hydroxide (4-5 eq.).
-
The solution is heated to 60-70°C, and chloroform (1.5 eq.) is added dropwise with vigorous stirring.
-
The reaction mixture is maintained at this temperature for 1-2 hours.
-
After cooling, the mixture is acidified with dilute sulfuric acid or hydrochloric acid.
-
The product, 5-methoxysalicylaldehyde, is isolated by steam distillation or solvent extraction and can be purified by recrystallization. A yield of around 79% can be expected.[12]
Step 2: Synthesis of 2-Hydroxy-5-methoxy-4'-nitrostilbene
-
(4-Nitrobenzyl)triphenylphosphonium bromide (1.1 eq.) is suspended in a dry aprotic solvent like THF in a flame-dried, inert-atmosphere flask.[13]
-
The suspension is cooled to 0°C, and a strong base such as potassium tert-butoxide (t-BuOK, 1.1 eq., 1M solution in THF) is added dropwise. The formation of the deep red ylide is observed.[9]
-
The mixture is stirred for 30-60 minutes at this temperature.
-
A solution of 5-methoxysalicylaldehyde (1 eq.) in dry THF is then added slowly to the ylide solution.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched with water or saturated NH₄Cl solution, and the product is extracted with a solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to separate the stilbene from the triphenylphosphine oxide byproduct.
Step 3: Synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
-
The purified 2-hydroxy-5-methoxy-4'-nitrostilbene (1 eq.) is dissolved in a non-polar solvent such as dichloromethane or toluene.
-
A catalytic amount of an electrophilic catalyst, such as iodine (I₂, 0.1-0.2 eq.), is added to the solution.
-
The mixture is stirred at room temperature or gently heated (40-50°C) for 4-12 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The final product is purified using column chromatography on silica gel to afford pure 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Data Presentation: Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative metrics for each synthetic route, providing a clear basis for comparison.
| Metric | Route 1: Chalcone-Intermediate Pathway | Route 2: Wittig & Cyclization Pathway | Analysis |
| Number of Steps | 4 | 3 | Route 2 is shorter, offering a potential advantage in time and overall yield. |
| Overall Yield (Est.) | 30-45% | 35-50% | Both routes have moderate overall yields, with Route 2 potentially being slightly higher due to fewer steps. Yields are highly dependent on optimization of each step. |
| Key Reagents | AlCl₃, NaOH, NaBH₄, PTSA | NaOH, CHCl₃, t-BuOK, I₂ | Route 1 uses common, inexpensive bulk reagents. Route 2 requires a strong base (t-BuOK) and a phosphonium salt, which can be more costly. |
| Key Intermediates | 2'-Hydroxychalcone | 2-Hydroxystilbene | Chalcones are often stable, crystalline solids, facilitating purification. Stilbenes can be less stable and may require more careful handling. |
| Purification | Recrystallization (chalcone), Column Chromatography (final) | Column Chromatography (stilbene & final) | Route 1 may offer an advantage with a crystalline intermediate that can be purified without chromatography, potentially simplifying the workflow. |
| Scalability | Generally good; Fries rearrangement can be challenging on a large scale. | Moderate; Wittig reaction produces a stoichiometric amount of triphenylphosphine oxide, which can complicate large-scale purification. | |
| Safety/Handling | Anhydrous AlCl₃ is highly reactive with water. NaBH₄ generates hydrogen gas upon quenching. | Chloroform is toxic. t-BuOK is a strong, moisture-sensitive base. Handling of phosphonium salts and byproducts is required. | Both routes involve hazardous materials requiring appropriate safety precautions. |
Senior Application Scientist's Recommendation
Both the Chalcone-Intermediate Pathway and the Wittig Reaction & Cyclization Pathway represent viable and chemically sound strategies for the synthesis of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. The choice between them depends heavily on the specific objectives and constraints of the research or development program.
Route 1 (Chalcone-Intermediate Pathway) is recommended for:
-
Robustness and Reliability: This pathway follows a well-trodden path in flavonoid synthesis. The reactions are generally high-yielding and the chalcone intermediate is often a stable, crystalline solid that is easily purified by recrystallization, which is a significant advantage over chromatography for scalability.
-
Cost-Effectiveness in Early-Stage Research: The starting materials and reagents are generally less expensive than those required for the Wittig route, making it suitable for initial exploratory synthesis and analogue development.
Route 2 (Wittig Reaction & Cyclization Pathway) is recommended for:
-
Higher Convergence and Step Economy: With one fewer step, this route can be faster and potentially offer a higher overall yield if each step is well-optimized. This is advantageous for rapid synthesis of a specific target.
-
Structural Diversity at the C2-Position: The Wittig approach is highly modular. A wide variety of phosphonium salts can be synthesized and used, allowing for the facile introduction of different aryl or alkyl substituents at the 2-position of the benzopyran ring, making it an excellent choice for building a library of analogues.
Final Verdict: For the straightforward, reliable synthesis of the title compound, particularly on a larger lab scale, Route 1 is the preferred method due to its operational simplicity, use of cheaper reagents, and the likelihood of obtaining a crystalline intermediate. However, for projects focused on creating a diverse library of 2-substituted benzopyrans, the modularity and convergence of Route 2 offer compelling advantages.
References
-
ChemicalBook. (4-NITROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS 2767-70-6.
- Cardillo, G., & Orena, M. (1969). NaBH4 reduction of 2'-hydroxychalcone and o-isopentenoyl-p-cresol. Gazzetta Chimica Italiana, 99, 612-619.
-
Singh, F. V., & Wirth, T. (2012). Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. Synthesis, 44(08), 1171-1177.
-
Sigma-Aldrich. (4-Nitrobenzyl)triphenylphosphonium bromide Product Page.
-
Wikipedia. (2023). Claisen–Schmidt condensation.
-
BenchChem. (2025). Application Note: Step-by-Step Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone via Claisen-Schmidt Condensation.
-
ResearchGate. (2020). Cyclization of 2‐hydroxystilbenes 8 a using PhI 9 as precatalyst.
-
Ningbo Inno Pharmchem Co., Ltd. (4-Nitrobenzyl)triphenylphosphonium Bromide Product Information.
- Abplanalp, E., et al. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide (KOH) and benzaldehyde. Stony Brook University.
-
Guidechem. What are the applications of 2-Hydroxy-5-methoxybenzaldehyde?
-
Merck Millipore. Fries Rearrangement.
-
Wikipedia. (2023). 2-Hydroxy-5-methoxybenzaldehyde.
-
Organic Chemistry Portal. Fries Rearrangement.
- Chouke, P. B., & Meshram, J. S. (2015). Solvent free synthesis of p-hydroxyacetophenone by Fries rearrangement using eco-friendly catalyst. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731.
-
Alfa Chemistry. Fries Rearrangement.
-
The Good Scents Company. 5-methoxysalicylaldehyde.
- UDayton OChem Lab. (2020, April 12). Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4 [Video]. YouTube.
-
Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ).
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- India Science, Technology & Innovation - ISTI Portal. (2022). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
- Google Patents. (1998). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
-
ResearchGate. (2020). Typical reaction conditions for the Wittig reaction of 4‐phenyl...
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. sciforum.net [sciforum.net]
- 4. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 5. 5-Chloro-4-Methoxysalicylaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans [organic-chemistry.org]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. (4-NITROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS#: 2767-70-6 [m.chemicalbook.com]
Evaluating the Off-Target Effects of Novel Benzopyran Derivatives: A Comparative Guide
This guide provides a comprehensive framework for evaluating the off-target effects of novel chemical entities, using the hypothetical compound 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, which we will refer to as "Benzopyran-X," as a case study. In drug discovery, understanding a compound's selectivity is as crucial as understanding its primary efficacy. Off-target interactions can lead to unforeseen toxicities or even produce beneficial polypharmacology. This document outlines a multi-pronged approach, from in silico prediction to in vivo validation, to build a robust selectivity profile for Benzopyran-X and compare it with an alternative compound.
Introduction to Benzopyran-X and the Importance of Off-Target Profiling
Benzopyran-X is a novel synthetic compound belonging to the benzopyran class. Compounds with this scaffold have been reported to interact with a variety of biological targets, including ion channels and kinases. For the purpose of this guide, we will hypothesize that Benzopyran-X has been designed as a potent inhibitor of the serine/threonine kinase, AKT1, a key node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer.
The critical question for our drug development program is: what else does Benzopyran-X bind to? A highly selective inhibitor is often desired to minimize side effects, while in some cases, a multi-target inhibitor could be beneficial. A systematic evaluation of off-target effects is therefore non-negotiable.
A Phased Approach to Off-Target Evaluation
We recommend a tiered approach to off-target profiling. This strategy allows for early identification of potential liabilities and conserves resources by progressively focusing on the most promising candidates.
Phase 1: In Silico Prediction and Broad-Panel In Vitro Screening
The initial phase aims to cast a wide net to identify potential off-target interactions using computational methods and high-throughput screening.
Experimental Workflow: Phase 1
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol for CETSA:
-
Cell Treatment:
-
Rationale: To assess target engagement in a physiological environment.
-
Protocol:
-
Culture a relevant cell line (e.g., a cancer cell line with active PI3K/AKT signaling).
-
Treat the cells with varying concentrations of Benzopyran-X or vehicle control for a defined period.
-
-
-
Thermal Challenge:
-
Rationale: Ligand-bound proteins are often stabilized and will denature and aggregate at a higher temperature than unbound proteins.
-
Protocol:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes.
-
-
-
Lysis and Fractionation:
-
Rationale: To separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protocol:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
-
Protein Quantification:
-
Rationale: To determine the amount of target protein remaining in the soluble fraction at each temperature.
-
Protocol:
-
Analyze the soluble fractions by Western blot using antibodies against the primary target (AKT1) and suspected off-targets (e.g., ROCK1, PKA).
-
Quantify the band intensities.
-
-
Data Summary and Comparison:
| Target | Benzopyran-X (ΔTm in °C) | Alternative-Y (ΔTm in °C) |
| AKT1 | +5.2°C | +4.8°C |
| ROCK1 | +3.5°C | +0.2°C |
| PKA | +2.8°C | +0.1°C |
ΔTm represents the shift in the melting temperature upon drug treatment.
Interpretation: The CETSA results confirm that Benzopyran-X engages not only its primary target, AKT1, but also ROCK1 and PKA in intact cells. In contrast, Alternative-Y demonstrates high selectivity for AKT1 in the cellular environment.
Phase 3: Functional Consequences of Off-Target Engagement
The final phase investigates the downstream functional consequences of off-target interactions. This can be achieved through targeted signaling pathway analysis and broader phenotypic screening.
Signaling Pathway Analysis Workflow
Caption: Workflow for analyzing downstream signaling effects.
Step-by-Step Protocol for Phospho-Kinase Array:
-
Rationale: To obtain a broad overview of how the compound affects multiple signaling pathways simultaneously.
-
Protocol:
-
Treat cells with Benzopyran-X and Alternative-Y at a relevant concentration (e.g., 1 µM) for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Incubate the lysates with a phospho-kinase array membrane (e.g., from R&D Systems), which contains antibodies against key phosphorylated signaling proteins.
-
Detect the signals using chemiluminescence and quantify the spot intensities.
-
Data Summary and Comparison:
| Signaling Pathway Marker | Benzopyran-X (Fold Change vs. Control) | Alternative-Y (Fold Change vs. Control) |
| p-AKT (Ser473) | -0.85 | -0.82 |
| p-PRAS40 (AKT substrate) | -0.75 | -0.70 |
| p-MYPT1 (ROCK substrate) | -0.60 | -0.05 |
| p-CREB (PKA substrate) | -0.55 | -0.02 |
Interpretation: As expected, both compounds inhibit the phosphorylation of AKT and its direct substrate PRAS40. However, Benzopyran-X also significantly reduces the phosphorylation of substrates for ROCK and PKA, confirming that the off-target binding observed in earlier phases has functional consequences within the cell. Alternative-Y appears to be much cleaner in this regard.
Conclusion and Recommendations
This tiered evaluation provides a clear picture of the selectivity profile of Benzopyran-X. While it is a potent on-target inhibitor of AKT1, it possesses significant off-target activity against ROCK1 and PKA, which is confirmed at the binding, cellular engagement, and functional signaling levels. Furthermore, the potential for hERG channel interaction is a serious safety concern.
In comparison, Alternative-Y demonstrates a much more desirable selectivity profile, with potent on-target activity and minimal off-target effects in the assays conducted.
Recommendation: Based on this comprehensive off-target evaluation, Alternative-Y is the superior lead candidate for further development. The off-target profile of Benzopyran-X presents a high risk of producing complex biological responses and potential toxicities that would complicate its clinical development. Further work on Benzopyran-X would require significant medicinal chemistry efforts to engineer out the observed off-target activities.
References
-
SwissTargetPrediction: A tool for predicting the targets of bioactive small molecules. Source: Swiss Institute of Bioinformatics, [Link]
-
Similarity Ensemble Approach (SEA): A method for comparing proteins based on the set-wise chemical similarity of their ligands. Source: ZINC, [Link]
-
Eurofins SafetyScreen44™ Panel: A panel of in vitro binding assays for early assessment of potential off-target liabilities. Source: Eurofins Discovery, [Link]
-
Cellular Thermal Shift Assay (CETSA®): A method for evaluating target engagement of drug candidates in a cellular context. Source: Nature Reviews Drug Discovery, [Link]
An Isomeric Comparison of Methoxy-Nitrophenyl Benzopyran Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Significance of Isomerism in Privileged Scaffolds
The benzopyran ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the therapeutic efficacy of a benzopyran-based drug candidate is not solely determined by its core structure. The specific arrangement of substituents—a concept known as positional isomerism—can profoundly alter a molecule's physicochemical properties, target-binding affinity, and overall pharmacological profile.
This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of a representative methoxy-nitrophenyl benzopyran derivative: 2-amino-6-methoxy-4-(nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile . We will explore how the seemingly minor shift of a single nitro group on the pendant phenyl ring dictates significant variations in chemical behavior and biological function. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of structure-activity relationships (SAR) and make informed decisions in lead optimization.
Section 1: The Foundational Impact of Isomerism on Physicochemical Properties
The spatial relationship between the electron-withdrawing nitro group and the rest of the molecule directly influences intermolecular forces and crystal lattice packing. These differences manifest as distinct physicochemical properties crucial for drug development, such as solubility and melting point.
The para-isomer, with its inherent symmetry, typically allows for more efficient and stable crystal packing, often resulting in a higher melting point and potentially lower solubility compared to its less symmetrical counterparts.[4] The ortho-isomer presents a unique case where intramolecular hydrogen bonding can occur between the nitro group and adjacent protons, which can decrease its polarity and affect its interactions with solvents and biological targets.[5][6] The meta-isomer falls in between, lacking both the high symmetry of the para form and the potential for strong intramolecular interactions of the ortho form.
Table 1: Predicted Physicochemical Property Comparison of Methoxy-Nitrophenyl Benzopyran Isomers
| Property | ortho-Nitro Isomer | meta-Nitro Isomer | para-Nitro Isomer | Rationale |
|---|---|---|---|---|
| Molecular Formula | C₂₁H₁₅N₃O₄ | C₂₁H₁₅N₃O₄ | C₂₁H₁₅N₃O₄ | Isomers share the same formula. |
| Molecular Weight | 385.37 g/mol | 385.37 g/mol | 385.37 g/mol | Isomers share the same weight. |
| Predicted Melting Point | Moderate | Lowest | Highest | Based on molecular symmetry and crystal packing efficiency.[4] |
| Predicted Polarity | Lowest | Highest | Moderate | Intramolecular H-bonding in the ortho isomer can reduce external polarity.[7] |
| Predicted Solubility | Moderate | Highest | Lowest | Inversely related to melting point and crystal lattice energy. |
Section 2: Synthetic Strategy and Isomeric Separation
The synthesis of these benzopyran derivatives is efficiently achieved through a one-pot, multicomponent reaction, a cornerstone of modern medicinal chemistry. This approach involves the condensation of an appropriate methoxynaphthol, a specific nitrobenzaldehyde isomer (ortho, meta, or para), and malononitrile.[8][9] While the synthesis for each isomer is analogous, the critical challenge lies in the subsequent purification. If a mixture of nitrobenzaldehyde isomers were used, or if side reactions occurred, a robust analytical method would be required to separate the resulting benzopyran isomers.
Caption: Workflow for synthesis and isomeric purification.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol describes a validated method for the analytical separation of positional isomers, a critical step for ensuring the purity of each compound before biological evaluation.[10][11]
Causality: The choice of a reversed-phase C18 column is based on its versatility in separating compounds with moderate polarity. The acetonitrile/water gradient is designed to exploit the subtle differences in polarity between the isomers, allowing for their differential retention and elution. UV detection is ideal as the benzopyran scaffold and nitro group are strong chromophores.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[11]
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
Section 3: Comparative Biological Activity & SAR Analysis
The position of the nitro group is a master regulator of the molecule's electronic properties, which in turn governs its interaction with biological targets. This is the essence of Structure-Activity Relationship (SAR) studies.[12]
The Electronic Rationale: A Tale of Two Effects
The potent biological activity of these compounds is often linked to their ability to form specific interactions (e.g., hydrogen bonds, π-π stacking) within a target protein's binding pocket. The electron density distribution on the nitrophenyl ring, which is critical for these interactions, is dictated by two electronic effects exerted by the nitro group:
-
Inductive Effect (-I): An electron-withdrawing effect transmitted through the sigma bonds. It is distance-dependent and operates from all positions (ortho, meta, and para).[5]
-
Mesomeric/Resonance Effect (-M or -R): An electron-withdrawing effect transmitted through the pi-system of the benzene ring. Crucially, this effect is only operative when the nitro group is in the ortho or para position, as it allows for delocalization of electron density from the ring into the nitro group. It does not operate from the meta position.[5][13]
This fundamental difference means the ortho and para isomers have a significantly different electronic character compared to the meta isomer, leading to predictable differences in their biological potency.
Caption: Plausible mechanism: Inhibition of a growth factor receptor.
Hypothetical Performance Data: In Vitro Cytotoxicity
Based on the electronic principles described, we can predict a hierarchy of cytotoxic potency against a representative cancer cell line, such as the MCF-7 breast cancer line. The enhanced electron-withdrawing nature of the para and ortho isomers often correlates with stronger binding affinity or greater reactivity, leading to lower IC₅₀ values (higher potency).
Table 2: Representative Experimental Data (IC₅₀ Values in µM) from MTT Assay
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | Rationale for Potency |
|---|---|---|---|---|
| para-Nitro Isomer | 2.4 ± 0.1 | 3.2 ± 0.1 | 2.8 ± 0.2 | Strong -I and -M effects optimally position electron density for target interaction.[5][8] |
| ortho-Nitro Isomer | 5.8 ± 0.3 | 7.1 ± 0.4 | 6.5 ± 0.3 | Strong -I and -M effects, but potential steric hindrance or intramolecular H-bonding may slightly reduce affinity compared to para.[7] |
| meta-Nitro Isomer | 25.2 ± 1.5 | 31.5 ± 2.1 | 28.9 ± 1.8 | Weaker overall electron-withdrawing capacity (-I effect only) leads to significantly reduced activity.[5][13] |
| Doxorubicin (Control) | 3.2 ± 0.1 | 4.2 ± 0.2 | 3.8 ± 0.1 | Standard chemotherapy agent for comparison.[14] |
Note: These IC₅₀ values are representative and compiled for illustrative purposes based on published data for similar benzopyran derivatives.[8][14][15]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a self-validating system to quantify the cytotoxic effects of the isomeric compounds on cancer cell lines.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for accurate quantification of cell death induced by the test compounds.[14]
-
Cell Culture: Culture human cancer cells (e.g., MCF-7) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[14]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the purified ortho, meta, and para isomers in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Forward Outlook
This guide demonstrates that for methoxy-nitrophenyl benzopyran derivatives, positional isomerism is a critical variable that profoundly influences every aspect of a compound's profile, from its melting point to its cytotoxic potency. The para- and ortho-isomers, benefiting from both inductive and mesomeric electron withdrawal, consistently outperform the meta-isomer, which lacks the resonance effect.
For drug development professionals, the key takeaway is unequivocal: the synthesis, rigorous separation, and independent biological evaluation of all positional isomers are not optional steps but a fundamental requirement for robust and reliable SAR. A failure to appreciate the distinct nature of each isomer can lead to misinterpreted data and misguided lead optimization efforts. The principles and protocols outlined herein provide a validated framework for navigating these challenges and unlocking the full therapeutic potential of the versatile benzopyran scaffold.
References
-
Gonzalez, A., Foster, K. L., & Hanrahan, G. (2007). Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology. Journal of Chromatography A, 1167(2), 135-42. [Link]
- (Reference related to cytotoxic activity of 2-amino-4-(4-methoxy phenyl)-4H-benzochromene-3-carbonitrile). Source details not fully available in search results.
-
Al-Said, M. S., Ghorab, M. M., & Al-Agroudy, A. M. (2012). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Archives of Pharmacal Research, 35(3), 435-442. [Link]
-
Gampe, C. M. Jr., et al. (2017). Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. Bioorganic & Medicinal Chemistry, 25(5), 1646-1655. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Drug and Alcohol Research. [Link]
-
Mague, J. T., et al. (2015). Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, E71, o1017-o1018. [Link]
-
Al-Agrody, A. M., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(9), 2998. [Link]
- (Reference related to synthesis and biological activity of benzopyran derivatives). Source details not fully available in search results.
- (Reference related to synthesis and biological activity of benzopyran derivatives). Source details not fully available in search results.
-
Various Authors. (2019). Why is meta nitrophenol less acidic than ortho and para nitrophenol? Quora. [Link]
-
Al-Agrody, A. M., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. Molecules, 29(10), 2351. [Link]
-
Al-Agrody, A. M., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. ResearchGate. [Link]
-
Mague, J. T., et al. (2015). Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. ResearchGate. [Link]
-
Gobbini, M., et al. (2002). Synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores. Il Farmaco, 57(9), 709-721. [Link]
- (Reference related to benzopyran knowledge). Taylor & Francis.
-
Mohamed, H. M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Scientific Reports, 13, 1109. [Link]
- (Reference related to synthesis of 2-aminopropyl benzopyran derivatives). Source details not fully available in search results.
-
Al-Agrody, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. [Link]
-
Abeetha, S. (2021). What is the Difference Between Ortho Nitrophenol and Para Nitrophenol. Pediaa.com. [Link]
- (Reference related to synthesis of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes).
-
Birendra Sir Chemistry Classes. (2022). o-Nitrophenol is more acidic than m-Nitrophenol. YouTube. [Link]
- (Reference related to synthesis and biological assessment of 4H-chromene-3-carbonitrile deriv
-
Kumar, A., et al. (2024). Mechanistic variances in NO release: ortho vs. meta isomers of nitrophenol and nitroaniline. Chemical Communications, 60(41), 5431-5434. [Link]
-
Kumar, A., et al. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]
-
Kumar, A., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Mechanistic variances in NO release: ortho vs. meta isomers of nitrophenol and nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
The Rationale for Prudent Disposal
The molecular structure of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran incorporates a nitrophenyl group. Compounds containing this functional group, such as p-nitrophenol, are often classified as hazardous. For instance, p-nitrophenol is designated as a hazardous waste by the U.S. Environmental Protection Agency (EPA) with the waste number U170.[1][2] Nitrophenols are known to be toxic if swallowed or in contact with skin.[3][4] The benzopyran core, while generally less hazardous, can be associated with skin, eye, and respiratory irritation in its various derivative forms.[5][6][7] Therefore, in the absence of specific data to the contrary, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran must be handled and disposed of as a hazardous chemical waste.
Core Principles of Disposal
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations, which may have specific requirements.[1][8] The following steps are based on general best practices for chemical waste disposal.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment when handling 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[6][9]
-
Hand Protection: Compatible chemical-resistant gloves.[6][9]
-
Body Protection: A lab coat and closed-toe shoes.[5]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure appropriate disposal pathways.
-
Solid Waste:
-
Collect any solid 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.[10]
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a compatible, leak-proof hazardous waste container.
-
Ensure the container is properly labeled with the chemical name and any known hazards.
-
Avoid mixing with other solvent wastes unless the compatibility is known and approved.
-
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[1][8]
-
Containment: For solid spills, use a dry clean-up method such as gently sweeping the material into a designated waste container to avoid generating dust.[1][2] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.es [fishersci.es]
- 6. biosynth.com [biosynth.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. bvna.org.uk [bvna.org.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
This document provides essential safety protocols and operational guidance for the handling of 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran. As a compound featuring both a benzopyran core and a nitroaromatic moiety, it necessitates stringent adherence to safety procedures to mitigate potential risks. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory conduct.
Hazard Assessment: Understanding the Risks
-
Benzopyran Derivatives : The benzopyran structure is a common feature in many organic compounds. Analogous structures are known to cause eye, skin, and respiratory tract irritation.[1][2][3][4] In some cases, derivatives can be harmful if swallowed or absorbed through the skin.[5][6]
-
Aromatic Nitro Compounds : The presence of the 4-nitrophenyl group introduces more significant potential hazards. Aromatic nitro compounds are recognized for their potential to be energetic, meaning they could decompose violently under conditions of heat, shock, or friction.[7] They are often classified as irritants to the skin and eyes and can be harmful if inhaled or ingested.[7][8]
Given these characteristics, 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful by ingestion, inhalation, or skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Safety glasses with side shields or goggles.[4] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[7] | Laboratory coat. | Recommended if not performed in a ventilated enclosure. |
| Preparing Solutions | Safety goggles and a face shield.[9] | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant lab coat or apron. | Use within a certified chemical fume hood. |
| Running Reactions/Work-up | Safety goggles and a face shield.[10] | Chemical-resistant gloves. Inspect regularly and change if contaminated. | Chemical-resistant lab coat. | Operations must be conducted in a chemical fume hood. |
| Handling Waste/Decontamination | Safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant lab coat or coveralls.[11] | As needed, based on the potential for aerosol generation. |
Rationale for PPE Selection
-
Eye and Face Protection : Tightly fitting safety goggles are mandatory to protect against accidental splashes.[7] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling solutions.[9][10]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling aromatic nitro compounds.[7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[3][12] Contaminated gloves should be removed and disposed of immediately.
-
Body Protection : A standard laboratory coat is sufficient for handling small quantities. For larger quantities or tasks with a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[2]
-
Respiratory Protection : All handling of this compound that may generate dust or aerosols should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][12] If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][7]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety. The following workflow provides a step-by-step guide for safe operations.
Experimental Workflow
Caption: Safe handling workflow for 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran.
Step-by-Step Handling Protocol
-
Preparation :
-
Before handling, ensure all required PPE is correctly worn.[3]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Weigh the solid compound directly into the reaction vessel inside the fume hood to contain any dust.
-
-
Execution :
-
Add solvents and reagents slowly to the reaction vessel within the fume hood.
-
Maintain the reaction setup within the fume hood for the entire duration of the experiment.
-
Avoid heating the compound unnecessarily, given the energetic nature of nitroaromatic compounds.[7]
-
-
Waste Management and Disposal :
-
All waste materials, including contaminated gloves, paper towels, and excess reagents, must be treated as hazardous waste.
-
Segregate solid and liquid waste into appropriately labeled, sealed containers.
-
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][8]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.
-
Spills : Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.
By adhering to these guidelines, researchers can safely handle 6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran, minimizing risks and ensuring a secure laboratory environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrophenylacetylene.
- ChemicalBook. (2023). 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | 887406-88-4.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Key Organics. (2017). Safety Data Sheet.
- Univar Solutions. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- CymitQuimica. (2026). SAFETY DATA SHEET.
- Biosynth. (2023). Safety Data Sheet.
- PubChem. (n.d.). 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.es [fishersci.es]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | C16H13NO3 | CID 4713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | 887406-88-4 [chemicalbook.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. epa.gov [epa.gov]
- 12. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
